(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-4,10-12H,5-7H2/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKDXMLMMQFHGW-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=CC=CC=C21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354588 | |
| Record name | [(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18881-17-9 | |
| Record name | (S)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18881-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol, also known by synonyms such as (S)-3-Hydroxymethyl-1,2,3,4-tetrahydroisoquinoline, is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of the tetrahydroisoquinoline (THIQ) scaffold, which is found in a wide array of natural products and biologically active molecules, this compound serves as a crucial chiral building block.[1][2] The THIQ nucleus is a core component of numerous isoquinoline alkaloids known for their diverse pharmacological activities, including potential applications as therapeutics for neurodegenerative disorders.[1][3] The specific stereochemistry of the (S)-enantiomer and the presence of a hydroxymethyl group at the 3-position make it a versatile precursor for the asymmetric synthesis of more complex and potent therapeutic agents.[2][4] This guide provides a detailed overview of its core physical properties, the experimental methods used for their determination, and its role in synthetic pathways.
Core Physical and Chemical Properties
The physical characteristics of this compound are fundamental to its application in synthesis, formulation, and quality control. These properties have been compiled from various chemical suppliers and databases.
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| Appearance | White to pale yellow crystalline powder |
| Melting Point | 114 - 116 °C (lit.) |
| Boiling Point | 307.9 °C at 760 mmHg (data for racemate) |
| Optical Rotation | [α]²²/D = -97° (c = 1 in methanol) |
| Solubility | Soluble in dichloromethane; Slightly soluble in water |
| Density | 1.081 g/cm³ (data for racemate) |
| Flash Point | 147 °C (data for racemate) |
| pKa (Predicted) | 14.57 ± 0.10 |
Experimental Protocols
The determination of the physical properties listed above follows standardized laboratory procedures. Below are detailed methodologies for three key experimental determinations.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity. The capillary method is the most common and reliable technique for its determination.[5]
Methodology:
-
Sample Preparation: A small amount of the thoroughly dried, crystalline this compound is finely powdered. The open end of a thin-walled capillary tube (sealed at one end) is pressed into the powder.[6]
-
Packing: The tube is inverted and tapped gently on a hard surface, or dropped through a long glass tube, to compact the sample into a dense column of 2-3 mm at the bottom of the sealed end.[6][7]
-
Apparatus Setup: The packed capillary tube is placed into a melting point apparatus (e.g., a Mel-Temp or Thiele tube) and attached to a calibrated thermometer, ensuring the sample is aligned with the thermometer's bulb.
-
Heating: The sample is heated rapidly at first to approximately 15-20°C below the expected melting point (114°C). The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium.[7]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire solid mass turns into a transparent liquid is recorded as the end of the range.[6] For a pure compound, this range is typically sharp (0.5-1.0°C).
Specific Optical Rotation Measurement (Polarimetry)
Optical rotation is the defining characteristic of a chiral compound and is measured using a polarimeter. The specific rotation is a standardized value.[8][9]
Methodology:
-
Solution Preparation: A precise mass of this compound is dissolved in a specific volume of a designated solvent (e.g., methanol) to achieve a known concentration (c), typically expressed in g/mL or g/100mL. For the value of -97°, the concentration is 1 g per 100 mL of methanol.
-
Instrument Calibration: The polarimeter is turned on and allowed to stabilize. The measurement is standardized using the sodium D-line (589 nm) at a controlled temperature (e.g., 22°C).[10] The zero point is calibrated by running a blank measurement with a sample cell filled only with the pure solvent.[8]
-
Sample Measurement: The prepared solution is carefully transferred into a polarimeter sample cell of a known path length (l), typically 1 decimeter (100 mm), ensuring no air bubbles are present in the light path.[11]
-
Data Acquisition: The cell is placed in the polarimeter, and the observed angle of rotation (α) is measured. Multiple readings are taken and averaged to ensure precision.[8]
-
Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) Where α is the observed rotation in degrees, l is the path length in decimeters, and c is the concentration in g/mL.
Solubility Determination
Solubility is assessed by observing the dissolution of a solute in a solvent. The "like dissolves like" principle is a key guideline.[12]
Methodology:
-
Initial Test (Water): A small, measured amount of the compound (e.g., 25 mg) is placed in a test tube. A small volume of the solvent (e.g., 0.75 mL of water) is added in portions.[13]
-
Agitation: After each addition, the test tube is vigorously shaken to facilitate dissolution.[13] Observations are made to see if the solid dissolves completely.
-
Classification: If the compound dissolves, it is classified as soluble. If it remains undissolved, it is classified as insoluble or slightly soluble. Given the amine and alcohol functional groups, slight solubility in a polar solvent like water is expected, while its larger hydrocarbon structure limits high solubility.
-
Organic Solvents: The process is repeated with other solvents. For this compound, a non-polar aprotic solvent like dichloromethane is used, in which it is expected to be fully soluble due to the significant non-polar character of the fused ring system.
-
Acid/Base Tests: For compounds insoluble in water, further tests with 5% HCl and 5% NaOH can be performed to identify basic (amine) or acidic functional groups, which would dissolve via salt formation.[14]
Role in Synthetic Pathways
This compound is a valuable chiral precursor for synthesizing complex isoquinoline alkaloids. One of the most fundamental reactions for forming the tetrahydroisoquinoline core is the Pictet-Spengler reaction.[15][16][17] This reaction involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone.[18] The workflow below illustrates this key logical relationship in organic synthesis.
Caption: The Pictet-Spengler reaction workflow.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. westlab.com [westlab.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jk-sci.com [jk-sci.com]
- 8. digicollections.net [digicollections.net]
- 9. Specific rotation - Wikipedia [en.wikipedia.org]
- 10. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]
- 11. rudolphresearch.com [rudolphresearch.com]
- 12. Khan Academy [khanacademy.org]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. scribd.com [scribd.com]
- 15. name-reaction.com [name-reaction.com]
- 16. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 17. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 18. grokipedia.com [grokipedia.com]
(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol: A Chiral Scaffold for Neuromodulatory Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
CAS Number: 18881-17-9
(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol is a versatile, chiral building block holding significant promise in the field of medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system. Its rigid, heterocyclic structure serves as a valuable scaffold for designing enzyme inhibitors and receptor ligands.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological applications, with a focus on its role in neuroscience research and drug development.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its characterization, handling, and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO | [2][3][4] |
| Molecular Weight | 163.22 g/mol | [2][3][4] |
| Appearance | White to pale yellow powder | [2] |
| Melting Point | 114-116 °C | [2][4] |
| Optical Rotation | [α]22/D = -97° (c = 1 in methanol) | [2][4] |
| pKa (Predicted) | 14.57 ± 0.10 | [3] |
| Water Solubility | Slightly soluble | [3] |
| Solubility | Soluble in dichloromethane | [3] |
Spectroscopic data is critical for the structural confirmation of this compound.
| Spectrum Type | Availability |
| ¹H NMR | Available |
| ¹³C NMR | Available |
| Mass Spectrum | Available |
| IR Spectrum | Available |
Synthesis of this compound
The primary synthetic route to the tetrahydroisoquinoline core is the Pictet-Spengler reaction.[5] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. For the asymmetric synthesis of this compound, a chiral precursor is required to ensure the desired stereochemistry.
Experimental Protocol: Pictet-Spengler Reaction (General)
The following is a generalized protocol for the Pictet-Spengler reaction. Specific conditions may need to be optimized for the synthesis of this compound.
Materials:
-
β-phenylethylamine derivative
-
Aldehyde or ketone
-
Protic or Lewis acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
Procedure:
-
Dissolve the β-phenylethylamine derivative in the anhydrous solvent.
-
Add the aldehyde or ketone to the solution.
-
Add the acid catalyst and heat the reaction mixture to reflux.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product using a suitable method (e.g., column chromatography, recrystallization).
References
- 1. mdpi.com [mdpi.com]
- 2. Chemicals [chemicals.thermofisher.cn]
- 3. Cas 63006-93-9,1,2,3,4-Tetrahydroisoquinoline-3-methanol | lookchem [lookchem.com]
- 4. (S)-(-)-1,2,3,4-四氢-3-异喹啉甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
The Diverse Biological Activities of Tetrahydroisoquinoline Alkaloids: A Technical Guide for Drug Development
Introduction: Tetrahydroisoquinoline (THIQ) alkaloids represent a large and structurally diverse family of natural and synthetic compounds that have garnered significant attention in the fields of medicinal chemistry and pharmacology. The inherent THIQ scaffold is considered a "privileged structure," as it is found in numerous biologically active molecules with a wide array of therapeutic effects. This technical guide provides an in-depth overview of the core biological activities of THIQ alkaloids, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers, scientists, and drug development professionals in their exploration of this promising class of compounds.
The spectrum of biological activities exhibited by THIQ derivatives is broad, encompassing antitumor, antimicrobial, neuroprotective, and cardiovascular effects.[1] These activities stem from their ability to interact with various biological targets, including enzymes and receptors, and to modulate critical cellular signaling pathways. This guide will delve into these key areas, providing a comprehensive resource for understanding the therapeutic potential of THIQ alkaloids.
Antitumor Activity
THIQ alkaloids have demonstrated significant potential as anticancer agents, with some derivatives exhibiting potent cytotoxicity against various cancer cell lines.[2][3] The mechanisms underlying their antitumor effects are multifaceted and often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4]
Quantitative Data: Anticancer Activity of THIQ Alkaloids
The following table summarizes the cytotoxic activity of selected THIQ alkaloids against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| GM-3-121 | MCF-7 (Breast) | 0.43 (µg/mL) | [2] |
| GM-3-121 | MDA-MB-231 (Breast) | 0.37 (µg/mL) | [2] |
| GM-3-121 | Ishikawa (Endometrial) | 0.01 (µg/mL) | [2] |
| GM-3-18 | HCT116 (Colon) | 0.9 - 10.7 | [2] |
| Compound 15 | MCF-7 (Breast) | 15.16 | [3] |
| Compound 15 | HepG-2 (Liver) | 18.74 | [3] |
| Compound 15 | A549 (Lung) | 18.68 | [3] |
| Berberine | Various MRSA strains | 32 - 128 (µg/mL) | [5] |
| Phaeantharine trifluoroacetate | S. aureus | 39.6 | [6] |
| (R)-Nomimantharine trifluoroacetate | S. aureus | 157.5 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds. The following protocol is a standard method for evaluating the cytotoxicity of THIQ alkaloids against cancer cell lines such as MCF-7.[7][8][9]
Materials:
-
THIQ alkaloid compound
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the THIQ alkaloid in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the THIQ alkaloid. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the alkaloid) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway: THIQ Alkaloids and Apoptosis Induction
Many THIQ alkaloids exert their anticancer effects by inducing apoptosis, or programmed cell death. This is often achieved through the modulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell survival and proliferation.[4] Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and the subsequent execution of the apoptotic cascade.
Caption: THIQ alkaloid-mediated inhibition of the PI3K/Akt pathway, leading to apoptosis.
Antimicrobial Activity
Several THIQ alkaloids have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[5][6][10][11] Their mechanisms of action can vary, but may include the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication.
Quantitative Data: Antimicrobial Activity of THIQ Alkaloids
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected THIQ alkaloids against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Phaeantharine trifluoroacetate | Staphylococcus aureus | 39.6 (µM) | [6] |
| (R)-Nomimantharine trifluoroacetate | Staphylococcus aureus | 157.5 (µM) | [6] |
| Berberine | Methicillin-resistant S. aureus (MRSA) | 32 - 128 | [5] |
| Alkaloid Extracts | Klebsiella pneumoniae | 9.7 - 19 | [11] |
| Alkaloid Extracts | Staphylococcus epidermidis | 9.7 - 19 | [11] |
| Alkaloid Extracts | Candida albicans | 2.4 | [11] |
| HSN584 | Staphylococcus aureus (MRSA) | 4 - 8 | [12] |
| HSN739 | Staphylococcus aureus (MRSA) | 4 - 8 | [12] |
Neuroprotective and Neuromodulatory Activity
THIQ alkaloids have shown a range of effects on the central nervous system, with some compounds exhibiting neuroprotective properties and others demonstrating neuromodulatory activities through interactions with various neurotransmitter receptors.[13][14][15] This dual nature makes them intriguing candidates for the development of therapies for neurodegenerative diseases and other neurological disorders.
Quantitative Data: Neuroactivity of THIQ Alkaloids
The following table summarizes the enzyme inhibitory and receptor binding activities of selected THIQ alkaloids relevant to their effects on the nervous system.
| Compound/Derivative | Target | Activity (IC50/Ki) | Reference |
| Berberine | Acetylcholinesterase | IC50: 0.36 µg/mL | [16] |
| Chelerythrine | Acetylcholinesterase | IC50: 0.25 µg/mL | [16] |
| Sanguinarine | Acetylcholinesterase | IC50: 1.85 µg/mL | [16] |
| Protopine | Acetylcholinesterase | IC50: 23.13 µg/mL | [16] |
| Isocorypalmine | Dopamine D1 Receptor | Ki: 83 nM | [17] |
| l-Tetrahydropalmatine | Dopamine D1 Receptor | Ki: 94 nM | [17] |
| Stepholidine Analog 1a | Acetylcholinesterase | IC50: 40.6 µM | [18][19] |
| Stepholidine Analog 1b | Acetylcholinesterase | IC50: 51.9 µM | [18][19] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay
Acetylcholinesterase (AChE) is a key enzyme in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for diseases such as Alzheimer's. The following is a general protocol for assessing the AChE inhibitory activity of THIQ alkaloids.[16][20]
Materials:
-
THIQ alkaloid compound
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the THIQ alkaloid, AChE, ATCI, and DTNB in phosphate buffer.
-
Assay Mixture: In a 96-well plate, add 25 µL of the THIQ alkaloid solution at various concentrations.
-
Add 50 µL of DTNB solution and 25 µL of AChE solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Initiate the reaction by adding 50 µL of the ATCI substrate solution to each well.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the THIQ alkaloid compared to the control (without inhibitor). The IC50 value is determined from the dose-response curve.
Cardiovascular Effects
Certain THIQ alkaloids have been shown to exert significant effects on the cardiovascular system, including vasodilation and modulation of heart rate.[21][22][23][24][25] These effects are often mediated through interactions with adrenergic receptors and calcium channels.
Quantitative Data: Cardiovascular Activity of THIQ Alkaloids
The following table provides data on the cardiovascular effects of selected THIQ alkaloids.
| Compound/Derivative | Biological Effect | Measurement | Value | Reference |
| YS 51 | Relaxation of phenylephrine-precontracted aorta | pEC50 | 5.89 | [25] |
| YS 55 | Relaxation of phenylephrine-precontracted aorta | pEC50 | 5.93 | [25] |
| YS 51 | Antagonism of phenylephrine-induced contraction | pA2 | 6.05 | [25] |
| YS 55 | Antagonism of phenylephrine-induced contraction | pA2 | 5.88 | [25] |
| Tetrandrine | Inhibition of guinea pig left atrium contraction | EC50 | 28.9 µmol/L | [22] |
| Dauricine | Prolongation of action potential duration | - | Concentration-dependent | [22] |
Experimental Workflow for THIQ Alkaloid Drug Discovery
The discovery and development of new drugs from natural sources like THIQ alkaloids typically follows a structured workflow, from initial screening to lead optimization.[1][26][27][28][29]
Caption: A generalized workflow for the discovery and development of THIQ alkaloid-based drugs.
Conclusion
Tetrahydroisoquinoline alkaloids represent a rich and diverse source of biologically active compounds with significant therapeutic potential across a range of diseases. Their demonstrated activities in oncology, infectious diseases, neurodegenerative disorders, and cardiovascular conditions underscore the importance of continued research into this fascinating class of molecules. This technical guide has provided a comprehensive overview of their key biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways. It is hoped that this resource will serve as a valuable tool for scientists and researchers in the ongoing effort to translate the promise of THIQ alkaloids into novel and effective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naturally-Occurring Alkaloids of Plant Origin as Potential Antimicrobials against Antibiotic-Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Benzyltetrahydroisoquinoline-Derived Alkaloids from the Leaves of Doryphora aromatica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. Frontiers | Antimicrobial Activity of Polyphenols and Alkaloids in Middle Eastern Plants [frontiersin.org]
- 11. Antimicrobial Activity of Polyphenols and Alkaloids in Middle Eastern Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective activity of isoquinoline alkaloids from of Chilean Amaryllidaceae plants against oxidative stress-induced cytotoxicity on human neuroblastoma SH-SY5Y cells and mouse hippocampal slice culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Application of HPLC-DAD for In Vitro Investigation of Acetylcholinesterase Inhibition Activity of Selected Isoquinoline Alkaloids from Sanguinaria canadensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors [frontiersin.org]
- 20. Alkaloids as a source of potential anticholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cardiovascular and lipid mobilizing effects of tetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cdn.amegroups.cn [cdn.amegroups.cn]
- 23. Cardiovascular effects of substituted tetrahydroisoquinolines in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cardiovascular effects of substituted tetrahydroisoquinolines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pharmacological Characterization of Synthetic Tetrahydroisoquinoline Alkaloids, YS 51 and YS 55, on the Cardiovascular System [kjpp.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. youtube.com [youtube.com]
In-Depth Technical Guide: Structure Elucidation of (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol, a chiral heterocyclic compound of interest in medicinal chemistry. The document details the analytical techniques employed to confirm its molecular structure, including spectroscopic and crystallographic methods.
Compound Overview
This compound is a derivative of the tetrahydroisoquinoline scaffold, a core structure found in numerous natural products and pharmacologically active molecules. The presence of a stereocenter at the C3 position and a hydroxymethyl substituent confers specific chemical and biological properties to the molecule.
Table 1: General Properties of this compound
| Property | Value |
| IUPAC Name | [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| CAS Number | 18881-17-9 |
Spectroscopic and Spectrometric Analysis
A combination of spectroscopic and spectrometric techniques is essential for the unambiguous determination of the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 2: ¹H NMR Spectroscopic Data (DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.15-7.05 | m | 4H | Aromatic-H |
| 4.01 | s | 2H | Ar-CH₂-N |
| 3.45-3.35 | m | 2H | N-CH₂ |
| 3.20 | t, J = 5.5 Hz | 1H | OH |
| 2.95-2.85 | m | 1H | CH-CH₂OH |
| 2.70-2.55 | m | 2H | CH₂-Ar |
| 2.10 | s | 1H | NH |
Table 3: ¹³C NMR Spectroscopic Data (DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| 134.8 | Aromatic C |
| 134.3 | Aromatic C |
| 128.8 | Aromatic CH |
| 126.1 | Aromatic CH |
| 125.7 | Aromatic CH |
| 125.4 | Aromatic CH |
| 64.9 | CH₂-OH |
| 55.1 | CH-CH₂OH |
| 46.8 | N-CH₂ |
| 42.5 | Ar-CH₂-N |
A sample of this compound is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 163 | [M]⁺ (Molecular Ion) |
| 132 | [M - CH₂OH]⁺ |
| 104 | [C₈H₈]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
The mass spectrum is obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragments are analyzed based on their mass-to-charge ratio (m/z).
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the functional groups present in the molecule.
Table 5: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3200 | Strong, Broad | O-H stretch (alcohol), N-H stretch (amine) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1600-1450 | Medium to Weak | C=C stretch (aromatic) |
| 1200-1000 | Strong | C-O stretch (alcohol) |
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet. The pellet is then placed in the sample holder for analysis.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive evidence for the three-dimensional structure and absolute stereochemistry of the molecule. A crystal structure of a related derivative has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 823631. This data confirms the (S)-configuration at the C3 position.
A suitable single crystal of the compound is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature. The structure is solved and refined using appropriate crystallographic software.
Synthesis
The synthesis of this compound is typically achieved through the reduction of the corresponding carboxylic acid, (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
To a stirred suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere, a solution of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in the same solvent is added dropwise at a low temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC). The reaction is quenched by the careful addition of water and an aqueous base. The resulting precipitate is filtered, and the organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the crude product. The product is then purified by column chromatography or recrystallization.
Biological Relevance and Signaling Pathway
Tetrahydroisoquinoline derivatives have been shown to possess a wide range of biological activities. Some analogs have been reported to induce apoptosis in cancer cells through the activation of the ERK1/2 and p38-MAPK signaling pathways.[1][2] This process involves a cascade of protein phosphorylation events that ultimately lead to programmed cell death.
This guide provides a foundational understanding of the structural elucidation of this compound. The presented data and protocols serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug development.
References
A Technical Guide to the Discovery and Isolation of Tetrahydroisoquinoline Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydroisoquinolines (THIQs) are a large and structurally diverse family of alkaloids that have garnered significant attention in the fields of medicinal chemistry and drug discovery.[1][2] These natural products, found in a wide array of plants, fungi, and marine organisms, exhibit a remarkable range of biological activities, including antitumor, antimicrobial, and neuropharmacological effects.[3] The unique tricyclic structure of the THIQ scaffold makes it a privileged core for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core principles and methodologies involved in the discovery and isolation of THIQ natural products, with a focus on experimental protocols, data presentation, and the visualization of relevant biological pathways.
General Principles of Discovery and Isolation
The journey from a natural source to a purified, characterized THIQ natural product is a multi-step process that requires a combination of classical phytochemical techniques and modern analytical methods. The general workflow can be summarized as follows:
-
Sample Collection and Preparation: The process begins with the collection of the biological material (e.g., plant leaves, roots, microbial fermentation broth, marine invertebrates). The material is then typically dried and ground to a fine powder to increase the surface area for efficient extraction.
-
Extraction: The powdered material is subjected to extraction with one or more solvents of varying polarity to solubilize the target THIQ alkaloids. Common extraction methods include maceration, Soxhlet extraction, and ultrasonication.[4] The choice of solvent is crucial and is often guided by the polarity of the target compounds.
-
Fractionation and Purification: The crude extract, a complex mixture of various phytochemicals, is then subjected to a series of chromatographic techniques to separate and isolate the individual THIQ alkaloids.[5] This is often a multi-step process involving:
-
Liquid-Liquid Extraction: To partition the compounds based on their solubility in immiscible solvents.
-
Column Chromatography: Using stationary phases like silica gel or alumina to separate compounds based on their polarity.[5]
-
High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of the compounds.[5]
-
Thin-Layer Chromatography (TLC): A rapid and simple method for monitoring the progress of the purification.[6]
-
-
Structure Elucidation: Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, and 2D-NMR): To elucidate the connectivity of atoms within the molecule.
-
X-ray Crystallography: To determine the three-dimensional structure of crystalline compounds.[7]
-
Detailed Experimental Protocols
The following sections provide detailed methodologies for the isolation of representative THIQ natural products.
Isolation of Saframycin A from Streptomyces lavendulae
Saframycin A is a potent antitumor antibiotic produced by the fermentation of the bacterium Streptomyces lavendulae.[4]
1. Fermentation:
-
A spore suspension of Streptomyces lavendulae is used to inoculate a seed culture medium (e.g., 0.1% glucose, 1% soluble starch, 0.5% NaCl, 0.1% K2HPO4, 0.5% casein acid hydrolysate, 0.5% meat extract, pH 7.0).[8]
-
The seed culture is incubated at 27°C with shaking for 30-36 hours.[8]
-
The seed culture is then used to inoculate a larger-scale fermentation medium.
-
The fermentation is carried out at 27°C with aeration and agitation. The pH of the culture is maintained below 5.5 after peak production to prevent degradation of the antibiotic.[4][9]
-
To increase the yield, the culture broth can be supplemented with 1 mM KCN.[8][9]
2. Extraction and Purification:
-
The fermentation broth is filtered to separate the mycelium from the supernatant.
-
The pH of the filtrate is adjusted to 6.8.[8]
-
The filtrate is then extracted three times with an equal volume of ethyl acetate.[8]
-
The combined ethyl acetate extracts are concentrated under reduced pressure to yield a crude extract.
-
The crude extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol to separate the saframycin A from other metabolites.
-
The fractions containing saframycin A are identified by TLC and combined.
-
Final purification is achieved by preparative HPLC on a C18 column to yield pure saframycin A.[8]
Isolation of Ecteinascidin 743 (Trabectedin) from Ecteinascidia turbinata
Ecteinascidin 743 is a highly potent antitumor agent originally isolated from the marine tunicate Ecteinascidia turbinata.[10] However, its extremely low natural abundance (approximately 0.0001% yield) has led to the development of a semi-synthetic route for its production.[11] The original isolation from the natural source is a complex and low-yielding process.
General Approach for Natural Isolation:
-
Large quantities of the tunicate are collected and extracted with aqueous ethanol.[11]
-
The aqueous ethanol extract is then subjected to a series of partitioning and chromatographic steps to isolate the ecteinascidins.
-
This process is challenging due to the low concentration of the target compounds and the presence of a multitude of other metabolites.
Due to the scarcity of the natural product, a semi-synthetic process starting from cyanosafracin B, an antibiotic obtained from the fermentation of Pseudomonas fluorescens, is the current method for the production of Trabectedin.[12]
Data Presentation
The following tables summarize the available quantitative data for the selected THIQ natural products.
| Natural Product | Source Organism | Typical Yield |
| Saframycin A | Streptomyces lavendulae | ~1,000-fold increase with optimized fermentation[4][9] |
| Ecteinascidin 743 | Ecteinascidia turbinata | 0.0001%[11] |
| Natural Product | Molecular Formula | Mass Spectrometry Data |
| Saframycin A | C29H30N4O8 | [M+H]+ at m/z 563.0[13] |
| Ecteinascidin 743 | C39H43N3O11S | HRFAB/MS: [M+H]+ at m/z 762.2696[14] |
| Natural Product | 1H NMR Data (selected signals) | 13C NMR Data (selected signals) |
| Saframycin A | - | CMR spectra available in literature[5] |
| Ecteinascidin 743 | Resonances at δ 2.03 (Me-6), 2.29 (—OCOCH3), 6.11 and 6.01 (dioxy-methylene protons)[9] | - |
Note: Detailed and directly comparable spectroscopic data for all compounds are not consistently available in a single public source.
Mandatory Visualization
Experimental and Logical Workflows
References
- 1. Differentiative effects of dopamine on striatal neurons involve stimulation of the cAMP/PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are STAT3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 8. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20050261326A1 - Metabolites of ecteinascidin 743 - Google Patents [patents.google.com]
- 10. Ecteinascidins. A Review of the Chemistry, Biology and Clinical Utility of Potent Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US7115743B2 - Metabolites of ecteinascidin 743 - Google Patents [patents.google.com]
The Pharmacological Profile of Chiral Tetrahydroisoquinolines: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products, alkaloids, and synthetic drugs with a wide array of pharmacological activities.[1][2][3] THIQ-based compounds have demonstrated effects on the central nervous system and have been developed as tranquilizers, antidepressants, and antihypertensives.[3][4][5] The introduction of a chiral center, most commonly at the C1 position, is of paramount importance as the stereochemistry of these molecules often dictates their interaction with biological targets, leading to significant differences in binding affinity, efficacy, and selectivity between enantiomers.[6][7][8] This guide provides an in-depth overview of the pharmacological profile of chiral THIQs, focusing on their synthesis, receptor interactions, structure-activity relationships, and the experimental protocols used for their evaluation.
Core Synthetic Strategies for Chiral Tetrahydroisoquinolines
The construction of the chiral THIQ core is primarily achieved through well-established chemical reactions, with enantioselectivity being introduced via chiral auxiliaries, catalysts, or asymmetric reduction techniques.[6][9]
Two of the most common strategies for forming the isoquinoline ring system are:
-
Pictet-Spengler Condensation: This reaction involves the cyclization of a β-phenylethylamine with an aldehyde or ketone, typically in the presence of an acid catalyst.[1]
-
Bischler-Napieralski Reaction: This method consists of the cyclization of an N-acyl derivative of a β-phenylethylamine using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is subsequently reduced to the THIQ.[1][6]
Enantioselective reduction of the intermediate 3,4-dihydroisoquinolines is a key step in producing chiral 1-substituted THIQs.[6] This can be accomplished through various methods, including hydrogenation with chiral catalysts or the use of chiral hydride reducing agents.[6]
Pharmacological Profile: Receptor Interactions
Chiral THIQs interact with a variety of G-protein coupled receptors (GPCRs), with their affinity and selectivity being highly dependent on their stereochemistry and substitution patterns.
Dopamine Receptor Ligands
The dopamine D2-like receptors, particularly the D2 and D3 subtypes, are major targets for THIQ derivatives.[10] These receptors are coupled to Gαi proteins, and their activation leads to the inhibition of adenylyl cyclase.[10] Many research efforts have focused on developing potent and selective D3 receptor antagonists and partial agonists for their potential in treating substance use disorders.[11][12]
Derivatization of the THIQ core, including changes in the arylamide moiety and the THIQ substructure itself, has led to compounds with high affinity in the low nanomolar range and significant selectivity for the D3 over the D2 receptor.[11][13] For instance, compound 51 ((E)-3-(4-iodophenyl)-N-(4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl)acrylamide) shows a Kᵢ of 12 nM for the human D3 receptor with a 123-fold preference over the D2 subtype.[11] Similarly, compounds with a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline motif, such as 5s and 5t , have displayed very high affinity for the D3 receptor (Kᵢ = 1.2 and 3.4 nM, respectively).[10]
Table 1: Binding Affinities (Kᵢ, nM) of Chiral THIQ Derivatives at Dopamine Receptors
| Compound | D₁ | D₂ | D₃ | D₄ | D₅ | Selectivity (D₂/D₃) | Reference |
|---|---|---|---|---|---|---|---|
| 5i | >10000 | 26 | 26 | >10000 | - | 1 | [10] |
| 5q | >10000 | >10000 | 57 | >10000 | >10000 | - | [10] |
| 5s | 200 | 18 | 1.2 | 500 | >10000 | 15 | [10] |
| 5t | 1000 | 100 | 3.4 | >10000 | >10000 | 29.4 | [10] |
| 6a | 80 | 35 | 2 | 90 | >10000 | 17.5 | [10] |
| 31 | - | 1260 | 8.4 | - | - | 150 | [13] |
| 51 | - | 1480 | 12 | - | - | 123 |[11] |
Note: Data is compiled from multiple sources for illustrative purposes. Dashes indicate data not reported.
Serotonin Receptor Ligands
Chiral THIQs have also been investigated as ligands for various serotonin (5-HT) receptors. High affinities have been observed for subtypes including 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₇.[14][15][16] For example, the levorotatory enantiomer (-)-2a demonstrated a high affinity for the 5-HT₇ receptor with a Kᵢ of 1.2 nM, which was over 75 times higher than its corresponding dextrorotatory enantiomer (+)-2b (Kᵢ = 93 nM).[17] This highlights the critical role of stereoselectivity in receptor binding.[17] Some THIQ derivatives, such as pellotine, have been identified as inverse agonists at the 5-HT₇ receptor, an action that decreases basal cAMP levels and can reduce neuronal excitability.[18]
Table 2: Binding Affinities (Kᵢ, nM) of Chiral THIQ Derivatives at Serotonin Receptors
| Compound | 5-HT₁ₐ | 5-HT₁₋/₁₋ | 5-HT₂ₐ | 5-HT₂₋ | 5-HT₆ | 5-HT₇ | Reference |
|---|---|---|---|---|---|---|---|
| 2a (racemic) | 24 | - | 130 | 11 | 31 | 2.2 | [17] |
| (-)-2a (eutomer) | 1.2 | - | 120 | 11 | 35 | 1.2 | [17] |
| (+)-2b (distomer) | 1100 | - | 1600 | 1200 | 1300 | 93 | [17] |
| 1c | - | - | - | - | - | 0.5 | [17] |
| Anhalidine (1b) | - | - | - | - | - | EC₅₀=219 |[18] |
Note: EC₅₀ value for Anhalidine reflects functional potency as an inverse agonist.
Opioid and Adrenoceptor Ligands
The versatility of the THIQ scaffold extends to opioid and adrenergic receptors. Certain THIQ derivatives have been classified based on their relative affinities for dopamine versus opioid receptors.[19] More recent work has focused on designing THIQ-valine hybrids as dual kappa (KOP) and mu (MOP) opioid receptor modulators, with some compounds showing antagonist properties and others acting as agonists.[20] Additionally, THIQ derivatives have been synthesized and tested for α₁- and α₂-adrenoceptor affinity, with some compounds identified as selective α₂-adrenoceptor ligands.[21] Other studies have evaluated 1-aryl-6,7-dihydroxy-THIQ derivatives as β-adrenoceptor agents, though many showed weak activity.[22]
Table 3: Binding Affinities of THIQ Derivatives at Opioid and Adrenoceptors
| Compound | Receptor Target | Affinity (Kᵢ, nM) | Reference |
|---|---|---|---|
| (S)-10h | KOP/MOP Antagonist | <10,000 (Sub-micromolar) | [20] |
| (R)-10m | KOP/MOP Agonist | KOP IC₅₀=670, MOP IC₅₀=94.5 | [20] |
| 5h | α₂-Adrenoceptor | 11 | [21] |
| 5j | α₂-Adrenoceptor | 12 | [21] |
| 5m | α₂-Adrenoceptor | 1.8 ([³H]idazoxan) |[21] |
Other Biological Activities
Beyond GPCRs, chiral THIQs have shown promise in other therapeutic areas. A series of chiral derivatives were synthesized and evaluated for their antiproliferative properties against various cancer cell lines, with some compounds showing significant activity against human prostate cancer cells (DU-145) by inducing cell cycle arrest and inhibiting microtubule assembly.[23]
Table 4: Anticancer Activity (IC₅₀, µM) of Chiral THIQ Derivatives
| Compound | MCF-7 (Breast) | A549 (Lung) | DU-145 (Prostate) | Hela (Cervical) | HepG2 (Liver) | Reference |
|---|---|---|---|---|---|---|
| 9a | 2.45 | 1.83 | 0.72 | 3.24 | 4.61 | [23] |
| 9b | 4.12 | 3.65 | 1.23 | 5.33 | 6.82 |[23] |
Structure-Activity Relationships (SAR)
The biological activity of THIQs is highly dependent on their three-dimensional structure. Key SAR insights include:
-
Chirality at C1: The stereochemistry at the 1-position is often the primary determinant of receptor affinity and selectivity. As seen with 5-HT₇ ligands, one enantiomer (the eutomer) can be significantly more potent than the other (the distomer).[8][17]
-
Aromatic Ring Substitution: The pattern of substitution (e.g., hydroxy, methoxy groups) on the benzene ring of the THIQ core significantly influences binding. For D3 receptor affinity, 6,7-dihydroxy and 6,7-dimethoxy patterns are common.[10] For 5-HT₇ inverse agonism, an 8-hydroxy-6,7-dimethoxy pattern was preferred.[18]
-
N-Substituent: The group attached to the nitrogen atom plays a crucial role in modulating activity. Often, a linker connects the THIQ nitrogen to a secondary pharmacophore (an arylamide, for example), and the length and nature of this linker are critical for optimizing receptor fit and selectivity.[10][11]
Experimental Protocols
Evaluating the pharmacological profile of novel chiral THIQs involves a standardized set of in vitro and in vivo assays.
Radioligand Binding Assay (General Protocol)
This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
-
Preparation of Membranes:
-
Homogenize tissue or cells expressing the receptor of interest in an ice-cold buffer (e.g., 50 mM Tris-HCl).
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) at 4°C.
-
Resuspend the resulting pellet (cell membranes) in a fresh assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
Assay Incubation:
-
In assay tubes, combine the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]spiperone for D₂ receptors), and varying concentrations of the unlabeled test compound (the THIQ derivative).
-
For determining non-specific binding, a parallel set of tubes is prepared containing a high concentration of a known, non-radioactive antagonist.
-
Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a set time to allow binding to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity trapped on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ value to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
Functional Assay: cAMP Accumulation (General Protocol)
This assay measures the functional consequence of receptor activation, specifically for receptors coupled to Gαs (stimulatory) or Gαi (inhibitory) proteins.
-
Cell Culture: Culture cells stably or transiently expressing the receptor of interest (e.g., HEK293 or CHO cells).
-
Assay Procedure:
-
Plate the cells in multi-well plates and allow them to adhere.
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add varying concentrations of the test THIQ compound.
-
For antagonist/inverse agonist mode (for Gαs-coupled receptors), stimulate the cells with a known agonist (e.g., 5-HT for 5-HT₇). For agonist mode (for Gαi-coupled receptors), stimulate the cells with an adenylyl cyclase activator like forskolin.
-
Incubate for a defined period at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as an ELISA-based competitive immunoassay or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the test compound concentration.
-
Use non-linear regression to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists) and the maximum effect (Eₘₐₓ).
-
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 6. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Chirality and Optical Activity [chemed.chem.purdue.edu]
- 8. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of novel 1,2,3,4-tetrahydroisoquinoline derivatives and closely related compounds as potent and selective dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chiral Cyclic Aliphatic Linkers as Building Blocks for Selective Dopamine D2 or D3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Binding to the serotonin 5-HT2 receptor by the enantiomers of 125I-DOI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT7 Receptor Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vivo and in vitro effects of tetrahydroisoquinolines and other alkaloids on rat pituitary function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel dual kappa/mu opioid ligands based on a tetrahydroisoquinoline-valine hybrid nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Affinity of 2-(tetrahydroisoquinolin-2-ylmethyl)- and 2-(isoindolin-2-ylmethyl)imidazolines for alpha-adrenoceptors. Differential affinity of imidazolines for the [3H]idazoxan-labeled alpha 2-adrenoceptor vs the [3H]yohimbine-labeled site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Design, synthesis and biological evaluations of chirally pure 1,2,3,4-tertrahydroisoquinoline analogs as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid scaffold serves as a valuable building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the key molecular properties, synthesis, and potential biological applications of this compound, with a focus on its role as a precursor for novel therapeutics.
Molecular Profile
This compound is a derivative of the tetrahydroisoquinoline (THIQ) core structure. The THIQ motif is a prevalent scaffold in numerous natural products and clinically used drugs, recognized for its wide array of pharmacological activities.[1]
Chemical Structure and Properties
The fundamental molecular details of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO | [2] |
| Molecular Weight | 163.22 g/mol | [2] |
| CAS Number | 18881-17-9 | [2] |
| Appearance | White to pale yellow powder | Chem-Impex |
| Melting Point | 114-116 °C | |
| Optical Rotation | [α]22/D −97°, c = 1 in methanol |
Synthesis and Manufacturing
The asymmetric synthesis of this compound is crucial for its application in developing enantiomerically pure pharmaceuticals, which can lead to improved efficacy and reduced side effects.[3] The synthesis typically involves the creation of the chiral tetrahydroisoquinoline core followed by functional group manipulation.
Key Synthetic Strategies
The construction of the chiral tetrahydroisoquinoline framework is often achieved through methods such as the Pictet-Spengler reaction.[1][4] This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically in the presence of an acid catalyst. Asymmetric variations of this reaction have been developed to control the stereochemistry.
A common precursor for the synthesis of this compound is the corresponding carboxylic acid, (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.[5]
Example Synthetic Workflow
Below is a logical workflow for a potential synthesis route, starting from the precursor acid.
Caption: A potential synthetic pathway from the carboxylic acid precursor to the final methanol product.
Experimental Protocol: Reduction of a Carboxylic Acid Ester (General Procedure)
While a specific protocol for the reduction of Methyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate was not found in the searched literature, a general procedure for the reduction of an ester to an alcohol using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is provided below. This serves as an illustrative example of the final synthetic step.
Disclaimer: This is a generalized protocol and requires optimization for the specific substrate. All work should be conducted by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a solution of the methyl ester in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF).
-
Addition of Reducing Agent: The flask is cooled in an ice bath (0 °C). Lithium Aluminum Hydride (LiAlH₄) is added portion-wise to the stirred solution. The amount of LiAlH₄ will typically be in molar excess to the ester.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure the reaction goes to completion. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water, while cooling the flask in an ice bath. This is a highly exothermic process and must be done with extreme caution.
-
Workup: The resulting precipitate is filtered off, and the filter cake is washed with the solvent. The filtrate is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by a suitable method, such as column chromatography or recrystallization, to afford the pure alcohol.
Biological Significance and Applications in Drug Discovery
This compound serves as a key intermediate in the synthesis of various pharmaceuticals.[3] The tetrahydroisoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Derivatives of THIQ have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1]
Anticancer Potential of Tetrahydroisoquinoline Derivatives
Derivatives of the closely related 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been investigated as inhibitors of anti-apoptotic proteins like Bcl-2 and Mcl-1, which are key targets in cancer therapy.[6] Inhibition of these proteins can trigger apoptosis (programmed cell death) in cancer cells.
Furthermore, other substituted tetrahydroisoquinolines have been shown to target the NF-κB signaling pathway, which is often dysregulated in cancer and inflammation.[6] Some derivatives have also been explored as inhibitors of tubulin polymerization, a mechanism shared by several established chemotherapy drugs.[7]
Involvement in Cell Signaling Pathways
Some tetrahydroisoquinoline derivatives have been observed to induce apoptosis in cancer cell lines.[8] The apoptotic process is often mediated by complex signaling cascades. One such study on a different THIQ derivative implicated the activation of the MAPK (Mitogen-Activated Protein Kinase) signaling pathway, specifically involving ERK1/2 and p38, in the induction of apoptosis.
Caption: A simplified diagram illustrating a potential signaling pathway for THIQ-induced apoptosis.
Experimental Protocol: Apoptosis Detection by Annexin V Staining
To assess the pro-apoptotic activity of a compound like this compound, a common method is the Annexin V assay, which detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line) at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified period. Include both a negative (vehicle) control and a positive control (a known apoptosis-inducing agent).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Staining: Resuspend the cell pellet in a binding buffer. Add Annexin V conjugated to a fluorophore (e.g., FITC) and a viability dye such as Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for a short period (e.g., 15 minutes).
-
Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound is a valuable chiral building block with significant potential in the development of new therapeutic agents. Its utility stems from the proven pharmacological relevance of the tetrahydroisoquinoline scaffold. Further research into the synthesis of novel derivatives and the elucidation of their specific mechanisms of action, particularly in the context of cancer and neurological disorders, is a promising avenue for future drug discovery efforts. The experimental frameworks provided herein offer a starting point for the synthesis and biological evaluation of this and related compounds.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol | C10H13NO | CID 776757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Tetrahydroisoquinoline Derivatives: A Technical Guide to Key Targets
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in natural products and synthetic compounds with a broad spectrum of biological activities.[1] Initially recognized for its neurotoxic properties, the THIQ framework has since been identified as a key pharmacophore in the development of therapeutic agents for a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1][2] This technical guide provides an in-depth overview of the most promising therapeutic targets for THIQ derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Anticancer Targets of THIQ Derivatives
THIQ derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[3][4]
Key Anticancer Targets and Quantitative Data
The anticancer activity of various THIQ derivatives has been quantified against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Compound ID | Target/Mechanism | Cell Line | IC50 (µM) | Reference |
| GM-3-121 | KRas Inhibition / Anti-angiogenesis | HCT116 | Not specified for KRas, 1.72 for anti-angiogenesis | [5] |
| GM-3-18 | KRas Inhibition | Colon Cancer Cell Lines | 0.9 - 10.7 | [5] |
| GM-3-16 | KRas Inhibition | Colon Cancer Cell Lines | 1.6 - 2.6 | [5] |
| 4-ethyl-N-(8-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)benzamide | Cytotoxicity | MCF-7 | 0.61 (µg/ml) | [6] |
| MDA-MB-231 | 1.36 (µg/ml) | [6] | ||
| Ishikawa | 0.09 (µg/ml) | [6] | ||
| Trabectedin (ET-743) | DNA Binding / VEGF Inhibition | Various | Not specified | [5] |
Signaling Pathways in THIQ-Mediated Anticancer Activity
THIQ derivatives modulate several key signaling pathways implicated in cancer progression.
Caption: Key anticancer mechanisms of THIQ derivatives.
Experimental Protocols
In Vitro Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay) [6]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231, Ishikawa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the THIQ derivatives and a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours.
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure luminescence using a plate reader. Calculate IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
KRas Inhibition Assay [5]
Details on the specific KRas inhibition assay were not fully provided in the searched literature. However, a general workflow can be outlined.
Caption: General workflow for a KRas inhibition assay.
Neuro-related Targets of THIQ Derivatives
THIQ derivatives exhibit a dual role in the central nervous system, with some compounds showing neuroprotective effects while others are neurotoxic.[2][7] This duality makes them interesting candidates for studying and potentially treating neurodegenerative diseases like Parkinson's disease.[8][9]
Key Neuro-related Targets and Quantitative Data
| Compound | Target/Effect | Model System | Observation | Reference |
| Tetrahydropapaveroline (THP) | Mitochondrial Respiration Inhibition | Isolated Mitochondria | Significant inhibition of state 3 and 4 respiration | [7][10] |
| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) | Dopamine Transporter (DAT) Inhibition | HEK293 cells expressing DAT | Inhibition of [3H] dopamine uptake | [11] |
| Mitochondrial Complex I Inhibition | Isolated Mitochondria | Inhibition of NADH-ubiquinone oxidoreductase | [11] | |
| Oleracein E | Neuroprotection | Rotenone-induced Parkinson's model | Neuroprotective effects observed | [2] |
| AMTIQ | Neuroprotection | MPTP-induced Parkinson's model in mice | Attenuated motor deficits and dopamine neurodegeneration | [2] |
Neurotoxic and Neuroprotective Mechanisms
The neurotoxicity of certain THIQs is often linked to their ability to inhibit mitochondrial function and induce oxidative stress.[7][9] Conversely, neuroprotective derivatives may act through various mechanisms to preserve neuronal function.
Caption: Duality of THIQ derivatives in the nervous system.
Experimental Protocols
Mitochondrial Respiration Assay [7][10]
-
Mitochondria Isolation: Isolate mitochondria from rat liver or brain tissue using differential centrifugation.
-
Respirometry Setup: Use a Clark-type oxygen electrode to measure oxygen consumption in a reaction buffer containing isolated mitochondria and substrates (e.g., glutamate and malate for Complex I).
-
State 3 and 4 Respiration: Measure the basal respiration rate (State 4) and then add ADP to stimulate ATP synthesis and measure the active respiration rate (State 3).
-
Compound Addition: Add the THIQ derivative to the chamber and record the changes in oxygen consumption for both State 3 and State 4 respiration.
-
Data Analysis: Calculate the respiratory control ratio (State 3/State 4) and the percentage of inhibition caused by the compound.
Antimicrobial Targets of THIQ Derivatives
THIQ derivatives have emerged as promising antimicrobial agents with activity against a range of bacteria and fungi, including drug-resistant strains.[2][12][13]
Key Antimicrobial Targets and Quantitative Data
| Compound Class/ID | Target Organism | MIC (µg/mL) | Reference |
| 1-Substituted-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative | Various bacterial strains | 3.5 - 20 | [12] |
| A specific THQ derivative | Methicillin-resistant S. aureus (MRSA) | 32 | [12] |
| Compound 2C (a THIQ derivative) | S. aureus and B. subtilis DNA gyrase | IC50 of 0.125 and 0.25 respectively | [12] |
| Oceanalin A | Candida glabrata | 30 | [12] |
| Tricyclic Isoquinoline 8d | Staphylococcus aureus | 16 | [14] |
| Tricyclic Isoquinoline 8f | Staphylococcus aureus | 32 | [14] |
| Streptococcus pneumoniae | 32 | [14] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
-
Compound Preparation: Prepare a series of twofold dilutions of the THIQ derivative in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) corresponding to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Controls: Include positive (no compound) and negative (no inoculum) controls.
Other Notable Therapeutic Targets
The therapeutic potential of THIQ derivatives extends beyond the areas detailed above.
-
HIV-1 Reverse Transcriptase (RT): Certain THIQ analogs have shown inhibitory activity against HIV-1 RT, suggesting their potential as antiviral agents.[2]
-
Angiotensin-Converting Enzyme (ACE): The THIQ scaffold is a core component of ACE inhibitors like Quinapril, used in the treatment of hypertension.[15]
-
Galectin-3: Some THIQ analogs can inhibit cell migration by targeting galectin-3, a protein involved in cancer metastasis.[4][16]
Conclusion
The tetrahydroisoquinoline scaffold is a remarkably versatile platform for the design of novel therapeutic agents. The diverse biological activities of THIQ derivatives, spanning anticancer, neuro-related, and antimicrobial effects, underscore their importance in modern drug discovery. The targets and data presented in this guide offer a foundation for further research and development, aiming to translate the therapeutic potential of these compounds into clinical applications. Future work should focus on optimizing the potency and selectivity of THIQ derivatives for their respective targets, as well as elucidating their mechanisms of action in greater detail.
References
- 1. Tetrahydroisoquinolines in therapeutics: a patent review (2010-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms [en-journal.org]
- 11. [Tetrahydroisoquinoline derivatives as possible Parkinson's disease-inducing substances] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents | MDPI [mdpi.com]
- 15. nbinno.com [nbinno.com]
- 16. Analogs of tetrahydroisoquinoline natural products that inhibit cell migration and target galectin-3 outside of its carbohydrate-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
review of (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol literature
An In-depth Technical Guide on (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This compound is a chiral heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its rigid, conformationally constrained structure makes it an attractive scaffold in medicinal chemistry for the design of novel therapeutics. This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships (SAR) of derivatives based on this core, with a focus on quantitative data and detailed experimental methodologies.
Physicochemical Properties
Basic information for the core scaffold, this compound, is summarized below.
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol [1] |
| CAS Number | 18881-17-9 |
| Appearance | White to slightly pale yellow crystal powder |
| Melting Point | 114-116 °C |
| Optical Rotation | [α]22/D −97° (c = 1 in methanol) |
| Purity | ≥ 97% |
Synthesis of the Tetrahydroisoquinoline Core
The synthesis of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is most commonly achieved through the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The general mechanism for this reaction is depicted below.
Caption: General workflow of the Pictet-Spengler reaction.
For the synthesis of 3-substituted THIQs, such as this compound, the starting material is typically an optically active amino acid, like L-phenylalanine, which can be converted to the corresponding β-arylethylamine.
Biological Activities of Derivatives
While this compound itself is primarily a synthetic intermediate, its derivatives, particularly those derived from the corresponding carboxylic acid, have shown a range of biological activities. These include roles as antithrombotic agents, anticancer agents, and inhibitors of various enzymes.
Antithrombotic Activity
Derivatives of (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been investigated as novel antithrombotic agents. By modifying the carboxylic acid with natural amino acids to form dipeptide analogs, researchers have developed compounds with enhanced potency in inhibiting platelet aggregation.[2]
Experimental Protocol: In Vitro Platelet Aggregation Assay [2]
-
Preparation of Platelet-Rich Plasma (PRP): Blood is drawn from healthy volunteers and anticoagulated with 3.8% sodium citrate. PRP is obtained by centrifugation at 150 x g for 10 minutes.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to 3 x 10⁸ platelets/mL with platelet-poor plasma (PPP), which is obtained by further centrifugation of the remaining blood at 1000 x g for 10 minutes.
-
Platelet Aggregation Measurement: Platelet aggregation is measured using a turbidimetric method in a platelet aggregometer.
-
Assay Procedure:
-
Aliquots of PRP are pre-incubated with the test compound or vehicle control at 37°C for 5 minutes.
-
Platelet aggregation is induced by adding an agonist such as adenosine diphosphate (ADP), arachidonic acid (AA), platelet-activating factor (PAF), or thrombin.
-
The change in light transmission is recorded for at least 5 minutes.
-
-
Data Analysis: The percentage of inhibition of aggregation is calculated by comparing the aggregation in the presence of the test compound to that of the control. IC₅₀ values are then determined.
Quantitative Data: Antiplatelet Activity of Dipeptide Analogs [2]
| Compound | Amino Acid Moiety | ADP-induced Aggregation IC₅₀ (μM) | AA-induced Aggregation IC₅₀ (μM) | PAF-induced Aggregation IC₅₀ (μM) | Thrombin-induced Aggregation IC₅₀ (μM) |
| 5a | Gly | 2.5 ± 0.2 | 3.1 ± 0.3 | 4.2 ± 0.3 | 5.6 ± 0.4 |
| 5b | Ala | 2.1 ± 0.2 | 2.8 ± 0.2 | 3.9 ± 0.3 | 5.1 ± 0.4 |
| 5h | Ser | 0.8 ± 0.1 | 1.2 ± 0.1 | 1.9 ± 0.2 | 2.5 ± 0.2 |
| 5l | Phe | 1.5 ± 0.1 | 2.1 ± 0.2 | 3.2 ± 0.3 | 4.1 ± 0.3 |
| 5q | Trp | 1.1 ± 0.1 | 1.8 ± 0.2 | 2.8 ± 0.2 | 3.5 ± 0.3 |
Anticancer Activity
The tetrahydroisoquinoline scaffold is present in numerous natural and synthetic compounds with anticancer properties.[3] Derivatives of this core have been explored as inhibitors of various cancer-related targets.
One area of investigation involves the development of 1,1-disubstituted-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines which have shown potent dopamine D₂ receptor-blocking activity.[4] Another study focused on tetrahydroisoquinoline stilbene derivatives as tubulin polymerization inhibitors, with some compounds exhibiting outstanding cytotoxicity against cancer cell lines.
Caption: Workflow for the development of anticancer THIQ derivatives.
Enzyme Inhibition
Derivatives of the THIQ core have been designed as inhibitors of various enzymes. For instance, a series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were synthesized and evaluated as inhibitors of aminopeptidase N (APN/CD13), a target for anticancer drug development.
Conclusion
This compound is a valuable chiral starting material for the synthesis of a diverse range of biologically active compounds. While the core molecule itself is not typically the final active pharmaceutical ingredient, its rigid and stereochemically defined structure provides an excellent foundation for the development of potent and selective drugs. The derivatives of this scaffold have shown promise in various therapeutic areas, including thrombosis and oncology. Future research in this area will likely focus on the continued exploration of novel derivatives and the optimization of their pharmacological properties.
References
- 1. [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol | C10H13NO | CID 776757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3S)-N-(L-Aminoacyl)-1,2,3,4-tetrahydroisoquinolines, a class of novel antithrombotic agents: synthesis, bioassay, 3D QSAR, and ADME analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
safety and handling of (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol
An In-depth Technical Guide to the Safe Handling of (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol
Prepared for Researchers, Scientists, and Drug Development Professionals
This compound is a chiral heterocyclic compound of significant interest within the pharmaceutical and medicinal chemistry sectors. Its rigid, stereodefined structure makes it a valuable building block and key intermediate for the synthesis of a wide array of bioactive molecules and complex natural products.[1][2] This tetrahydroisoquinoline (THIQ) scaffold is integral to numerous compounds explored for their therapeutic potential, including agents for neurological disorders, analgesics, and anti-cancer therapies.[1][3][4][5]
Given its integral role in drug discovery and development, a thorough understanding of its chemical properties and associated hazards is paramount for ensuring laboratory safety. This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses required when working with this compound.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is the foundation of safe laboratory practice. These characteristics influence storage, handling, and the selection of appropriate personal protective equipment (PPE).
| Property | Value | Source(s) |
| Chemical Name | [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol | [6] |
| Synonyms | (S)-(-)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol | [1] |
| CAS Number | 18881-17-9 | [1][6][7] |
| Molecular Formula | C₁₀H₁₃NO | [1][6][7] |
| Molecular Weight | 163.22 g/mol | [1][6] |
| Appearance | White to pale yellow crystalline powder or chunks | [1][7][8] |
| Melting Point | 114-116 °C | [1][8] |
| Optical Rotation | [α]²²/D = -97° (c = 1 in methanol) | [1] |
| Solubility | Soluble in dichloromethane; slightly soluble in water | [9][10] |
Hazard Analysis and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as hazardous. The primary risks involve irritation to the skin, eyes, and respiratory system.
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |
These classifications underscore the necessity for stringent adherence to safety protocols to prevent accidental exposure. The primary target organ is the respiratory system.
Standard Operating Procedures for Safe Handling and Storage
A multi-layered approach combining engineering controls, personal protective equipment, and strict hygiene practices is essential for mitigating the risks associated with this compound.
Engineering Controls: The First Line of Defense
The primary goal of engineering controls is to isolate the researcher from the chemical hazard.
-
Ventilation: All weighing and manipulation of the solid compound should be conducted within a certified chemical fume hood to prevent the inhalation of airborne particles.[11][12] The work area must be well-ventilated.
-
Safety Stations: An operational and easily accessible eyewash station and safety shower must be located in close proximity to the workstation where the compound is handled.[12]
Personal Protective Equipment (PPE): Individual Protection
The appropriate selection and use of PPE is mandatory.
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile, must be worn. Gloves should be inspected for integrity before use and replaced immediately if contaminated or damaged.
-
Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.
-
Respiratory Protection: For procedures that may generate significant quantities of dust, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used to supplement engineering controls.
Procedural and Hygiene Protocols
-
Avoid dust formation during handling.
-
Wash hands and any exposed skin thoroughly with soap and water after handling the compound and before leaving the laboratory.[11][12]
-
Do not eat, drink, or smoke in areas where chemicals are handled or stored.[11]
-
Contaminated clothing should be removed promptly and washed before reuse.[11]
Storage Requirements
Proper storage is critical to maintaining the compound's integrity and preventing accidental release.
-
Container: Store in a tightly sealed container to prevent moisture ingress and contamination.[12]
-
Atmosphere: For long-term storage, keeping the material under an inert atmosphere (e.g., argon or nitrogen) in a dark place is recommended to prevent degradation.[7]
-
Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[12]
-
Incompatibilities: Segregate from strong oxidizing agents and strong acids.[11]
Emergency Response Protocols
In the event of an exposure or spill, a swift and correct response is crucial to minimizing harm.
First Aid Measures
-
Inhalation: Immediately move the affected individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention if symptoms persist or develop.[12]
-
Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[12]
-
Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Seek immediate medical attention.[11][12]
Chemical Spill Response
The appropriate response depends on the scale of the spill. All personnel should be trained to distinguish between a minor spill they can manage and a major spill requiring an emergency response team.
Waste Disposal
Disposal of this compound and any contaminated materials (e.g., gloves, absorbent pads, glassware) must be handled as hazardous waste.
-
All waste must be placed in properly labeled, sealed containers.[13]
-
Disposal must be conducted through a licensed hazardous waste disposal company, in strict accordance with all applicable local, state, and federal environmental regulations.[11][12]
-
Under no circumstances should this chemical or its containers be disposed of in regular trash or allowed to enter sewer systems or waterways.[11]
References
- 1. chemimpex.com [chemimpex.com]
- 2. (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol [myskinrecipes.com]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol | C10H13NO | CID 776757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol | 18881-17-9 [sigmaaldrich.com]
- 8. chemwhat.com [chemwhat.com]
- 9. Cas 63006-93-9,1,2,3,4-Tetrahydroisoquinoline-3-methanol | lookchem [lookchem.com]
- 10. 1,2,3,4-Tetrahydroisoquinoline-3-methanol | 63006-93-9 [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. ehs.princeton.edu [ehs.princeton.edu]
Technical Guide: Solubility of (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol is a chiral heterocyclic compound that serves as a versatile building block in the synthesis of a wide range of pharmaceutical agents. Its structural motif is found in various biologically active molecules, making it a key intermediate in drug discovery and development. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in synthesis, purification, and formulation processes. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and relevant analytical methodologies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO | |
| Molecular Weight | 163.22 g/mol | |
| Appearance | White to pale yellow powder | [1] |
| Melting Point | 114-116 °C (lit.) | |
| Optical Rotation | [α]²²/D -97° (c=1 in methanol) |
Solubility Data
Table 1: Summary of Solubility Data for this compound
| Solvent | Solubility | Method/Observation | Reference |
| Dichloromethane | Soluble | Qualitative Observation | [2][3][4] |
| Water | Slightly Soluble | Qualitative Observation | [2][3][4] |
| Methanol | Soluble | Implied from optical rotation measurement (1 g in 100 mL) |
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, standardized experimental protocols can be employed. The following sections detail the widely accepted shake-flask method for determining thermodynamic solubility.
Principle of the Shake-Flask Method
The shake-flask method is considered the gold standard for determining the thermodynamic solubility of a compound. It involves creating a saturated solution by agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the filtered supernatant is then determined using a suitable analytical technique.
Materials and Equipment
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., HPLC-UV, GC-MS, or LC-MS/MS)
Experimental Procedure
-
Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analysis: Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.
Analytical Methods for Quantification
The concentration of this compound in the saturated solution can be determined by various analytical techniques. The choice of method depends on the required sensitivity and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is a common and reliable method for quantifying organic compounds. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a buffer) can be used for separation, and detection can be performed at a wavelength where the compound exhibits strong UV absorbance.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for the analysis of volatile or semi-volatile compounds. Derivatization of the amine and alcohol functional groups may be necessary to improve volatility and chromatographic performance.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that is particularly useful for analyzing samples from complex matrices or when low concentrations are expected.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.
Caption: Workflow for Solubility Determination.
Conclusion
References
understanding the stereochemistry of tetrahydroisoquinoline-3-methanol
An In-Depth Technical Guide to the Stereochemistry of Tetrahydroisoquinoline-3-methanol
The Significance of Chirality in the THIQ Scaffold
The tetrahydroisoquinoline framework is a cornerstone of medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities, including antitumor, antihypertensive, and neuroprotective effects.[1][2] The biological targets for these compounds—be they enzymes, receptors, or nucleic acids—are inherently chiral. Consequently, the stereoisomers of a chiral THIQ drug often display profound differences in potency, selectivity, metabolism, and toxicity.[3] Ignoring stereochemistry is not an option in modern drug development; controlling and verifying it is a regulatory and scientific necessity. Tetrahydroisoquinoline-3-methanol, with its chiral center at the C3 position, serves as an excellent and relevant model for discussing the principles and practices of stereochemical control.
Structural Analysis: The Stereogenic Center of Tetrahydroisoquinoline-3-methanol
Tetrahydroisoquinoline-3-methanol possesses a single stereogenic center at the C3 position of the heterocyclic ring.[4] This gives rise to a pair of non-superimposable mirror images known as enantiomers: (S)-tetrahydroisoquinoline-3-methanol and (R)-tetrahydroisoquinoline-3-methanol.
The absolute configuration of this center dictates the spatial orientation of the hydroxymethyl group, which can fundamentally alter how the molecule interacts with its biological target.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [diposit.ub.edu]
- 3. Frontiers | Insights into the stereoisomerism of dihydroquercetin: analytical and pharmacological aspects [frontiersin.org]
- 4. [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol | C10H13NO | CID 776757 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol is a valuable chiral building block in medicinal chemistry and drug discovery. Its rigid scaffold and functional handles make it an important intermediate for the synthesis of various biologically active compounds. This document provides detailed application notes and protocols for three prominent enantioselective strategies for its synthesis: Chiral Pool Synthesis from L-Serine, Asymmetric Pictet-Spengler Reaction, and Asymmetric Hydrogenation of a Prochiral Dihydroisoquinoline.
Chiral Pool Synthesis from L-Serine
This approach utilizes the inherent chirality of a readily available starting material, L-serine, to establish the desired stereochemistry at the C3 position of the tetrahydroisoquinoline core. This is often a highly efficient and stereospecific method.
Logical Workflow
Caption: Workflow for Chiral Pool Synthesis of this compound from L-Serine.
Experimental Protocol
Step 1: Preparation of N-Boc-L-Serinal Dimethyl Acetal
-
To a solution of L-serine methyl ester hydrochloride (1 eq.) in methanol, add triethylamine (2.2 eq.) at 0 °C and stir for 30 minutes.
-
Add Di-tert-butyl dicarbonate (Boc)2O (1.1 eq.) and allow the reaction to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO3 and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate to give N-Boc-L-serine methyl ester.
-
Dissolve the ester in CH2Cl2 and cool to -78 °C. Add diisobutylaluminium hydride (DIBAL-H) (1.1 eq.) dropwise and stir for 2 hours.
-
Quench the reaction with methanol, followed by the addition of a saturated solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir until the layers separate. Extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, dry over Na2SO4, filter, and concentrate to yield the crude N-Boc-L-serinal.
-
Immediately dissolve the crude aldehyde in methanol, add trimethyl orthoformate (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid. Stir at room temperature for 4 hours.
-
Neutralize with triethylamine and concentrate under reduced pressure. Purify by column chromatography to obtain N-Boc-L-serinal dimethyl acetal.
Step 2: Pictet-Spengler Reaction
-
Dissolve N-Boc-L-serinal dimethyl acetal (1 eq.) and phenylethylamine (1.1 eq.) in CH2Cl2.
-
Add trifluoroacetic acid (TFA) (3-5 eq.) dropwise at 0 °C.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction with a saturated NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.
-
Purify the residue by flash chromatography to yield the protected this compound.
Step 3: Deprotection
-
Dissolve the protected product in a solution of HCl in dioxane (e.g., 4 M).
-
Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Concentrate the solvent under reduced pressure.
-
Dissolve the residue in water and basify with a suitable base (e.g., NaOH or NH4OH) to pH > 10.
-
Extract the product with CH2Cl2 or ethyl acetate.
-
Dry the combined organic layers over Na2SO4, filter, and concentrate to afford this compound.
Data Summary
| Starting Material | Key Reagents | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Overall Yield |
| L-Serine | DIBAL-H, TFA | >95:5 | >98% | 50-70% |
| D-Serine | DIBAL-H, TFA | >95:5 | >98% (for R-enantiomer) | 50-70% |
Note: Data are representative values from literature for similar transformations and may vary based on specific reaction conditions.
Catalytic Asymmetric Pictet-Spengler Reaction
This method involves the direct condensation of phenylethylamine with a suitable three-carbon aldehyde, catalyzed by a chiral Brønsted acid, to induce enantioselectivity.[1]
Reaction Pathway
Caption: Pathway for Asymmetric Pictet-Spengler Reaction.
Experimental Protocol
-
To a dried flask under an inert atmosphere (N2 or Ar), add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5-10 mol%).
-
Add a non-polar solvent such as toluene or CH2Cl2, followed by the addition of phenylethylamine (1 eq.).
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add a solution of a protected glyceraldehyde derivative (e.g., 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde) (1.2 eq.) in the same solvent over 1 hour.
-
Stir the reaction mixture at this temperature for 24-72 hours, monitoring the progress by TLC or HPLC.
-
Once the reaction is complete, quench by adding a saturated solution of NaHCO3.
-
Extract the aqueous layer with CH2Cl2 (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the protected tetrahydroisoquinoline.
-
The protecting groups (e.g., acetonide) can be removed under acidic conditions (e.g., aqueous HCl or TFA) to yield the final product.
Data Summary
| Aldehyde Component | Chiral Catalyst | Catalyst Loading (mol%) | Enantiomeric Excess (ee) | Yield |
| Protected Glyceraldehyde | (R)-TRIP | 5 | 85-95% | 70-85% |
| Protected Glyceraldehyde | Chiral N-triflylphosphoramide | 2 | 90-97% | 80-90% |
| Serinal Derivative | Chiral Thiourea | 10 | 80-92% | 65-80% |
Note: Data are representative and sourced from literature on asymmetric Pictet-Spengler reactions with similar substrates.[1][2]
Asymmetric Hydrogenation of a Prochiral Dihydroisoquinoline
This strategy involves the synthesis of a 3,4-dihydroisoquinoline precursor with a hydroxymethyl substituent at the 3-position, followed by an enantioselective hydrogenation using a chiral transition metal catalyst.
Experimental Workflow
Caption: Workflow for Asymmetric Hydrogenation to Synthesize this compound.
Experimental Protocol
Step 1: Synthesis of 3-(Hydroxymethyl)-3,4-dihydroisoquinoline
-
React phenylethylamine with a protected glycidol (e.g., (R)-glycidyl tosylate) to form the corresponding amino alcohol.
-
Acylate the resulting amino group with a suitable acylating agent (e.g., acetyl chloride).
-
Perform a Bischler-Napieralski cyclization using a dehydrating agent like P2O5 or POCl3 in a high-boiling solvent like toluene or xylene under reflux.
-
After aqueous workup and purification, the resulting 3-(acetoxymethyl)-3,4-dihydroisoquinoline can be deprotected (e.g., via hydrolysis) to afford the desired 3-(hydroxymethyl)-3,4-dihydroisoquinoline precursor.
Step 2: Asymmetric Hydrogenation
-
In a glovebox, charge a pressure-resistant vial with the chiral ligand (e.g., (S)-SEGPHOS, 1.1 mol%) and the iridium precursor (e.g., [Ir(COD)Cl]2, 0.5 mol%).
-
Add a degassed solvent such as methanol or THF and stir for 20-30 minutes to form the active catalyst.
-
Add the 3-(hydroxymethyl)-3,4-dihydroisoquinoline substrate (1 eq.).
-
Seal the vial, remove it from the glovebox, and place it in an autoclave.
-
Pressurize the autoclave with hydrogen gas (50-100 atm) and stir the reaction at a controlled temperature (e.g., 40-60 °C) for 12-24 hours.
-
After cooling and carefully venting the hydrogen, concentrate the solvent.
-
Purify the product by column chromatography. The enantiomeric excess can be determined by chiral HPLC analysis.
Data Summary
| Catalyst System | H2 Pressure (atm) | Temperature (°C) | Enantiomeric Excess (ee) | Yield |
| [Ir((S)-SEGPHOS)]I | 50 | 40 | 95-99% | >95% |
| --INVALID-LINK-- | 80 | 60 | 90-97% | >90% |
| [Rh((S,S)-DIPAMP)(COD)]BF4 | 60 | 50 | 88-96% | >95% |
Note: Data are representative for the asymmetric hydrogenation of similar dihydroisoquinoline substrates and highlight the high efficiency of this method.[3][4]
Conclusion
The enantioselective synthesis of this compound can be achieved through several robust and high-yielding strategies. The choice of method may depend on the availability of starting materials, the desired scale of the synthesis, and the specific stereochemical requirements. The chiral pool approach offers excellent stereocontrol starting from L-serine. The asymmetric Pictet-Spengler reaction provides a more convergent route, while asymmetric hydrogenation is highly effective for the late-stage introduction of chirality on a pre-formed heterocyclic system. Each protocol can be optimized to achieve high yields and excellent enantioselectivity, providing reliable access to this important chiral building block.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 3. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction [mdpi.com]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
Application Notes and Protocols: (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol is a versatile chiral building block, prized for its rigid scaffold and inherent stereochemistry. This document provides detailed application notes and experimental protocols for its use in the synthesis of chiral ligands, organocatalysts, and as a precursor to biologically active molecules. Its primary utility is often realized after oxidation to its corresponding carboxylic acid, (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a constrained analog of phenylalanine.
Overview of Applications
This compound serves as a key starting material for a variety of valuable chiral molecules in medicinal chemistry and asymmetric catalysis. The primary applications revolve around its conversion to derivatives of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. These derivatives have been successfully employed as:
-
Chiral Ligands for Asymmetric Catalysis: The rigid tetrahydroisoquinoline framework, when appropriately functionalized, can create a well-defined chiral environment around a metal center, enabling high stereoselectivity in a variety of chemical transformations.
-
Organocatalysts: Derivatives, particularly amides and thioamides, have been shown to be effective organocatalysts for reactions such as asymmetric aldol additions.
-
Precursors to Bioactive Molecules: The tetrahydroisoquinoline core is a common motif in numerous natural products and pharmaceuticals. This chiral building block provides a stereochemically defined starting point for the synthesis of complex molecular targets.
The general workflow for the utilization of this compound is depicted below.
Experimental Protocols
Oxidation of this compound to (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid
A critical step in utilizing this chiral building block is the oxidation of the primary alcohol to a carboxylic acid. It is imperative that this transformation proceeds without racemization of the adjacent stereocenter. A reliable method for this is the use of a TEMPO-catalyzed oxidation with sodium hypochlorite as the terminal oxidant.
Materials:
-
This compound
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium hypochlorite (NaClO, commercial bleach, concentration determined by titration)
-
Sodium chlorite (NaClO2)
-
Phosphate buffer (pH 6.7)
-
Acetonitrile
-
Ethyl acetate
-
Hydrochloric acid (1 M)
-
Sodium sulfite
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of acetonitrile and phosphate buffer (pH 6.7).
-
Add a catalytic amount of TEMPO (0.01 eq).
-
In a separate flask, prepare a solution of sodium chlorite (1.5 eq) in water.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the sodium chlorite solution to the reaction mixture, followed by the slow, dropwise addition of sodium hypochlorite (1.2 eq).
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Adjust the pH of the mixture to approximately 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. The crude product can be purified by recrystallization.
Synthesis of N-Functionalized (S)-1,2,3,4-Tetrahydroisoquinoline-3-thioamides as Organocatalysts
The resulting carboxylic acid can be converted to a variety of derivatives. The following protocol details the synthesis of a chiral thioamide, which can be used as an organocatalyst.
Materials:
-
(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid
-
(R)-1-Phenylethylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Lawesson's reagent
-
Toluene
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
Step 1: Amide Formation
-
To a solution of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (1.0 eq) in DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add (R)-1-Phenylethylamine (1.1 eq) and continue stirring at room temperature overnight.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the corresponding amide.
Step 2: Thionation
-
Dissolve the purified amide (1.0 eq) in dry toluene.
-
Add Lawesson's reagent (0.6 eq) and reflux the mixture for 3-4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the desired (S)-N-[(1R)-1-phenylethyl]-1,2,3,4-tetrahydroisoquinoline-3-thiocarboxamide.
Application in Asymmetric Catalysis: Aldol Reaction
The synthesized N-functionalized thioamide can be employed as an organocatalyst in the asymmetric aldol reaction between an aldehyde and a ketone.
Application Notes and Protocols for the Pictet-Spengler Synthesis of Tetrahydroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Pictet-Spengler reaction is a fundamental and powerful tool in organic synthesis for the construction of tetrahydroisoquinoline (THIQ) and tetrahydro-β-carboline (THBC) scaffolds. These structural motifs are central to a vast number of natural products, particularly alkaloids, and serve as "privileged scaffolds" in medicinal chemistry and drug discovery.[1][2][3] This document provides a detailed overview of the Pictet-Spengler reaction, including its mechanism, comprehensive experimental protocols, and a summary of reaction conditions and yields for the synthesis of tetrahydroisoquinolines.
Introduction
First reported by Amé Pictet and Theodor Spengler in 1911, the reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline ring system.[4][5][6] The driving force of the reaction is the formation of an electrophilic iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution.[5][7]
The versatility of the Pictet-Spengler reaction allows for the synthesis of a wide array of substituted tetrahydroisoquinolines by varying both the β-arylethylamine and the carbonyl component. Its applications are extensive, ranging from the total synthesis of complex natural products to the generation of compound libraries for high-throughput screening in drug development.[1][8]
Reaction Mechanism
The Pictet-Spengler reaction proceeds through a well-established two-step mechanism:
-
Iminium Ion Formation: The reaction begins with the condensation of the β-arylethylamine with a carbonyl compound (an aldehyde or ketone) to form a Schiff base. Under acidic conditions, the Schiff base is protonated to generate a highly electrophilic iminium ion intermediate.[5][9]
-
Intramolecular Cyclization: The electron-rich aryl ring of the β-arylethylamine then acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution (a 6-endo-trig cyclization).[9][10]
-
Rearomatization: A final deprotonation step restores the aromaticity of the system, yielding the stable tetrahydroisoquinoline product.[4][10]
Caption: The reaction mechanism of the Pictet-Spengler synthesis.
Experimental Protocols
The following protocols provide a general procedure and a specific example for the synthesis of tetrahydroisoquinolines.
This protocol is a generalized method that can be adapted for various substrates.
Materials:
-
β-Arylethylamine (e.g., phenethylamine, dopamine) (1.0 eq)
-
Aldehyde or Ketone (1.0 - 1.2 eq)
-
Acid Catalyst (e.g., trifluoroacetic acid (TFA), HCl, H₂SO₄)
-
Anhydrous Solvent (e.g., dichloromethane (DCM), toluene, methanol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask with stir bar
-
Condenser (if heating)
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a round-bottom flask, add the β-arylethylamine (1.0 eq) and dissolve it in the chosen anhydrous solvent.
-
Addition of Carbonyl: Add the aldehyde or ketone (1.0-1.2 eq) to the solution.
-
Catalyst Addition: Add the acid catalyst. For reactions with activated aromatic rings, mild acids like acetic acid may suffice. For less reactive substrates, stronger acids like TFA or HCl are required.[7][11]
-
Reaction: Stir the mixture at the desired temperature (from room temperature to reflux) for 1 to 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If an acidic catalyst was used, neutralize the mixture by carefully adding saturated aqueous NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers sequentially with water and brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure tetrahydroisoquinoline.[2]
This protocol details the synthesis of a specific tetrahydro-β-carboline from D-tryptophan methyl ester hydrochloride, as adapted from literature.[9]
Materials:
-
D-tryptophan methyl ester hydrochloride (1.0 eq, 39.0 mmol)
-
2,3-Butanedione (2.5 eq)
-
Anhydrous Methanol (MeOH) (130 mL)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous NaHCO₃
-
Anhydrous Na₂SO₄
Procedure:
-
A round-bottom flask is charged with D-tryptophan methyl ester hydrochloride (39.0 mmol, 1.0 eq) and anhydrous MeOH (130 mL).[9]
-
Once the solid is dissolved, add 2,3-butanedione (2.5 eq).[9]
-
Stir the solution at 65 °C for 20 hours.[9]
-
Cool the reaction mixture to room temperature.
-
Partition the contents between saturated aqueous NaHCO₃ and CH₂Cl₂.[9]
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.[9]
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.[9]
-
The major diastereomer can be isolated as a white crystalline solid via trituration and washing with ethyl acetate, yielding 62%.[9]
Data Presentation: Reaction Conditions and Yields
The efficiency of the Pictet-Spengler reaction is highly dependent on the substrates and reaction conditions. The following tables summarize quantitative data from various literature examples.
Table 1: Effect of Catalyst and Carbonyl on Yield
| β-Arylethylamine | Carbonyl Compound | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Tryptamine | Various Aldehydes | Acetic Acid | - | RT | - | 39-90 | [11] |
| Tryptamine | Various Ketones | TFA | - | RT | - | 25-83 | [11] |
| Phenethylamine | Dimethoxymethane | HCl | - | Heat | - | - | [7] |
| Dopamine | Cyclohexanone | KPi buffer (1M) | Water/Co-solvent | 70 | - | 97 | [12] |
| Dopamine | Tetrahydro-4H-pyran-4-one | KPi buffer (1M) | Water/Co-solvent | 70 | - | 83 | [12] |
| m-Tyramine | Benzylic Aldehydes | Phosphate Buffer | Water | RT | - | up to 87 | [13] |
Table 2: Asymmetric Pictet-Spengler Reactions
| β-Arylethylamine | Carbonyl Compound | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| N-Boc-Tryptamine | 2,3-Pentanedione | Squaramide (5) | Toluene | RT | 48 | 52 | 88 | [14] |
| iso-Tryptamine | β-Formyl Ester | Thiourea (20) | Toluene | 40 | 72 | 75 | 94 | [15] |
| N-Carbamoyl-β-arylethylamine | Phenylacetaldehyde | IDPi Catalyst | Toluene | -10 | 24 | 91 | 96 | [16] |
Visualized Experimental Workflow
The following diagram outlines the general workflow for a typical Pictet-Spengler synthesis experiment.
Caption: General experimental workflow for Pictet-Spengler synthesis.
Applications in Drug Development
The tetrahydroisoquinoline core is a key pharmacophore found in numerous FDA-approved drugs and clinical candidates. The Pictet-Spengler reaction provides a direct and efficient route to this scaffold, making it invaluable in pharmaceutical research.
-
Alkaloid Synthesis: The reaction is biomimetic, mirroring the enzymatic pathways that produce complex alkaloids like morphine, codeine, and berberine.[17]
-
Medicinal Chemistry: It is used to synthesize drugs such as the PDE5 inhibitor Tadalafil (via an N-acyliminium ion variant) and the oxytocin receptor antagonist Retosiban .[5][7]
-
Combinatorial Libraries: The reaction's tolerance for diverse substrates makes it ideal for solid-phase synthesis and the creation of large compound libraries for drug screening.[7][18]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Strong acids (HCl, H₂SO₄, TFA) are corrosive and should be handled with extreme care.
-
Organic solvents are flammable and/or toxic. Avoid inhalation and contact with skin.
-
Reactions under heating should be monitored carefully.
References
- 1. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Application of Pictet-Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. via.library.depaul.edu [via.library.depaul.edu]
- 5. grokipedia.com [grokipedia.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]
- 9. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 10. name-reaction.com [name-reaction.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Enantioconvergent iso-Pictet-Spengler Reactions: Organocatalytic Synthesis of Chiral Tetrahydro-γ-carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Biocatalytic production of tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol in Neuroscience
A comprehensive review of the current literature reveals a notable absence of specific research on the applications of (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol in the field of neuroscience. While the broader family of 1,2,3,4-tetrahydroisoquinolines (THIQs) has been the subject of considerable investigation for their neuroactive properties, the specific derivative with a methanol group at the 3-position of the (S)-enantiomer does not appear in published studies detailing its mechanism of action, therapeutic potential, or specific experimental protocols.
The available research predominantly focuses on other THIQ derivatives, most notably 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), which has demonstrated significant neuroprotective effects. This body of work suggests that the THIQ scaffold is a promising area for the development of novel therapeutics for neurodegenerative disorders.
Given the lack of specific data for this compound, we will provide a detailed overview of the applications and protocols for the closely related and well-researched compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) , as a proxy to illustrate the potential research directions and methodologies that could be applied to novel THIQ derivatives.
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ): A Neuroprotective Agent
1MeTIQ is an endogenous amine found in the human brain that has garnered significant interest for its neuroprotective capabilities.[1][2][3] Unlike some other THIQ derivatives that can be neurotoxic, 1MeTIQ has shown promise in counteracting the effects of neurotoxins and excitotoxicity.[4][5]
Potential Therapeutic Applications:
-
Neurodegenerative Diseases: Research suggests 1MeTIQ could be a therapeutic agent for neurodegenerative illnesses like Parkinson's disease.[4][6][7] It has been shown to protect against the dopaminergic neurodegeneration induced by toxins such as rotenone and MPTP.[1][5]
-
Substance Abuse and Addiction: 1MeTIQ exhibits potential in combating substance abuse by attenuating cravings, as demonstrated in studies with cocaine self-administered rats.[2][3]
-
Neuropathic Pain: Studies have indicated that 1MeTIQ may have antiallodynic activity, suggesting its potential in treating neuropathic pain.[8]
Mechanism of Action:
The neuroprotective effects of 1MeTIQ are believed to stem from a multi-faceted mechanism of action:
-
Antagonism of the Glutamatergic System: 1MeTIQ can inhibit glutamate-induced excitotoxicity, a key process in neuronal cell death.[4] It has been shown to prevent glutamate-induced cell death and calcium influx.[4]
-
Free Radical Scavenging: The compound possesses antioxidant properties, enabling it to scavenge free radicals and reduce oxidative stress, a major contributor to neuronal damage.[1][2][4]
-
Monoamine Oxidase (MAO) Inhibition: 1MeTIQ can inhibit both MAO-A and MAO-B, enzymes involved in the breakdown of neurotransmitters.[2][8] This action can lead to increased levels of monoamine neurotransmitters and reduced production of harmful byproducts.
-
Modulation of Dopamine Metabolism: 1MeTIQ influences dopamine metabolism, and the (S)-enantiomer, in particular, has been suggested to offer more effective neuroprotection by attenuating the rate of dopamine metabolism.[2] It can also stimulate dopamine release.[8]
Quantitative Data Summary for 1MeTIQ
The following table summarizes key quantitative findings from various studies on 1MeTIQ.
| Parameter | Model System | Treatment | Result | Reference |
| Neuroprotection | Granular cell cultures (rat) | 1MeTIQ + Glutamate | Prevention of glutamate-induced cell death and 45Ca2+ influx | [4] |
| Dopaminergic Firing | Substantia nigra neurons (rat) | Pretreatment with 1MeTIQ (80 mg/kg, i.p.) + MPTP | Significantly inhibited the decrease in dopaminergic spontaneous firing induced by MPTP | [1] |
| Oxidative Stress | Substantia nigra (rat) | Pretreatment with 1MeTIQ + MPTP | Significantly suppressed the nigral induction of thiobarbituric acid-reactive substances (TBARS) | [1] |
| Dopamine Levels | Striatum (rat) | 1MeTIQ (50 mg/kg i.p.) + Rotenone | Strongly reduced the fall of striatal dopamine concentration | [5] |
| Dopamine Metabolism | Rat brain | (S)-1MeTIQ | Depressed DOPAC and HVA levels (by 60% and 40%, respectively) and attenuated the rate of dopamine metabolism | [2] |
| Dopamine Levels | Striatum (diabetic mice) | 1MeTIQ | Restored dopamine levels depleted by induced neuropathy | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of 1MeTIQ's neuroprotective effects.
Protocol 1: Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures
Objective: To determine the ability of a test compound (e.g., a THIQ derivative) to protect neurons from glutamate-induced cell death.
Methodology:
-
Cell Culture:
-
Primary granular cell cultures are prepared from the cerebella of 7-day-old rats.
-
Cells are plated on poly-L-lysine coated plates and maintained in a suitable culture medium.
-
-
Treatment:
-
After a period of stabilization in vitro, the cultures are pre-incubated with the test compound at various concentrations for a specified time (e.g., 30 minutes).
-
Glutamate is then added to the culture medium to induce excitotoxicity. A control group without the test compound is included.
-
-
Assessment of Cell Viability:
-
Cell viability is assessed 24 hours after glutamate exposure using standard assays such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
-
Calcium Influx Assay:
-
To assess the effect on calcium influx, cells are incubated with 45Ca2+ in the presence or absence of the test compound and glutamate.
-
After incubation, cells are washed and lysed, and the intracellular 45Ca2+ is quantified using a scintillation counter.
-
Protocol 2: In Vivo Microdialysis for Measuring Neurotransmitter Release
Objective: To measure the effect of a test compound on the in vivo release of excitatory amino acids in a specific brain region.
Methodology:
-
Animal Preparation:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A microdialysis probe is implanted into the target brain region (e.g., frontal cortex).
-
-
Microdialysis Procedure:
-
The probe is perfused with an artificial cerebrospinal fluid (aCSF).
-
After a baseline collection period, the test compound is administered (e.g., via intraperitoneal injection).
-
A neurotoxin (e.g., kainate) can be infused through the probe to stimulate neurotransmitter release.
-
-
Sample Analysis:
-
Dialysate samples are collected at regular intervals.
-
The concentrations of excitatory amino acids (e.g., glutamate, aspartate) in the dialysates are determined by high-performance liquid chromatography (HPLC) with fluorescence detection.
-
Visualizations
Signaling Pathway of 1MeTIQ Neuroprotection
Caption: Proposed neuroprotective mechanisms of 1MeTIQ.
Experimental Workflow for Assessing Neuroprotection
Caption: Workflow for evaluating neuroprotective compounds.
References
- 1. Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Endogenous risk factors in Parkinson's disease: dopamine and tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Derivatives from (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from the chiral building block, (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol. The synthesized compounds, leveraging the versatile tetrahydroisoquinoline scaffold, have potential applications in medicinal chemistry, particularly in the development of anticancer agents. The protocols focus on the derivatization of the secondary amine and the primary alcohol functionalities of the starting material.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities.[1] Derivatives of THIQ have shown promise as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1] The starting material, this compound, offers a versatile platform for the synthesis of novel derivatives due to its stereochemically defined core and two reactive functional groups: a secondary amine at the 2-position and a primary hydroxyl group on the methanol substituent at the 3-position. These sites allow for a variety of chemical modifications to explore the structure-activity relationship (SAR) and develop new therapeutic candidates.
Synthetic Strategies
The primary synthetic strategies for derivatizing this compound involve N-alkylation or N-acylation of the secondary amine and O-acylation or O-alkylation of the primary alcohol. This document will focus on N-alkylation and O-acylation as representative and versatile methods for generating novel derivatives.
A general workflow for the synthesis and evaluation of these novel derivatives is outlined below:
Experimental Protocols
The following are detailed protocols for the N-alkylation and O-acylation of this compound. These protocols are based on established methods for similar substrates and can be adapted for a variety of reagents.
Protocol 1: N-Alkylation via Reductive Amination
This protocol describes the N-alkylation of the secondary amine of the tetrahydroisoquinoline ring with an aldehyde via reductive amination.
Materials:
-
This compound
-
Aldehyde of choice (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound (1.0 mmol) in dichloroethane (10 mL) is added the aldehyde (1.2 mmol).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (1.5 mmol) is added in one portion.
-
The reaction mixture is stirred at room temperature for 12-24 hours, and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated derivative.
Protocol 2: O-Acylation of the Primary Alcohol
This protocol details the esterification of the primary hydroxyl group using an acyl chloride in the presence of a base.
Materials:
-
This compound
-
Acyl chloride of choice (e.g., benzoyl chloride)
-
Triethylamine (TEA) or pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound (1.0 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL) at 0 °C is added the acyl chloride (1.2 mmol) dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-12 hours. The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched with water.
-
The organic layer is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a suitable eluent system to yield the desired O-acyl derivative.
Application: Anticancer Activity and the KRas Signaling Pathway
Derivatives of the tetrahydroisoquinoline scaffold have been investigated for their potential as anticancer agents.[2][3][4] One of the key signaling pathways implicated in many cancers is the KRas pathway.[5] The Kirsten rat sarcoma viral oncogene homolog (KRas) is a small GTPase that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[6] Mutations in the KRas gene can lead to a constitutively active protein, resulting in uncontrolled cell proliferation and tumor growth.[6]
Small molecule inhibitors that can target and inhibit the function of mutated KRas or downstream effectors in the pathway are of significant interest in cancer drug development. Tetrahydroisoquinoline derivatives have been identified as potential inhibitors of KRas.[5]
The following diagram illustrates a simplified KRas signaling pathway and a hypothetical point of inhibition by a novel tetrahydroisoquinoline derivative.
Data Presentation
The following tables summarize representative data on the anticancer activity of novel tetrahydroisoquinoline derivatives from the literature. It is important to note that these compounds were not synthesized from this compound but serve as examples of the potential of this class of compounds.
Table 1: Growth Inhibitory Activity of Tetrahydroisoquinoline Derivatives
| Compound | HCT116 (GI%) | H1975 (GI%) | A549 (GI%) | BxPC-3 (GI%) |
| 4i | 45.2 | 59.1 | 38.7 | 41.5 |
| 4j | 51.8 | 63.0 | 42.1 | 48.3 |
| Data from a study on novel tetrahydroisoquinoline derivatives, where GI% represents the percentage of growth inhibition.[2] |
Table 2: KRas Inhibitory Activity of Tetrahydroisoquinoline Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
| GM-3-18 | Colo320 | 1.6 |
| DLD-1 | 2.1 | |
| HCT116 | 0.9 | |
| SNU-C1 | 10.7 | |
| SW480 | 1.8 | |
| GM-3-121 | (Anti-angiogenesis) | 1.72 |
| IC₅₀ values for KRas inhibition in various colon cancer cell lines and anti-angiogenesis activity.[5] |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel derivatives with potential therapeutic applications. The protocols provided herein offer a foundation for the exploration of N- and O-substituted analogs. The demonstrated anticancer activity of related tetrahydroisoquinoline derivatives, particularly as inhibitors of the KRas signaling pathway, highlights a promising avenue for future drug discovery and development efforts based on this scaffold. Further synthesis and biological evaluation of derivatives of this compound are warranted to fully explore their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Direct small-molecule inhibitors of KRAS: from structural insights to mechanism-based design | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Small molecular inhibitors for KRAS-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research advances in small-molecule inhibitors of KRAS in cancer [cjpt.magtechjournal.com]
- 6. Structural insights into small-molecule KRAS inhibitors for targeting KRAS mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Synthesis of Isoquinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for several key modern catalytic methodologies employed in the asymmetric synthesis of isoquinoline alkaloids. The synthesis of these structurally diverse and biologically significant molecules in an enantiomerically pure form is of paramount importance in medicinal chemistry and drug development. This document focuses on robust and highly selective catalytic systems, presenting quantitative data, detailed experimental procedures, and visualizations of the reaction pathways to facilitate their application in a research setting.
Organocatalytic Asymmetric Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines (THIQs), the core structure of many isoquinoline alkaloids. The development of asymmetric organocatalysis has provided a powerful tool for the enantioselective construction of this scaffold. Chiral Brønsted acids, particularly imidodiphosphorimidate (IDPi) catalysts, have emerged as highly effective catalysts for this transformation.[1][2][3][4][5]
Data Presentation: IDPi-Catalyzed Asymmetric Pictet-Spengler Reaction
| Entry | Amine Substrate | Aldehyde Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref |
| 1 | N-Carbamoyl-homoveratrylamine | Phenylacetaldehyde | (S,S)-IDPi (2) | CHCl₃ | 25 | 24 | 95 | 98 | [2][3] |
| 2 | N-Carbamoyl-homoveratrylamine | Hexanal | (S,S)-IDPi (2) | CHCl₃ | 25 | 12 | 92 | 97 | [2][3] |
| 3 | N-Carbamoyl-3-methoxy-phenethylamine | Phenylacetaldehyde | (S,S)-IDPi (2) | CHCl₃ | 25 | 36 | 88 | 96 | [2][3] |
| 4 | N-Carbamoyl-phenethylamine | Phenylacetaldehyde | (S,S)-IDPi (2) | CHCl₃ | 25 | 48 | 85 | 95 | [2][3] |
Experimental Protocol: General Procedure for IDPi-Catalyzed Asymmetric Pictet-Spengler Reaction[2][3]
-
To a solution of the N-carbamoyl-β-arylethylamine (0.1 mmol, 1.0 equiv) in chloroform (1.0 mL) is added the aldehyde (0.12 mmol, 1.2 equiv).
-
The chiral imidodiphosphorimidate (IDPi) catalyst (0.002 mmol, 2 mol%) is then added to the reaction mixture.
-
The reaction is stirred at the specified temperature (e.g., 25 °C) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired tetrahydroisoquinoline product.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Visualization: Catalytic Cycle of the IDPi-Catalyzed Pictet-Spengler Reaction
Caption: Catalytic cycle of the IDPi-catalyzed asymmetric Pictet-Spengler reaction.
Biocatalytic Asymmetric Pictet-Spengler Reaction
The use of enzymes as catalysts in organic synthesis offers unparalleled stereoselectivity under mild reaction conditions. Norcoclaurine Synthase (NCS) is an enzyme that catalyzes the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde to produce (S)-norcoclaurine, a key intermediate in the biosynthesis of benzylisoquinoline alkaloids.[6][7][8][9][10] This enzyme has been shown to accept a range of substrates, making it a valuable tool for the asymmetric synthesis of tetrahydroisoquinolines.
Data Presentation: NCS-Catalyzed Asymmetric Pictet-Spengler Reaction
| Entry | Amine Substrate | Aldehyde/Ketone Substrate | Enzyme | Buffer | Temp (°C) | Time (d) | Yield (%) | ee (%) | Ref |
| 1 | Dopamine | 4-Hydroxyphenylacetaldehyde | TfNCS | HEPES (pH 7.5) | 37 | 1 | >95 | >99 | [6][7] |
| 2 | 2-(3-Hydroxyphenyl)ethylamine | Propanal | TfNCS | HEPES (pH 7.5) | 37 | 3 | 85 | 98 | [6] |
| 3 | 2-(3-Hydroxyphenyl)ethylamine | Acetone | aNCS | HEPES (pH 7.5) | 37 | 7 | 60 | N/A | [6] |
| 4 | Dopamine | Phenylacetaldehyde | CjNCS | Phosphate | 30 | 1 | 90 | 97 | [11] |
*TfNCS: Norcoclaurine synthase from Thalictrum flavum; aNCS: Norcoclaurine synthase from Coptis japonica.
Experimental Protocol: General Procedure for NCS-Catalyzed Pictet-Spengler Reaction[6]
-
In a reaction vessel, the amine substrate (e.g., 2-(3-hydroxyphenyl)ethylamine, 10-15 mM) and ascorbic acid (10-15 mM) are dissolved in HEPES buffer (100 mM, pH 7.5).
-
The aldehyde or ketone substrate (10-150 mM) is added to the mixture, followed by the addition of the Norcoclaurine Synthase (NCS) enzyme solution (e.g., cell lysate containing 1.7 mg/mL NCS).
-
The reaction mixture is incubated at 37 °C with gentle shaking for the specified time (1-7 days).
-
The reaction progress is monitored by HPLC analysis of amine depletion or product formation.
-
Upon completion, the product is extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried and concentrated, and the product is purified by chromatography.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Visualization: Workflow for Biocatalytic Asymmetric Pictet-Spengler Reaction
Caption: General workflow for an NCS-catalyzed asymmetric Pictet-Spengler reaction.
Palladium-Catalyzed Asymmetric Carboamination
Palladium-catalyzed reactions are a powerful tool for the construction of C-N and C-C bonds. The asymmetric carboamination of alkenes provides a direct route to chiral nitrogen-containing heterocycles, including substituted tetrahydroisoquinolines.
Data Presentation: Pd-Catalyzed Asymmetric Carboamination
| Entry | Alkene Substrate | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref | |---|---|---|---|---|---|---|---|---|---| | 1 | N-Boc-pent-4-enylamine | 2-Bromonaphthalene | Pd(OAc)₂ / (R)-Siphos-PE | NaOᵗBu | Toluene | 110 | 14 | 85 | 92 |[12] | | 2 | N-Boc-pent-4-enylamine | 1-Bromo-3,4,5-trimethoxybenzene | Pd(OAc)₂ / (R)-Siphos-PE | NaOᵗBu | Toluene | 110 | 14 | 69 | 88 |[12] |
Experimental Protocol: General Procedure for Pd-Catalyzed Asymmetric Carboamination[12]
-
To an oven-dried reaction tube are added Pd(OAc)₂ (2 mol%), the chiral ligand (e.g., (R)-Siphos-PE, 4 mol%), and sodium tert-butoxide (1.2 equiv).
-
The tube is evacuated and backfilled with argon.
-
Toluene (to achieve a 0.15 M concentration), the N-Boc-alkenylamine (1.0 equiv), and the aryl bromide (1.2 equiv) are added via syringe.
-
The reaction mixture is heated to 110 °C for 14 hours.
-
After cooling to room temperature, the reaction is diluted with diethyl ether and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by flash chromatography to yield the enantiomerically enriched pyrrolidine or piperidine derivative.
Visualization: Catalytic Cycle of Palladium-Catalyzed Carboamination
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Norcoclaurine synthase: mechanism of an enantioselective pictet-spengler catalyzing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanistic studies on norcoclaurine synthase of benzylisoquinoline alkaloid biosynthesis: An enzymatic Pictet-Spengler reaction | UBC Chemistry [chem.ubc.ca]
- 11. Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: N-Position Functionalization of the Tetrahydroisoquinoline (THIQ) Core
Audience: Researchers, scientists, and drug development professionals.
Application Notes: The Strategic Importance of N-Functionalization
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and synthetic compounds with a wide array of biological activities. Functionalization at the secondary amine (N-position) is a critical strategy in drug discovery to modulate the parent molecule's pharmacological profile. This modification can significantly impact a compound's potency, selectivity, metabolic stability, and pharmacokinetic properties.[1][2]
Different substituents at the N-position can orient the molecule within a target's binding pocket, establish new interactions, or alter its physicochemical properties. For instance, N-acylation or N-sulfonylation can introduce hydrogen bond acceptors and affect lipophilicity, while N-alkylation and N-arylation can introduce steric bulk or pi-stacking interactions, influencing receptor affinity and subtype selectivity.[3][4][5] This versatility makes N-functionalization a cornerstone for lead optimization in developing novel therapeutics for cancer, neurodegenerative disorders, and infectious diseases.[1][6]
Caption: Logical flow of N-functionalization to modulate THIQ properties.
Experimental Protocols and Data
The following sections provide detailed, generalized protocols for the most common N-functionalization reactions of the THIQ core. These methods are based on established literature procedures and can be adapted for specific substrates.
N-alkylation is a fundamental modification typically achieved by reacting the THIQ nitrogen with an alkyl halide in the presence of a base. This reaction is versatile, allowing the introduction of a wide range of alkyl substituents.
Experimental Workflow: N-Alkylation
Caption: Step-by-step workflow for the N-alkylation of a THIQ core.
Detailed Procedure:
-
To a stirred solution of the desired tetrahydroisoquinoline (1.0 equiv) in a suitable solvent such as DMF or acetonitrile, add a base (e.g., K₂CO₃ or Et₃N, 2.0-3.0 equiv).
-
If using an alkyl chloride or bromide, a catalytic amount of potassium iodide (KI, 0.1 equiv) can be added to facilitate the reaction.
-
Add the corresponding alkyl halide (1.1-1.5 equiv) to the mixture.
-
Stir the reaction at a temperature ranging from room temperature to 80 °C for 2-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography to yield the N-alkylated tetrahydroisoquinoline.[7]
Table 1: Examples of N-Alkylation of THIQs
| Entry | N-Substituent | Reagents & Conditions | Yield (%) | Reference |
| 1 | 2-Dimethylaminoethyl | 2-Dimethylaminoethyl chloride, Et₃N, KI, DMF, rt | 54 | [7] |
| 2 | 2-Hydroxyethyl | 2-Chloroethanol, Et₃N, KI, DMF, rt | 32 | [7] |
| 3 | Cyanomethyl | Chloroacetonitrile, Et₃N, KI, DMF, rt | 84 | [7] |
| 4 | Benzyl | Benzyl bromide, K₂CO₃, CH₃CN, reflux | >90 (Typical) | General Knowledge |
N-acylation introduces a carbonyl group adjacent to the nitrogen, forming an amide. This is readily achieved using acyl chlorides or anhydrides and a non-nucleophilic base. The resulting N-acyl THIQs are often key intermediates in the synthesis of more complex molecules.[8]
Experimental Workflow: N-Acylation
Caption: Step-by-step workflow for the N-acylation of a THIQ core.
Detailed Procedure:
-
Dissolve the tetrahydroisoquinoline (1.0 equiv) and a base (e.g., triethylamine or pyridine, 1.5 equiv) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous phase with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the pure N-acyl tetrahydroisoquinoline.[3]
Table 2: Examples of N-Acylation of THIQs
| Entry | N-Substituent | Reagents & Conditions | Yield (%) | Reference |
| 1 | Acetyl | Acetic Anhydride, Pyridine, DCM, rt | High | [3] |
| 2 | Benzoyl | Benzoyl Chloride, Et₃N, DCM, 0 °C to rt | High | General Knowledge |
| 3 | Boc (tert-butoxycarbonyl) | Boc₂O, Et₃N, DCM, rt | >95 (Typical) | [8] |
| 4 | Cbz (Benzyloxycarbonyl) | Cbz-Cl, NaHCO₃, Dioxane/H₂O, rt | High | [8] |
N-sulfonylation involves the reaction of a THIQ with a sulfonyl chloride to form a stable sulfonamide. N-sulfonyl groups are often used as protecting groups or to introduce specific electronic properties and steric bulk to the molecule.[5][9]
Experimental Workflow: N-Sulfonylation
Caption: Step-by-step workflow for the N-sulfonylation of a THIQ core.
Detailed Procedure:
-
Dissolve the tetrahydroisoquinoline (1.0 equiv) in pyridine or in a solvent like DCM containing triethylamine (1.5 equiv).
-
Cool the solution to 0 °C.
-
Add the desired sulfonyl chloride (e.g., tosyl chloride, mesyl chloride, 1.1 equiv) portionwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS for completion.
-
Pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with dilute HCl (e.g., 1M), saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude material by recrystallization or flash column chromatography to obtain the N-sulfonylated product.[5]
Table 3: Examples of N-Sulfonylation of THIQs
| Entry | N-Substituent | Reagents & Conditions | Yield (%) | Reference |
| 1 | Tosyl | p-Toluenesulfonyl chloride, Pyridine, 0 °C to rt | High | [10] |
| 2 | 4-Fluorobenzenesulfonyl | 4-Fluorobenzenesulfonyl chloride, Pyridine, rt | 91 | [5] |
| 3 | 4-Chlorobenzenesulfonyl | 4-Chlorobenzenesulfonyl chloride, Pyridine, rt | 85 | [5] |
| 4 | 4-Methoxybenzenesulfonyl | 4-Methoxybenzenesulfonyl chloride, Pyridine, rt | 88 | [5] |
Biological Relevance: Targeting Oncogenic Signaling
N-functionalized THIQ derivatives have shown significant promise as anticancer agents by targeting key signaling pathways.[6] For example, certain derivatives have been identified as potent inhibitors of KRas, a critical proto-oncogene that is frequently mutated in various cancers, including colorectal cancer.[6] Inhibition of the KRas signaling cascade can halt uncontrolled cell proliferation.
Caption: Simplified KRas signaling pathway and inhibition by a THIQ derivative.
As shown in the diagram, growth factor signaling activates KRas, which in turn triggers a downstream phosphorylation cascade involving RAF, MEK, and ERK. This ultimately leads to gene transcription that promotes cell proliferation. N-functionalized THIQs, such as compound GM-3-18 (which bears an N-acyl group with a 4-chlorophenyl substituent), have been shown to inhibit KRas with IC₅₀ values in the low micromolar range, effectively blocking this pro-survival pathway.[6] This highlights how strategic N-functionalization can convert a common scaffold into a targeted therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [diposit.ub.edu]
- 8. Direct and Efficient C(sp3)–H Functionalization of N-Acyl/Sulfonyl Tetrahydroisoquinolines (THIQs) With Electron-Rich Nucleophiles via 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone (DDQ) Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of (S)-1,2,3,4-tetrahydroisoquinoline-3-methanol, a key synthetic transformation for the development of novel therapeutic agents. N-alkylated tetrahydroisoquinolines are a class of compounds with significant biological activity, notably as modulators of dopamine receptors, making them promising candidates for the treatment of neurological and psychiatric disorders.
Introduction
This compound is a valuable chiral building block in medicinal chemistry. N-alkylation of this scaffold allows for the introduction of various substituents, enabling the fine-tuning of its pharmacological properties. The resulting derivatives have been shown to interact with G-protein coupled receptors, such as dopamine D2 and D3 receptors, acting as antagonists or allosteric modulators.[1][2] This modulation of the dopaminergic system is a key mechanism of action for many antipsychotic and anti-addiction medications.[3]
Two primary methods for the N-alkylation of tetrahydroisoquinolines are direct alkylation with alkyl halides and reductive amination. Reductive amination is often preferred due to its versatility and the use of readily available aldehydes and ketones as alkylating agents.
Data Presentation
The following tables summarize representative quantitative data for the N-alkylation of this compound via two common methods.
Table 1: Reductive Amination with Benzaldehyde
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Benzaldehyde, Sodium triacetoxyborohydride |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 12 hours |
| Temperature | Room Temperature |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.25-7.40 (m, 10H), 4.65 (s, 2H), 3.85 (d, J=11.2 Hz, 1H), 3.70 (dd, J=11.2, 4.0 Hz, 1H), 3.60 (s, 2H), 3.00-3.10 (m, 1H), 2.80-2.95 (m, 2H), 2.60-2.70 (m, 2H) |
| Mass Spectrometry (ESI+) | m/z 270.15 [M+H]⁺ |
Table 2: Direct Alkylation with Benzyl Bromide
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Benzyl bromide, Potassium carbonate |
| Solvent | Acetonitrile (ACN) |
| Reaction Time | 8 hours |
| Temperature | 60 °C |
| Yield | 75-85% |
| Purity (by HPLC) | >97% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.25-7.40 (m, 10H), 4.65 (s, 2H), 3.85 (d, J=11.2 Hz, 1H), 3.70 (dd, J=11.2, 4.0 Hz, 1H), 3.60 (s, 2H), 3.00-3.10 (m, 1H), 2.80-2.95 (m, 2H), 2.60-2.70 (m, 2H) |
| Mass Spectrometry (ESI+) | m/z 270.15 [M+H]⁺ |
Experimental Protocols
Protocol 1: N-Alkylation via Reductive Amination
This protocol describes the N-benzylation of this compound using benzaldehyde and sodium triacetoxyborohydride.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add benzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-(S)-1,2,3,4-tetrahydroisoquinoline-3-methanol.
Protocol 2: N-Alkylation via Direct Alkylation with Alkyl Halide
This protocol details the N-benzylation of this compound using benzyl bromide and potassium carbonate.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.2 eq)
-
Potassium carbonate (2.0 eq)
-
Acetonitrile (ACN)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a suspension of this compound (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile, add benzyl bromide (1.2 eq).
-
Heat the reaction mixture to 60 °C and stir for 8 hours.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-benzyl-(S)-1,2,3,4-tetrahydroisoquinoline-3-methanol.
Visualizations
Caption: Experimental workflow for the N-alkylation of this compound.
Caption: Dopamine D2 receptor signaling pathway modulated by N-alkylated tetrahydroisoquinolines.
References
- 1. The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors | Semantic Scholar [semanticscholar.org]
- 3. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of Peptide Mimetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide mimetics, or peptidomimetics, are molecules that mimic the structure and/or function of natural peptides. They are designed to overcome the inherent limitations of native peptides as therapeutic agents, such as poor metabolic stability, low bioavailability, and rapid clearance.[1] Solid-phase peptide synthesis (SPPS) has emerged as a powerful and versatile technology for the efficient and systematic construction of these complex molecules.[1] This document provides detailed application notes and experimental protocols for the solid-phase synthesis of peptide mimetics, their biological evaluation, and an overview of the signaling pathways they modulate.
Peptidomimetics are broadly classified based on their structural similarity to the parent peptide. These modifications can range from simple alterations of the peptide backbone to the incorporation of non-natural amino acids and the development of entirely non-peptide scaffolds that present the key pharmacophoric groups in a similar three-dimensional arrangement.[2] The ability to synthesize large libraries of these compounds through SPPS facilitates the rapid exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery.[3]
Data Presentation
Comparison of Solid-Phase Synthesis Resins
The choice of solid support is a critical parameter in SPPS, directly impacting the overall yield and purity of the synthesized peptide mimetic. The three most commonly used resins are Wang resin, Rink Amide resin, and 2-Chlorotrityl chloride (2-CTC) resin.
| Resin Type | Primary Application | Typical Loading Capacity (mmol/g) | Expected Crude Peptide Purity (%) | Typical Overall Yield (%) |
| Wang Resin | Peptides/Peptidomimetics with a C-terminal carboxylic acid | 0.3 - 1.0 | 50 - 90 | Moderate to High |
| Rink Amide Resin | Peptides/Peptidomimetics with a C-terminal amide | 0.3 - 1.0 | 52 - 90+ | Moderate to High |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Protected peptide/peptidomimetic fragments and molecules requiring mild cleavage conditions | 0.3 - 1.6+ | Generally high, especially for protected fragments | High |
Note: The expected purity and yield are highly dependent on the specific peptide mimetic sequence, its length, and the efficiency of the coupling and deprotection steps.
Comparison of Peptide Coupling Reagents
The selection of an appropriate coupling reagent is crucial for efficient peptide bond formation and minimizing side reactions, particularly racemization. The following table compares the performance of several common coupling reagents in the synthesis of a model peptide.
| Coupling Reagent | Class | Crude Peptide Purity (%) | Racemization (%) |
| HATU | Aminium/Uronium Salt | >95 | <1 |
| HBTU | Aminium/Uronium Salt | ~90 | 1-2 |
| COMU | Aminium/Uronium Salt | >95 | <0.5 |
| PyBOP | Phosphonium Salt | ~92 | 1-3 |
| DCC/HOBt | Carbodiimide | ~85 | 3-5 |
Data collated from multiple studies for the synthesis of a benchmark peptide. COMU and HATU generally provide the highest purity and lowest racemization levels.
Manual vs. Automated Solid-Phase Synthesis
The choice between manual and automated SPPS depends on factors such as throughput requirements, cost, and the complexity of the desired peptidomimetics.
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per vessel |
| Hands-on Time per Cycle | 1 - 2 hours | 5 - 15 minutes (for setup) |
| Total Time per Cycle | 2 - 4 hours | 30 - 90 minutes |
| Typical Yield per Coupling Step | 95 - 99% | > 99% |
| Final Crude Purity | 70 - 90% | 85 - 98% |
| Reproducibility | Operator-dependent | High |
| Throughput | Low (typically one at a time) | High (multiple parallel syntheses) |
Automated synthesis generally offers higher purity, yield, and reproducibility with significantly less hands-on time.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptoid (N-substituted Glycine Oligomer)
This protocol describes the manual solid-phase synthesis of a peptoid using the submonomer method on Rink Amide resin.
Materials:
-
Rink Amide resin (100-200 mesh, ~0.6 mmol/g loading)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% v/v in DMF)
-
Bromoacetic acid (0.6 M in DMF)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Primary amine of choice (1-2 M in N-methyl-2-pyrrolidone, NMP)
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
-
Fritted syringe or reaction vessel
Procedure:
-
Resin Swelling: Place the desired amount of Rink Amide resin in a fritted syringe. Add DMF to swell the resin for at least 30 minutes. Drain the DMF.
-
Fmoc Deprotection: Add the 20% piperidine solution to the resin and agitate for 5 minutes. Drain and repeat for another 10 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Acylation (Bromoacetylation): Add the 0.6 M bromoacetic acid solution followed by DIC to the resin. Agitate the mixture for 30 minutes at room temperature. Drain and wash the resin with DMF (3x).
-
Displacement (Amination): Add the 1-2 M primary amine solution in NMP to the resin. Agitate for 60-120 minutes at room temperature. The specific time will depend on the steric hindrance of the amine. Drain and wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 3 and 4 for each subsequent monomer until the desired peptoid sequence is assembled.
-
Final Cleavage and Deprotection: After the final displacement and washing, dry the resin under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Peptide Precipitation and Recovery: Filter the cleavage solution away from the resin and precipitate the peptoid by adding the filtrate to cold diethyl ether. Centrifuge to pellet the precipitate, decant the ether, and repeat the ether wash twice. Dry the peptoid pellet under vacuum.
Protocol 2: In Vitro Cell Adhesion Assay for RGD Peptidomimetics
This protocol is designed to evaluate the ability of RGD peptidomimetics to promote cell adhesion, presumably through interaction with integrin receptors.
Materials:
-
96-well tissue culture plates
-
RGD peptidomimetic stock solution
-
Control peptide (e.g., RGES) stock solution
-
Phosphate-buffered saline (PBS), sterile
-
Bovine serum albumin (BSA) solution (1% w/v in PBS)
-
Cell line expressing RGD-binding integrins (e.g., U87-MG, M21)
-
Serum-free cell culture medium
-
Crystal violet staining solution (0.5% w/v in 20% methanol)
-
Solubilization buffer (e.g., 1% SDS in water)
Procedure:
-
Plate Coating: Dilute the RGD peptidomimetic and control peptide to the desired coating concentration (e.g., 1-20 µg/mL) in sterile PBS. Add 100 µL of the peptide solutions to the wells of a 96-well plate. Incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Blocking: Aspirate the coating solution and wash the wells twice with sterile PBS. Add 200 µL of 1% BSA solution to each well and incubate for 1 hour at 37°C to block non-specific binding sites.
-
Cell Seeding: Aspirate the blocking solution and wash the wells twice with sterile PBS. Harvest the cells and resuspend them in serum-free medium at a concentration of 1-5 x 10⁵ cells/mL. Add 100 µL of the cell suspension to each well.
-
Incubation: Incubate the plate for 30-90 minutes at 37°C in a CO₂ incubator to allow for cell adhesion.
-
Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells.
-
Staining and Quantification: Fix the adherent cells with methanol for 10 minutes. Stain the cells with crystal violet solution for 15 minutes. Wash the wells with water to remove excess stain. Solubilize the stain by adding the solubilization buffer and measure the absorbance at 570 nm using a plate reader.
Protocol 3: GPCR Functional Assay - cAMP Measurement for Somatostatin Peptidomimetics
This protocol measures the ability of a somatostatin peptidomimetic to activate the somatostatin receptor 2 (SSTR2), a Gαi-coupled receptor, by quantifying the inhibition of forskolin-stimulated cAMP production.
Materials:
-
Cell line stably expressing human SSTR2 (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Somatostatin-14 (positive control)
-
Somatostatin peptidomimetic
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)
Procedure:
-
Cell Plating: Seed the SSTR2-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of the somatostatin peptidomimetic and somatostatin-14 in assay buffer.
-
Assay Initiation: On the day of the assay, aspirate the cell culture medium and wash the cells once with assay buffer. Add assay buffer containing a phosphodiesterase inhibitor such as IBMX (e.g., 500 µM) to each well.
-
Compound Addition: Add the diluted peptidomimetic and control compounds to the wells. Incubate for 15-30 minutes at room temperature.
-
Stimulation: Add forskolin to all wells (except for the basal control) to a final concentration that elicits a submaximal cAMP response (e.g., 1-10 µM).
-
Incubation: Incubate the plate for 30-60 minutes at room temperature.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for the inhibition of forskolin-stimulated cAMP production.
Visualization of Signaling Pathways and Experimental Workflows
Caption: Workflow for the solid-phase synthesis of a peptoid using the submonomer method.
Caption: Signaling cascade initiated by the binding of an RGD peptidomimetic to integrin αvβ3.
Caption: Downstream signaling of the SSTR2 receptor upon activation by a somatostatin peptidomimetic.
References
Application Notes and Protocols: (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol as a Precursor for Central Nervous System (CNS) Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol is a valuable and versatile chiral building block in medicinal chemistry for the development of novel therapeutic agents targeting the central nervous system.[1][2] The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure found in numerous natural products and synthetic compounds with a wide range of biological activities, including antitumor, antibacterial, and significant CNS effects.[3] Derivatives of the THIQ core have shown affinity for various CNS targets, including dopamine and serotonin receptors, making them attractive candidates for the treatment of neurological and psychiatric disorders.[4][5]
This document provides detailed application notes and protocols for the use of this compound as a precursor in the synthesis and evaluation of potential CNS agents.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO | [6][7] |
| Molecular Weight | 163.22 g/mol | [6][7] |
| Appearance | White to pale yellow powder | [1] |
| Melting Point | 114-116 °C | [1][7] |
| Optical Rotation | [α]²²/D −97° (c = 1 in methanol) | [1][7] |
| CAS Number | 18881-17-9 | [1][6][7] |
Synthetic Applications: Derivatization of the THIQ Scaffold
The this compound core offers two primary points for chemical modification to generate a library of diverse compounds for CNS drug discovery: the secondary amine at the 2-position and the primary hydroxyl group of the methanol substituent at the 3-position.
General Synthetic Workflow
The overall workflow for utilizing this precursor involves the synthesis of derivatives, followed by purification and biological evaluation.
Caption: General workflow from precursor to biological evaluation.
Experimental Protocols
Protocol 1: Synthesis of a Representative N-Alkylated Derivative
This protocol describes a general method for the N-alkylation of this compound, a common strategy for introducing pharmacologically relevant moieties.[5]
Objective: To synthesize N-(4-fluorobenzyl)-(S)-1,2,3,4-tetrahydroisoquinoline-3-methanol.
Materials:
-
This compound
-
4-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 g, 6.13 mmol) in anhydrous acetonitrile (30 mL), add potassium carbonate (1.70 g, 12.3 mmol).
-
Add 4-fluorobenzyl bromide (1.28 g, 6.74 mmol) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-(4-fluorobenzyl)-(S)-1,2,3,4-tetrahydroisoquinoline-3-methanol.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Receptor Binding Assay
This protocol provides a general method for evaluating the binding affinity of newly synthesized THIQ derivatives to a specific CNS target, for instance, the dopamine D₂ receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the human dopamine D₂ receptor.
Materials:
-
Cell membranes expressing the human dopamine D₂ receptor
-
[³H]-Spiperone (radioligand)
-
Test compound (synthesized THIQ derivative)
-
Haloperidol (positive control)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester
Procedure:
-
Prepare serial dilutions of the test compound and the positive control (haloperidol) in the assay buffer.
-
In a 96-well microplate, add 50 µL of assay buffer, 50 µL of the test compound dilution (or buffer for total binding, or a high concentration of haloperidol for non-specific binding), and 50 µL of [³H]-Spiperone at a final concentration of ~0.2 nM.
-
Initiate the binding reaction by adding 50 µL of the D₂ receptor membrane preparation (e.g., 10-20 µg of protein per well).
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity by liquid scintillation counting.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Quantitative Data of Representative THIQ Derivatives for CNS Targets
| Compound Class | Target Receptor | Assay Type | Value (nM) | Reference |
| N-Alkylated THIQ | Dopamine D₃ | Binding Affinity (Ki) | 12 | [8] |
| 4-Substituted THIQ | Dopamine Transporter | Reuptake Inhibition (IC₅₀) | 0.74 | [9] |
| 4-Substituted THIQ | Serotonin Transporter | Reuptake Inhibition (IC₅₀) | 3.7 | [9] |
| 1-Benzyl THIQ analog | Orexin-1 (OX₁) | Binding Affinity (Ke) | 5.7 | [9] |
| N-Acyl THIQ | Dopamine D₃ | Binding Affinity (pKi = 8.4) | ~4 | [10] |
Signaling Pathways
Many THIQ derivatives exert their CNS effects by modulating dopaminergic and serotonergic signaling pathways. For example, compounds acting as antagonists at the dopamine D₂ receptor can modulate downstream signaling cascades involved in motor control, motivation, and cognition.
Caption: Dopamine D2 receptor signaling pathway modulated by a THIQ antagonist.
Conclusion
This compound is a precursor with significant potential for the development of novel CNS agents. Its chiral nature and readily functionalizable sites allow for the creation of diverse chemical libraries. The protocols and data presented here provide a framework for researchers to synthesize, screen, and characterize new THIQ-based compounds for a variety of CNS targets. Further exploration of the structure-activity relationships of derivatives from this precursor will be crucial in designing the next generation of therapeutics for neurological and psychiatric conditions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol [myskinrecipes.com]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and evaluation of the structural elements in alkylated tetrahydroisoquinolines for binding to CNS receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol | C10H13NO | CID 776757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (S)-(-)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol 98 18881-17-9 [sigmaaldrich.com]
- 8. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Synthetic Routes to 1,3-Disubstituted Tetrahydroisoquinolines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,3-disubstituted tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in numerous natural products and pharmacologically active compounds. Its rigid framework and the stereochemical complexity arising from the two stereocenters at the C1 and C3 positions make it an attractive target for medicinal chemistry and drug development. This document provides an overview of key synthetic strategies to access this important class of molecules, complete with comparative data and detailed experimental protocols for selected methods.
Key Synthetic Strategies
Several powerful methods have been developed for the synthesis of 1,3-disubstituted THIQs. The choice of a particular route often depends on the desired substitution pattern, stereochemical outcome, and the availability of starting materials. The most prominent strategies include the Pictet-Spengler reaction, the Bischler-Napieralski reaction followed by reduction, asymmetric hydrogenation, and modern modular approaches.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic and versatile method for the synthesis of THIQs, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization.[1][2][3] To introduce a substituent at the C3 position, starting materials derived from substituted β-arylethylamines, such as those obtained from amino acids like L-phenylalanine, can be employed.[4][5][6] This approach allows for the introduction of chirality from a readily available chiral pool.
A notable example is the use of an L-phenylalanine-derived nitrone for the stereoselective synthesis of trans-1,3-disubstituted N-hydroxytetrahydroisoquinolines. The addition of Grignard reagents to the nitrone proceeds with good yields and diastereoselectivity.[4][5][6]
Logical Flow of the Pictet-Spengler Reaction
Caption: General workflow of the Pictet-Spengler reaction.
Bischler-Napieralski Reaction Followed by Reduction
The Bischler-Napieralski reaction is another cornerstone in isoquinoline synthesis. It involves the acid-catalyzed cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline intermediate.[2][7] Subsequent reduction of the imine bond affords the corresponding tetrahydroisoquinoline. This two-step sequence allows for the introduction of substituents at both the C1 and C3 positions by appropriate choice of the acyl group and the starting β-phenylethylamine.[8][9] Asymmetric variants of this reaction have been developed to achieve enantioselective synthesis.[10]
Bischler-Napieralski Reaction and Reduction Workflow
Caption: Two-step synthesis via the Bischler-Napieralski reaction.
Asymmetric Hydrogenation
Asymmetric hydrogenation of substituted isoquinolines or 3,4-dihydroisoquinolines represents a highly efficient and atom-economical approach to chiral 1,3-disubstituted THIQs.[11] This method often relies on transition metal catalysts, such as iridium or ruthenium, complexed with chiral ligands. A notable strategy involves the introduction of a directing group at the C1 position of the isoquinoline substrate to enhance the coordination with the metal center, thereby achieving excellent diastereoselectivity and enantioselectivity in the hydrogenation process.[11]
Modular and Convergent Approaches
Modern organic synthesis has seen the development of modular and convergent strategies for the rapid assembly of complex molecules. For 1,3-disubstituted THIQs, a notable example is a three-component Catellani reaction followed by a gold(I)-catalyzed cyclization/reduction cascade.[12] This approach offers a high degree of flexibility in introducing diversity at the C1 and C3 positions by varying the coupling partners.
Quantitative Data Summary
The following tables summarize the quantitative data for selected synthetic routes to 1,3-disubstituted tetrahydroisoquinolines, providing a comparative overview of their efficiency and stereoselectivity.
Table 1: Stereoselective Synthesis via L-phenylalanine-derived Nitrone [4][5]
| Entry | Grignard Reagent | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | MeMgBr | (1R,3S)- and (1S,3S)-1-methyl-THIQ derivative | 66 | >95:5 |
| 2 | PhMgBr | (1R,3S)- and (1S,3S)-1-phenyl-THIQ derivative | 87 | >95:5 |
Table 2: Asymmetric Hydrogenation of 1,3-Disubstituted Isoquinolines [11]
| Entry | Substrate | Catalyst | Product | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee, %) |
| 1 | 1-Methyl-3-phenyl-IQ | Ir-complex | cis-1-Methyl-3-phenyl-THIQ | >95 | >20:1 | 98 |
| 2 | 1-Ethyl-3-phenyl-IQ | Ir-complex | cis-1-Ethyl-3-phenyl-THIQ | >95 | >20:1 | 97 |
Table 3: 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines [13][14]
| Entry | Allyl Alkyl Ketone | Product | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (ee, %) |
| 1 | Substituted allyl ketone 1 | THIQ-pyrazolidine adduct | 92 | >25:1 | 95 |
| 2 | Substituted allyl ketone 2 | THIQ-pyrazolidine adduct | 85 | >25:1 | 96 |
Experimental Protocols
Protocol 1: Stereoselective Synthesis of (1R,3S)-3-(Hydroxymethyl)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-ol (from Table 1, Entry 2)[4]
Materials:
-
(S)-3-(Hydroxymethyl)-3,4-dihydroisoquinoline 2-oxide (nitrone 3 )
-
Phenylmagnesium bromide (3.0 M in Et₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
A solution of (S)-3-(hydroxymethyl)-3,4-dihydroisoquinoline 2-oxide (1 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Phenylmagnesium bromide (3.0 M in Et₂O, 1.2 equivalents) is added dropwise to the cooled solution.
-
The reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature and then extracted with EtOAc (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: n-hexane/EtOAc gradient) to afford the desired trans-1,3-disubstituted N-hydroxytetrahydroisoquinoline as a yellow oil.
Protocol 2: General Procedure for Bischler-Napieralski Cyclization and Subsequent Reduction[9]
Part A: Bischler-Napieralski Cyclization
Materials:
-
N-Acyl-β-phenylethylamine derivative
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous acetonitrile (MeCN)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Aqueous sodium bicarbonate (NaHCO₃) or other suitable base
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
The N-acyl-β-phenylethylamine derivative (1 equivalent) is dissolved in anhydrous MeCN.
-
POCl₃ (2-5 equivalents) is added to the solution, and the mixture is refluxed for 2-4 hours under a nitrogen atmosphere.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is carefully dissolved in water, basified to pH 8-9 with a suitable base (e.g., NaHCO₃), and extracted with CH₂Cl₂.
-
The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated in vacuo to yield the crude 3,4-dihydroisoquinoline, which can be used in the next step without further purification.
Part B: Reduction to Tetrahydroisoquinoline
Materials:
-
Crude 3,4-dihydroisoquinoline from Part A
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
The crude 3,4-dihydroisoquinoline is dissolved in MeOH and cooled in an ice bath.
-
Sodium borohydride (1.5-2 equivalents) is added portion-wise to the solution.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and EtOAc.
-
The aqueous layer is extracted with EtOAc.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by flash column chromatography to afford the desired 1,3-disubstituted tetrahydroisoquinoline.
These protocols provide a starting point for the synthesis of 1,3-disubstituted THIQs. Researchers should consult the primary literature for specific substrate details and optimization of reaction conditions. The versatility of the synthetic routes described herein offers a powerful toolkit for the generation of diverse libraries of THIQ analogs for drug discovery and development programs.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective synthesis of 1,3-disubstituted dihydroisoquinolines via l -phenylalanine-derived dihydroisoquinoline N -oxides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02007H [pubs.rsc.org]
- 5. Stereoselective synthesis of 1,3-disubstituted dihydroisoquinolines vial-phenylalanine-derived dihydroisoquinoline N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Stereoselective synthesis of 1,3-disubstituted dihydroisoquinolines vial-phenylalanine-derived dihydroisoquinoline N-oxides. | Semantic Scholar [semanticscholar.org]
- 7. organicreactions.org [organicreactions.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. A Modular Approach for Diversity-Oriented Synthesis of 1,3-trans-Disubstituted Tetrahydroisoquinolines: Seven-Step Asymmetric Synthesis of Michellamines B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C, N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Catalytic Asymmetric Reduction for Chiral Tetrahydroisoquinoline Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chiral 1-substituted tetrahydroisoquinolines (THIQs) are privileged scaffolds found in a vast array of natural alkaloids and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1][2][3] Consequently, the development of efficient and stereoselective methods for their synthesis is of paramount importance in medicinal chemistry and drug development. Among the most powerful and atom-economical strategies is the catalytic asymmetric reduction of prochiral precursors, such as 1-substituted 3,4-dihydroisoquinolines (DHIQs).[1][2] This approach directly installs the critical C1 stereocenter in a single reductive step.
This document provides an overview of common catalytic systems, quantitative data on their performance, and detailed protocols for key experimental procedures. The primary methods covered are transition-metal-catalyzed asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH).[1][4]
Core Concepts & Workflow
The general approach involves the reduction of a C=N bond within a DHIQ precursor using a chiral catalyst, which creates the desired stereocenter with high fidelity.
Caption: General experimental workflow for THIQ synthesis.
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Ruthenium complexes, particularly those developed by Noyori and coworkers, are highly effective for the asymmetric transfer hydrogenation of cyclic imines.[1] These systems typically employ a chiral N-tosylated diamine ligand, such as TsDPEN, and use a simple hydrogen source like a formic acid/triethylamine (HCOOH/NEt₃) mixture or isopropanol.[1][4]
Data Presentation: Ru-Catalyzed ATH of DHIQs
| Entry | Substrate (DHIQ) | Catalyst / Ligand | H-Source | Yield (%) | ee (%) | Ref. |
| 1 | 1-Phenyl-DHIQ | Ru/TsDPEN | HCOOH/NEt₃ | High | >95 | [1] |
| 2 | 1-(4-MeO-Ph)-DHIQ | Ru/TsDPEN | HCOOH/NEt₃ | 95 | 97 | [1] |
| 3 | 1-Methyl-DHIQ | Ru/TsDPEN | HCOOH/NEt₃ | Good | 98 | [1] |
| 4 | 1-Benzyl-DHIQ | Ru/TsDPEN | i-PrOH | 90 | 96 | [1] |
Catalytic Cycle
The accepted mechanism for Ru-catalyzed ATH involves the formation of a ruthenium-hydride species, which then delivers the hydride to the prochiral imine in a stereocontrolled manner.
Caption: Simplified catalytic cycle for Ru-catalyzed ATH.
Experimental Protocol: Ru-Catalyzed ATH of 1-Phenyl-3,4-dihydroisoquinoline
Materials:
-
1-Phenyl-3,4-dihydroisoquinoline (1.0 mmol, 207.3 mg)
-
[RuCl₂(p-cymene)]₂ (0.0025 mmol, 1.5 mg)
-
(1R,2R)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) (0.0055 mmol, 2.0 mg)
-
Formic acid (HCOOH) / Triethylamine (NEt₃) azeotropic mixture (5:2 v/v)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Preparation: In a glovebox, add [RuCl₂(p-cymene)]₂ and (R,R)-TsDPEN to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add 2.5 mL of anhydrous DMF to the flask. Stir the mixture at room temperature for 20-30 minutes until a clear, homogeneous solution is formed.
-
Reagent Addition: Dissolve 1-phenyl-3,4-dihydroisoquinoline in the remaining 2.5 mL of anhydrous DMF and add it to the catalyst solution.
-
Reaction Initiation: Add the HCOOH/NEt₃ mixture (1.0 mL) to the flask.
-
Reaction Conditions: Seal the flask and stir the reaction mixture at 28-30 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral 1-phenyl-tetrahydroisoquinoline.
-
Analysis: Determine the yield from the isolated product mass. Analyze the enantiomeric excess (ee) by chiral HPLC.
Iridium-Catalyzed Asymmetric Hydrogenation (AH)
Iridium complexes are particularly effective for the direct asymmetric hydrogenation of N-heteroaromatics and related imines using molecular hydrogen (H₂).[1] These catalysts often feature phosphine-based chiral ligands and can operate under relatively mild pressures of H₂.
Data Presentation: Ir-Catalyzed AH of DHIQs
| Entry | Substrate | Catalyst / Ligand | H₂ (bar) | Yield (%) | ee (%) | Ref. |
| 1 | 1-(Furan-2-yl)-DHIQ | Ir-complex | 50 | High | 97 | [5] |
| 2 | 1-Phenyl-DHIQ | [Ir(COD)Cl]₂ / Ligand* | 20 | >99 | 98 | [1] |
| 3 | 1-Methyl-DHIQ | Ir / Spiro-Phosphoramidite | 50 | 96 | 99 | [1] |
| 4 | 1-Aryl-DHIQ | Ir / tBu-ax-Josiphos | 50 | 78-96 | 80-99 | [6] |
| Note: Specific ligand structures are often complex and proprietary to the research group. |
Experimental Protocol: General Procedure for Ir-Catalyzed AH
Materials:
-
3,4-Dihydroisoquinoline substrate (0.5 mmol)
-
[Ir(COD)Cl]₂ (Iridium precursor, 0.005 mmol, 3.4 mg)
-
Chiral Ligand (e.g., Josiphos-type, 0.011 mmol)
-
Iodine (I₂) (0.02 mmol, 5.1 mg)
-
Anhydrous, degassed solvent (e.g., Toluene or Dichloromethane, 5 mL)
-
Hydrogen gas (H₂) source and autoclave reactor
Procedure:
-
Catalyst Activation: In a glovebox, charge a vial with [Ir(COD)Cl]₂, the chiral ligand, and Iodine in the specified solvent. Stir this mixture at room temperature for 1 hour to form the active catalyst.
-
Reaction Setup: In a separate glass liner for the autoclave, add the DHIQ substrate.
-
Transfer and Seal: Transfer the prepared catalyst solution to the glass liner containing the substrate. Place the liner inside the stainless-steel autoclave and seal it securely.
-
Hydrogenation: Purge the autoclave with H₂ gas 3-5 times. Pressurize the reactor to the desired pressure (e.g., 20-50 bar).
-
Reaction Conditions: Place the autoclave in a heating block or oil bath set to the desired temperature (e.g., 30-50 °C) and stir for the required time (e.g., 12-48 hours).
-
Work-up: After cooling to room temperature, carefully vent the H₂ gas. Open the reactor and concentrate the reaction mixture under reduced pressure.
-
Purification & Analysis: Purify the residue by flash column chromatography and determine the yield and enantiomeric excess as described in the ATH protocol.
Biocatalytic Reduction using Imine Reductases (IREDs)
A modern and green alternative to metal catalysis is the use of enzymes, specifically imine reductases (IREDs).[5] These enzymes can reduce DHIQs with extremely high enantioselectivity, often providing access to either enantiomer by selecting an appropriate enzyme ((R)-selective or (S)-selective).[5]
Data Presentation: IRED-Catalyzed Reduction of 1-Heteroaryl DHIQs
| Entry | Substrate | Enzyme | Yield (%) | ee (%) | Ref. |
| 1 | 1-(Thiazol-2-yl)-DHIQ | (R)-IR141-mutant | 94 | >99 (R) | [5] |
| 2 | 1-(Thiazol-2-yl)-DHIQ | (S)-IR40 | 85 | >99 (S) | [5] |
| 3 | 1-(Pyridin-2-yl)-DHIQ | (R)-IR141-mutant | 88 | 98 (R) | [5] |
| 4 | 1-(Furan-2-yl)-DHIQ | (S)-IR40 | 80 | 96 (S) | [5] |
Experimental Protocol: General Procedure for Biocatalytic Reduction
Materials:
-
DHIQ substrate (e.g., 50 mM final concentration)
-
Lyophilized IRED cell-free extract or purified enzyme
-
Nicotinamide adenine dinucleotide phosphate (NADPH) or a recycling system (e.g., glucose/glucose dehydrogenase)
-
Buffer solution (e.g., 100 mM potassium phosphate, pH 7.5)
-
Organic co-solvent (e.g., DMSO, if needed for substrate solubility)
Procedure:
-
Reaction Mixture Preparation: In a temperature-controlled vessel (e.g., 30 °C), prepare the buffer solution.
-
Cofactor Addition: Add the NADPH cofactor or the components of the cofactor recycling system.
-
Enzyme Addition: Add the IRED cell-free extract or purified enzyme and stir gently to dissolve.
-
Substrate Addition: Dissolve the DHIQ substrate in a minimal amount of co-solvent (e.g., DMSO) and add it to the reaction buffer to initiate the reaction.
-
Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30 °C) and pH with gentle agitation for 20-24 hours.
-
Work-up: Quench the reaction by adding a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE). Adjust the pH to >9 with aq. NaOH to ensure the product is in its free-base form.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent. Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify by column chromatography if necessary.
-
Analysis: Determine yield and ee% by standard analytical techniques (NMR, chiral HPLC).
References
- 1. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction [mdpi.com]
- 2. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Protecting Group Strategies in Tetrahydroisoquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical protocols for the strategic use of protecting groups in the synthesis of tetrahydroisoquinolines (THIQs), a core scaffold in many pharmaceuticals and biologically active compounds.
Introduction to Tetrahydroisoquinoline Synthesis and the Role of Protecting Groups
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a privileged scaffold in medicinal chemistry, found in a wide array of natural products and synthetic drugs with diverse pharmacological activities. The synthesis of substituted THIQs often requires a multi-step approach, starting from readily available precursors. Key synthetic strategies for constructing the THIQ core include the Pictet-Spengler reaction and the Bischler-Napieralski reaction.[1][2][3]
In the synthesis of complex, multi-functionalized THIQs, protecting groups are indispensable tools.[1] They serve to temporarily mask reactive functional groups, such as amines and hydroxyls, preventing them from interfering with desired chemical transformations at other sites in the molecule.[1] An ideal protecting group should be:
-
Easy and high-yielding to introduce.
-
Stable to the reaction conditions of subsequent steps.
-
Readily and selectively removed in high yield under mild conditions that do not affect other functional groups. [4]
The judicious choice and application of protecting groups are critical for the successful and efficient synthesis of complex THIQ targets. This document outlines strategies for the protection of common functional groups encountered in THIQ synthesis and provides detailed experimental protocols for their implementation.
Protecting Groups for the Tetrahydroisoquinoline Nitrogen
The secondary amine of the THIQ ring is often a site of undesired reactivity. Its protection is crucial for many synthetic transformations. The most commonly employed N-protecting groups in THIQ synthesis are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.
tert-Butoxycarbonyl (Boc) Group
The Boc group is favored for its stability under a wide range of non-acidic conditions and its facile removal under mild acidic conditions.[5]
Data Presentation: N-Boc Protection and Deprotection
| Protecting Group | Protection Conditions | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) | Reference(s) |
| Boc | (Boc)₂O, TEA, CH₂Cl₂ | >95 | 20% TFA in CH₂Cl₂ | >95 | [6] |
| (Boc)₂O, NaHCO₃, THF/H₂O | 90-99 | 4M HCl in Dioxane | >95 | [6] | |
| (Boc)₂O, Amberlyst-15, Solvent-free | 95-99 | Thermal (e.g., reflux in dioxane/water) | Variable |
Benzyloxycarbonyl (Cbz) Group
The Cbz group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis, which offers an orthogonal deprotection strategy to the acid-labile Boc group.[7]
Data Presentation: N-Cbz Protection and Deprotection
| Protecting Group | Protection Conditions | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) | Reference(s) |
| Cbz | Cbz-Cl, NaHCO₃, THF/H₂O | 90 | H₂, 10% Pd/C, MeOH | >95 | [7] |
| Cbz-Cl, Na₂CO₃, H₂O | >90 | NaBH₄, cat. Pd/C, MeOH | >90 | [8][9] | |
| Cbz-Cl, Et₃N, Dioxane/H₂O | >90 | AlCl₃, HFIP | High | [10] |
Protecting Groups for Hydroxyl Groups
Phenolic and alcoholic hydroxyl groups on the aromatic ring or side chains of THIQ precursors often require protection to prevent their interference in reactions such as organometallic additions or oxidations. Common protecting groups for hydroxyls include benzyl (Bn) and p-methoxybenzyl (PMB) ethers.
Benzyl (Bn) Ether
Benzyl ethers are robust protecting groups, stable to a wide range of acidic and basic conditions. They are typically removed by catalytic hydrogenolysis.
Data Presentation: O-Benzyl Protection and Deprotection
| Protecting Group | Protection Conditions | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) | Reference(s) |
| Benzyl (Bn) | BnBr, NaH, THF/DMF | 87-98 | H₂, 10% Pd/C, EtOH/EtOAc | 82-98 | [11] |
| BnBr, K₂CO₃, Acetone | 92 | DDQ, MeCN, photoirradiation | High | [12] | |
| Benzyl trichloroacetimidate, TfOH, Et₂O | 100 | O₃, then NaOMe | High | [12][13] |
p-Methoxybenzyl (PMB) Ether
The PMB group is similar to the benzyl group but can be cleaved under oxidative conditions, providing an orthogonal deprotection strategy to both acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz, Bn) groups.[14]
Data Presentation: O-PMB Protection and Deprotection
| Protecting Group | Protection Conditions | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) | Reference(s) |
| PMB | PMB-Cl, NaH, THF/DMF | >90 | DDQ, CH₂Cl₂/H₂O | 97 | [14] |
| PMB-Cl, K₂CO₃, Acetone | High | TFA, CH₂Cl₂ | High | [15] | |
| PMB trichloroacetimidate, cat. acid | High | TfOH (cat.), Sulfonamide resin | >94 | [14][16] |
Orthogonal Protecting Group Strategies
In the synthesis of complex THIQs with multiple functional groups, an orthogonal protecting group strategy is essential.[1] This approach allows for the selective deprotection of one group in the presence of others.
Example of an Orthogonal Strategy:
A THIQ precursor bearing a Boc-protected amine and a PMB-protected phenol can be selectively deprotected. The PMB group can be removed with DDQ without affecting the Boc group. Subsequently, the Boc group can be removed with TFA. This allows for sequential functionalization of the phenol and the amine.
Experimental Protocols
Protocol 1: N-Boc Protection of a Phenylethylamine
This protocol describes the protection of the primary amine of a phenylethylamine derivative, a common precursor for THIQ synthesis.
Materials:
-
Phenylethylamine derivative (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the phenylethylamine derivative in CH₂Cl₂.
-
Add triethylamine to the solution.
-
Add di-tert-butyl dicarbonate portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product.
Protocol 2: N-Cbz Deprotection by Catalytic Hydrogenolysis
This protocol details the removal of a Cbz group from a THIQ nitrogen.
Materials:
-
N-Cbz protected tetrahydroisoquinoline (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) supply (e.g., balloon)
-
Celite®
Procedure:
-
Dissolve the N-Cbz protected THIQ in methanol in a flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.
-
Concentrate the filtrate under reduced pressure to yield the deprotected tetrahydroisoquinoline.[8]
Protocol 3: O-PMB Deprotection using DDQ
This protocol describes the oxidative cleavage of a PMB ether in the presence of other protecting groups.
Materials:
-
O-PMB protected compound (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water (or a pH 7 phosphate buffer)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the O-PMB protected compound in a mixture of CH₂Cl₂ and water (typically 10:1 to 20:1 v/v).[14]
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[14]
Logical Workflow for THIQ Synthesis with Protecting Groups
The following diagram illustrates a typical workflow for the synthesis of a substituted THIQ, highlighting the strategic use of protecting groups.
Conclusion
The successful synthesis of complex tetrahydroisoquinolines hinges on the strategic implementation of protecting groups. By carefully selecting protecting groups with orthogonal removal conditions, chemists can achieve the selective modification of multi-functional molecules with high efficiency and yield. The protocols and data presented in these application notes serve as a practical guide for researchers in the design and execution of synthetic routes towards novel THIQ-based compounds.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. benchchem.com [benchchem.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. synarchive.com [synarchive.com]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 14. total-synthesis.com [total-synthesis.com]
- 15. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 16. kiesslinglab.com [kiesslinglab.com]
Troubleshooting & Optimization
Technical Support Center: Pictet-Spengler Cyclization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and overcome common challenges in the Pictet-Spengler cyclization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Pictet-Spengler reaction in a question-and-answer format.
Problem 1: Low or No Product Yield
Q: My Pictet-Spengler reaction is giving a low yield or no product at all. What are the potential causes and how can I fix it?
A: Low or no yield in a Pictet-Spengler reaction can stem from several factors, ranging from substrate reactivity to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting this issue:
-
Substrate Reactivity: The electronic properties of the β-arylethylamine are crucial. Aromatic rings with electron-donating groups (EDGs), such as methoxy or hydroxyl groups, are more nucleophilic and facilitate the cyclization, leading to higher yields under milder conditions.[1][2][3] Conversely, electron-withdrawing groups on the aromatic ring can significantly decrease nucleophilicity, requiring harsher conditions and often resulting in lower yields.[1]
-
Suggested Solution: If your substrate has electron-withdrawing groups, consider using stronger acid catalysts and higher temperatures. For substrates with poor nucleophilicity, an alternative is the N-acyliminium ion Pictet-Spengler reaction, which proceeds under milder conditions due to the increased electrophilicity of the N-acyliminium ion intermediate.[1]
-
-
Inadequate Acid Catalysis: The reaction is typically acid-catalyzed to form the key electrophilic iminium ion intermediate.[1][4][5] The choice and concentration of the acid are critical.
-
Improper Reaction Temperature: The optimal temperature for a Pictet-Spengler reaction can vary significantly. Some reactions proceed efficiently at room temperature, while others require heating to reflux.[6]
-
Suggested Solution: Experiment with a range of temperatures. Start at room temperature and gradually increase the temperature, monitoring the reaction by thin-layer chromatography (TLC). Be aware that excessively high temperatures can lead to decomposition of starting materials or the desired product.[6]
-
-
Inappropriate Solvent: The solvent plays a key role in reactant solubility and the stability of reaction intermediates.[6]
Problem 2: Formation of Side Products
Q: I'm observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?
A: The formation of side products can compete with the desired cyclization, reducing the overall yield. Here are some common issues and their solutions:
-
Over-alkylation or Polymerization: The product, a tetrahydroisoquinoline or tetrahydro-β-carboline, can sometimes react further with the starting aldehyde or iminium ion.
-
Formation of Regioisomers: If the aromatic ring has multiple potential sites for cyclization, a mixture of regioisomers may be obtained.[6]
-
Suggested Solution: The choice of solvent and acid catalyst can influence regioselectivity. For instance, in reactions with dopamine derivatives, protic solvents have been shown to favor one regioisomer over another.[6] Careful optimization of reaction conditions is key.
-
-
Decomposition of Starting Materials or Product: Sensitive functional groups on either the β-arylethylamine or the carbonyl compound may not be stable under the acidic and sometimes heated reaction conditions.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts and solvents for the Pictet-Spengler reaction?
A: The choice of catalyst and solvent is highly dependent on the specific substrates being used. However, some are more commonly employed than others.
| Category | Examples | Notes |
| Catalysts | Protic Acids: HCl, H₂SO₄, Trifluoroacetic Acid (TFA)[6] Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂)[6][7] Organocatalysts: Chiral phosphoric acids, Thiourea derivatives[6] | Protic acids are traditional, but Lewis acids and organocatalysts can offer milder conditions and opportunities for asymmetric synthesis. |
| Solvents | Protic: Methanol, Ethanol, Water[6] Aprotic: Dichloromethane (DCM), Toluene, Acetonitrile[6] | While protic solvents are common, aprotic solvents have sometimes been found to give superior yields.[1] |
Q2: Can I use a ketone instead of an aldehyde in the Pictet-Spengler reaction?
A: Yes, ketones can be used, which leads to the formation of 1,1-disubstituted products. However, the reaction with ketones is generally more challenging than with aldehydes due to the increased steric hindrance and lower electrophilicity of the ketone carbonyl group.[3] Harsher reaction conditions, such as higher temperatures and stronger acids, may be necessary to achieve good yields.[1][6]
Q3: How does pH affect the reaction?
A: The pH of the reaction mixture is a critical parameter. Acidic conditions are generally required to facilitate the formation of the electrophilic iminium ion, which is the key intermediate that undergoes cyclization.[1][2] However, the optimal pH can vary depending on the substrates. In some cases, near-neutral pH has been reported to increase the reaction rate.[6] It is often a parameter that requires empirical optimization for a new set of reactants.
Q4: My product is difficult to purify. What can I do?
A: Purification challenges often arise from unreacted starting materials co-eluting with the product.
-
Ensure Complete Reaction: Monitor the reaction progress using TLC to ensure all the limiting starting material has been consumed.[6]
-
Derivatization: If the product and starting materials have very similar polarities, consider a simple chemical modification (derivatization) of the product to alter its polarity, making chromatographic separation easier.[6]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.
Experimental Protocols
Protocol 1: Classical Acid-Catalyzed Pictet-Spengler Reaction
This protocol describes a general procedure using a Brønsted acid catalyst.
Materials:
-
β-arylethylamine (1.0 eq)
-
Aldehyde or ketone (1.0-1.2 eq)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Acid catalyst (e.g., Trifluoroacetic acid (TFA), 10-20 mol%)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for column chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
In a round-bottom flask, dissolve the β-arylethylamine in the anhydrous solvent.
-
Add the aldehyde or ketone to the solution at room temperature.[8]
-
Add the acid catalyst to the stirred mixture.[8]
-
Stir the reaction at the desired temperature (from room temperature to reflux) and monitor its progress by TLC.[8]
-
Upon completion, cool the mixture to room temperature and quench the reaction by adding saturated aqueous sodium bicarbonate solution.[9]
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.[9]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[9]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[9]
Visualizations
Caption: General mechanism of the acid-catalyzed Pictet-Spengler reaction.
Caption: A logical workflow for troubleshooting low yield in Pictet-Spengler reactions.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Pictet-Spengler_reaction [chemeurope.com]
- 4. name-reaction.com [name-reaction.com]
- 5. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
overcoming racemization in chiral tetrahydroisoquinoline synthesis
Technical Support Center: Chiral Tetrahydroisoquinoline Synthesis
Welcome to the technical support center for the stereoselective synthesis of chiral tetrahydroisoquinolines (THIQs). This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to racemization and stereocontrol.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during chiral THIQ synthesis?
A1: Racemization, the conversion of an enantiomerically pure or enriched sample into a racemic mixture, is a significant challenge in THIQ synthesis. The primary causes stem from the lability of the proton at the newly formed stereocenter (C1). Key factors include:
-
Reaction Equilibration: Classic methods like the Pictet-Spengler reaction can be reversible, especially at elevated temperatures. This allows for equilibrium between the forward reaction (cyclization) and a retro-Mannich type reaction, which can lead to racemization.[1][2]
-
Iminium Ion/Enamine Tautomerism: The key iminium ion intermediate can exist in equilibrium with its enamine tautomer. This tautomerization process can destroy the stereochemical information at the C1 position, leading to a loss of enantiomeric excess (ee%).[3]
-
Harsh Reaction Conditions: The use of strong acids or bases, high temperatures, or prolonged reaction times can promote epimerization at the C1 stereocenter.[4][5] For instance, in the Pictet-Spengler reaction, kinetic control at lower temperatures often yields the cis product, while higher temperatures can favor thermodynamic control and racemization.[2][6]
-
Workup and Purification: The stereocenter can also be labile during aqueous workup or purification (e.g., column chromatography on silica gel) if acidic or basic conditions are not carefully controlled.
Q2: My starting material is enantiomerically pure, but the THIQ product has low ee%. How can I determine if racemization occurred during the reaction or the workup?
A2: This is a common and critical issue. To diagnose the source of racemization, you can perform the following control experiments:
-
Monitor Reaction Progress: Take aliquots from the reaction mixture at various time points. Quench them carefully under neutral conditions and analyze the ee% by chiral HPLC. If the ee% is high initially and then decreases over time, racemization is occurring under the reaction conditions.
-
Spiking Experiment: Take an enantiomerically pure sample of your final THIQ product and subject it to the reaction conditions (without the starting materials) for the standard reaction time. If the ee% drops, the conditions are too harsh.
-
Workup Simulation: Subject an enantiomerically pure sample of the THIQ product to your standard workup and purification procedures. Analyze the ee% before and after. A decrease in ee% points to racemization during isolation.
Q3: Which synthetic strategies are most effective at minimizing racemization?
A3: Modern asymmetric catalysis offers the most robust solutions. Key strategies include:
-
Asymmetric Transfer Hydrogenation: Using a chiral catalyst (e.g., Rhodium or Iridium complexes) with a hydrogen source like formic acid allows for the highly enantioselective reduction of a dihydroisoquinoline (DHIQ) precursor to the final THIQ.[3] This method often proceeds under mild conditions, preserving stereointegrity.
-
Chiral Brønsted Acid Catalysis: Chiral phosphoric acids (CPAs) are highly effective catalysts for reactions like the Pictet-Spengler reaction or additions to imines.[7] The catalyst creates a chiral environment that directs the cyclization or nucleophilic addition, leading to high enantioselectivity.
-
Chiral Auxiliaries: Attaching a chiral auxiliary (e.g., Ellman's tert-butylsulfinamide) to the nitrogen of the β-arylethylamine can effectively direct the stereochemical outcome of subsequent reactions, such as Grignard additions, followed by cyclization.[8]
Troubleshooting Guides
Problem: Low Enantiomeric Excess (ee%) in the Final Product
Your chiral THIQ synthesis results in a product with low or inconsistent ee%. The following guide provides potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Inappropriate Base/Acid | Strong, non-hindered bases (like DIPEA) or harsh acids can abstract the C1 proton, causing epimerization.[4] Solution: Switch to a weaker or more sterically hindered base (e.g., N-methylmorpholine, 2,4,6-collidine).[4] For acid-catalyzed reactions, use a chiral Brønsted acid like a BINOL-derived phosphoric acid to control the protonation event stereoselectively.[7] |
| High Reaction Temperature | Elevated temperatures can provide the activation energy needed for epimerization and may shift the reaction from kinetic to thermodynamic control, favoring racemization.[2][5] Solution: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C). Monitor the reaction progress, as lower temperatures may require longer reaction times. |
| Unsuitable Solvent | Polar aprotic solvents like DMF can sometimes promote epimerization pathways.[5] Solution: Screen less polar solvents. Toluene, dichloromethane (DCM), or ethers like MTBE may offer better stereocontrol.[9] |
| Suboptimal Catalyst | The chosen catalyst may not provide sufficient stereochemical induction for the specific substrate. Solution: Screen a panel of chiral catalysts. For transfer hydrogenations, vary the chiral ligand on the metal center (e.g., different diamine ligands for Rh/Ir).[3] For organocatalysis, screen chiral phosphoric acids with different steric bulk at the 3,3'-positions of the BINOL scaffold.[10] |
| Prolonged Reaction Time | The longer the activated intermediate or product is exposed to the reaction conditions, the greater the opportunity for racemization.[5] Solution: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
Visual Troubleshooting Guide
The following decision tree illustrates a logical workflow for troubleshooting low enantioselectivity in chiral THIQ synthesis.
Key Methodologies & Comparative Data
Asymmetric Transfer Hydrogenation of Dihydroisoquinolines
This method is highly reliable for producing chiral THIQs. It involves the reduction of a prochiral 3,4-dihydroisoquinoline (DHIQ) using a hydrogen donor (e.g., HCOOH/Et₃N) and a chiral transition metal catalyst.
| Catalyst/Ligand | Hydrogen Source | Solvent | Temp (°C) | Yield (%) | ee% (%) |
| [Cp*Ir(R,R)-TsDPEN] | HCOOH | N/A | N/A | up to 92 | up to 86 |
| Rhodium/Diamine | HCOOH/Et₃N | Organic | N/A | up to 96 | up to 99 |
| Rhodium/(R)-CAMPY | HCOOH/Et₃N | N/A | N/A | Good | Moderate |
| Iridium/(S,S)-TsDPEN | HCOOH/Et₃N | N/A | N/A | High | High |
| (Data synthesized from multiple sources describing common catalytic systems.[3]) |
Chiral Phosphoric Acid (CPA) Catalyzed Reactions
CPAs are powerful organocatalysts that can promote various enantioselective transformations leading to THIQs, including Pictet-Spengler reactions and phosphinylations of DHIQs. The steric and electronic properties of the CPA are critical.
| CPA Catalyst (3,3' Substituent) | Reaction Type | Solvent | Temp (°C) | Yield (%) | ee% (%) |
| BINOL-derived (unspecified) | Phosphinylation | Toluene | RT | 65-99 | 1-27 |
| 9-Anthracenyl (CPA 7) | Phosphinylation | Toluene | RT | 90 | 44 |
| 9-Anthracenyl (CPA 7) | Phosphinylation | MTBE | RT | 95 | 91 |
| Bulky Aryl Groups | Transfer Hydrogenation | Et₂O | 35 | >99 | up to 98 |
| (Data adapted from studies on CPA-catalyzed reactions.[7][9][10]) |
Experimental Protocols
Protocol 1: General Procedure for CPA-Catalyzed Asymmetric Transfer Hydrogenation
This protocol describes a representative procedure for the asymmetric transfer hydrogenation of a 2-substituted quinoline to the corresponding tetrahydroquinoline, which is analogous to the reduction of DHIQs.
Materials:
-
2-Substituted Quinoline (1.0 equiv)
-
Chiral Phosphoric Acid Catalyst (e.g., 3,3'-disubstituted BINOL-derived CPA) (0.2-2 mol%)
-
Hantzsch Ester (1.2 equiv)
-
Anhydrous Solvent (e.g., Et₂O or Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the 2-substituted quinoline (e.g., 0.1 mmol), the chiral phosphoric acid catalyst (e.g., 0.2 mol%), and the Hantzsch ester (0.12 mmol).[10]
-
Add the anhydrous solvent (e.g., 3 mL of Et₂O) via syringe.[10]
-
Stir the resulting mixture at the specified temperature (e.g., 35 °C) for the required time (e.g., 20-24 hours).[10]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the chiral tetrahydroquinoline.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.
Visual Workflow for Asymmetric Synthesis
This diagram outlines the general workflow for a catalyst-screening approach to optimize the enantioselectivity of a THIQ synthesis.
References
- 1. Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral phosphoric acid-catalyzed enantioselective phosphinylation of 3,4-dihydroisoquinolines with diarylphosphine oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. alpha.chem.umb.edu [alpha.chem.umb.edu]
Technical Support Center: Purification of (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol by recrystallization.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. Please note the discrepancy in the reported melting point from different sources; it is recommended to determine the melting point of your starting material and purified product.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃NO | [1] |
| Molecular Weight | 163.22 g/mol | [1] |
| Appearance | White to pale yellow crystalline powder | [2] |
| Melting Point | 114-116 °C or 180-182 °C | [3] |
| Solubility | Soluble in dichloromethane; Slightly soluble in water. | [3] |
| Optical Rotation | [α]22/D -97° (c=1 in methanol) |
Experimental Protocol: Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and may require small-scale trials to optimize. Based on the polarity of the molecule, a mixed solvent system of ethanol and water is a promising starting point.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy. If the cloudiness disappears upon further heating, this indicates a suitable mixed solvent system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol to the flask.
-
Heating: Gently heat the mixture while stirring. Add more ethanol in small portions until the solid completely dissolves. Avoid adding an excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.
-
Inducing Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Cooling: Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Analysis: Determine the melting point and, if possible, the optical rotation of the purified product to assess its purity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My compound is not dissolving in the hot solvent.
A1: This could be due to several reasons:
-
Insufficient Solvent: You may not have added enough of the hot solvent. Continue adding small portions of the hot solvent until the compound dissolves.
-
Inappropriate Solvent: The chosen solvent may not be suitable for your compound at the given temperature. You may need to select a more polar solvent or a different solvent mixture.
-
Insoluble Impurities: Your crude product may contain insoluble impurities. If a significant portion of the solid does not dissolve even with the addition of more hot solvent, perform a hot filtration to remove these impurities.
Q2: No crystals are forming after the solution has cooled.
A2: This is a common issue and can often be resolved with the following steps:
-
Induce Crystallization: Try scratching the inner surface of the flask with a glass rod at the air-solvent interface. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the pure compound, add a tiny crystal ("seed crystal") to the solution to initiate crystallization.
-
Concentrate the Solution: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Extended Cooling: Allow the solution to stand undisturbed for a longer period, perhaps overnight.
-
Use an Anti-Solvent: If you used a single solvent, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes cloudy, then add a few drops of the original solvent to redissolve the cloudiness and allow it to cool.
Q3: The compound "oiled out" instead of forming crystals.
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute. To remedy this:
-
Re-dissolve and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount of additional solvent to lower the saturation point and then allow it to cool slowly.
-
Change Solvent System: Choose a solvent with a lower boiling point or use a different solvent mixture.
Q4: The yield of my recrystallized product is very low.
A4: A low yield can result from several factors:
-
Using Too Much Solvent: Dissolving the compound in an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration, some product may be lost. Ensure the funnel and receiving flask are pre-heated.
-
Insufficient Cooling: Make sure to cool the solution thoroughly in an ice bath to maximize crystal formation.
-
Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of your product.
Q5: The purified product is still colored.
A5: If your product remains colored after recrystallization, you can try the following:
-
Use Activated Charcoal: Before the hot filtration step, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities. Be sure to use a fluted filter paper for the subsequent hot filtration to remove the charcoal effectively. Do not add charcoal to a boiling solution as it can cause it to boil over.
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.
Caption: Troubleshooting workflow for recrystallization.
References
Technical Support Center: Optimizing N-Boc Protection of Tetrahydroisoquinolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-Boc protection of tetrahydroisoquinolines.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-Boc protection of a tetrahydroisoquinoline?
The N-Boc protection of a tetrahydroisoquinoline is a nucleophilic acyl substitution reaction. The nitrogen atom of the tetrahydroisoquinoline acts as a nucleophile and attacks one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride, Boc₂O). This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate group. This leaving group is unstable and decomposes into carbon dioxide (CO₂) and a tert-butoxide anion. The tert-butoxide is a sufficiently strong base to deprotonate the now-protonated tetrahydroisoquinoline nitrogen, yielding the N-Boc protected product and tert-butanol. In many procedures, a non-nucleophilic base like triethylamine (TEA) is added to facilitate this deprotonation step.[1]
Q2: Is a base always necessary for the N-Boc protection of tetrahydroisoquinolines?
No, a base is not strictly required. The reaction can proceed without an added base because the tert-butoxide generated during the reaction is basic enough to deprotonate the amine.[2] However, for less nucleophilic or sterically hindered tetrahydroisoquinolines, or to accelerate the reaction, a base is commonly used.
Q3: What is the role of 4-dimethylaminopyridine (DMAP) in this reaction?
4-Dimethylaminopyridine (DMAP) can be used as a catalyst to accelerate the N-Boc protection, especially for less reactive or sterically hindered tetrahydroisoquinolines. DMAP is a hypernucleophilic acylation catalyst that reacts with Boc anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is more susceptible to nucleophilic attack by the tetrahydroisoquinoline nitrogen.[3] It is important to use DMAP in catalytic amounts (typically 1-10 mol%), as stoichiometric amounts can lead to increased side reactions.
Q4: What are the most common side reactions observed during the N-Boc protection of tetrahydroisoquinolines?
The most common side reactions include:
-
Di-Boc Protection: If the tetrahydroisoquinoline has a primary amine substituent, it is possible to get double protection. This can be minimized by careful control of the stoichiometry of Boc anhydride.
-
Formation of Pyrocarbonate-Related Impurities: Unreacted Boc anhydride can lead to impurities that can be challenging to remove.
-
Reaction with Other Nucleophilic Groups: If the tetrahydroisoquinoline scaffold contains other nucleophilic functional groups, such as hydroxyl or phenolic groups, these may also react with the Boc anhydride, leading to O-Boc protection.
Troubleshooting Guide
Problem 1: Low or No Yield of the N-Boc Protected Product
| Possible Cause | Suggested Solution |
| Low Nucleophilicity of the Tetrahydroisoquinoline | For electron-deficient or sterically hindered tetrahydroisoquinolines, consider adding a catalyst such as DMAP (1-10 mol%). Increasing the reaction temperature may also improve the reaction rate. |
| Poor Solubility of the Starting Material | Ensure your tetrahydroisoquinoline is fully dissolved in the chosen solvent. You may need to screen different solvents or use a co-solvent system. For some substrates, aqueous conditions with a base like NaOH can improve solubility. |
| Insufficient Reagent | Ensure you are using a slight excess of Boc anhydride (typically 1.1-1.5 equivalents). |
| Inappropriate Base | If using a base, ensure it is non-nucleophilic (e.g., TEA, DIPEA) and added in sufficient quantity (at least 1 equivalent) to neutralize the protonated amine. |
| Reaction Time/Temperature | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Some reactions may require longer times or gentle heating to go to completion. |
Problem 2: Presence of Multiple Products in the Reaction Mixture
| Possible Cause | Suggested Solution |
| Di-Boc Protection | Use a stoichiometric amount of Boc anhydride (1.0-1.1 equivalents) and monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed. |
| O-Boc Protection of Hydroxyl Groups | If your tetrahydroisoquinoline has a hydroxyl or phenolic group, perform the reaction at a lower temperature (0 °C to room temperature) to favor N-acylation over O-acylation. The use of aqueous basic conditions (e.g., NaOH) can sometimes suppress O-acylation. |
| Unreacted Starting Material | This indicates an incomplete reaction. Refer to the troubleshooting points for low yield. |
Problem 3: Difficulty in Purifying the N-Boc Protected Product
| Possible Cause | Suggested Solution |
| Removal of Excess Boc Anhydride and Byproducts | After the reaction, quenching with a nucleophile like imidazole or a mild base wash can help to remove unreacted Boc anhydride. Purification by flash column chromatography on silica gel is typically effective. |
| Emulsion during Aqueous Workup | To break emulsions, you can try adding brine or filtering the mixture through a pad of celite. |
Experimental Protocols
General Protocol for N-Boc Protection of Tetrahydroisoquinolines
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Tetrahydroisoquinoline (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq)
-
Triethylamine (TEA) (1.2-2.0 eq) or another suitable base
-
Dichloromethane (DCM) or another suitable solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the tetrahydroisoquinoline in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add the base (e.g., triethylamine) to the solution.
-
Add the di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in an organic solvent such as ethyl acetate or DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
Table 1: Comparison of Common Bases for N-Boc Protection
| Base | Typical Conditions | Advantages | Disadvantages |
| Triethylamine (TEA) | 1.2-2.0 eq, DCM or THF, 0 °C to RT | Good solubility in organic solvents, easily removed in vacuo. | Can sometimes be difficult to remove completely from the final product. |
| Diisopropylethylamine (DIPEA) | 1.2-2.0 eq, DCM or THF, 0 °C to RT | More sterically hindered and less nucleophilic than TEA, reducing potential side reactions. | Higher boiling point than TEA, making it slightly more difficult to remove. |
| Sodium Hydroxide (NaOH) | 1 M aqueous solution, often with a co-solvent like THF or dioxane, 0 °C to RT | Useful for substrates with poor solubility in organic solvents, can be cost-effective.[4] | Requires a biphasic reaction system, may not be suitable for base-sensitive substrates. |
| 4-Dimethylaminopyridine (DMAP) | 0.01-0.1 eq (catalytic), with another base like TEA, DCM, 0 °C to RT | Significantly accelerates the reaction for unreactive substrates.[3] | Can promote side reactions if used in excess, can be toxic. |
Table 2: Influence of Solvent on N-Boc Protection
| Solvent | Properties | Typical Use Case |
| Dichloromethane (DCM) | Good solvent for a wide range of organic compounds, volatile and easy to remove. | Standard choice for many N-Boc protection reactions. |
| Tetrahydrofuran (THF) | Good solvent, can be used in biphasic systems with aqueous bases. | Versatile solvent, often used with NaOH or NaHCO₃. |
| Acetonitrile (ACN) | Polar aprotic solvent. | Can be a good choice for certain substrates. |
| Water (with co-solvent) | Used for substrates with poor organic solvent solubility. | Often used with bases like NaOH or NaHCO₃ for amino acids and other polar substrates.[5] |
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 3. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low enantioselectivity in asymmetric hydrogenation
Welcome to the technical support center for asymmetric hydrogenation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their enantioselective hydrogenation reactions. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues, particularly low enantioselectivity.
Frequently Asked Questions & Troubleshooting Guides
Q1: My asymmetric hydrogenation is resulting in low enantiomeric excess (ee). What are the primary factors I should investigate?
Low enantioselectivity can stem from a variety of factors, ranging from reagent purity to reaction conditions. A systematic approach to troubleshooting is crucial. The primary areas to investigate are:
-
Catalyst and Ligand System: The choice and quality of the metal precursor and the chiral ligand are paramount.
-
Substrate Quality: The purity of your starting material can significantly impact the reaction's stereochemical outcome.
-
Reaction Conditions: Parameters such as solvent, temperature, and hydrogen pressure play a critical role in determining enantioselectivity.
-
Additives and Co-catalysts: The presence or absence of additives like bases or Lewis acids can dramatically influence the reaction.
Q2: How does the choice of catalyst and ligand affect enantioselectivity?
The catalyst system, comprising a metal precursor and a chiral ligand, forms the heart of the asymmetric hydrogenation and is the most critical factor for achieving high enantioselectivity.
-
Metal Selection: Different metals like rhodium, ruthenium, and iridium exhibit varying activities and selectivities for different substrates. For instance, rhodium is often used for the hydrogenation of alkenes, while ruthenium is effective for ketones and imines.[1]
-
Ligand Structure: The structure of the chiral ligand creates the chiral environment around the metal center, which is responsible for differentiating between the two prochiral faces of the substrate.[2] The bite angle, steric bulk, and electronic properties of the ligand are all crucial design parameters. Well-known ligand families include BINAP, DuPhos, and Josiphos.[2][3]
-
Catalyst Purity and Handling: The catalyst's activity and selectivity can be compromised by impurities or improper handling. Many catalysts are sensitive to air and moisture, necessitating the use of inert atmosphere techniques.[4]
Experimental Protocol: Catalyst Preparation and Handling
-
Glassware: Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., argon or nitrogen).
-
Solvents: Use anhydrous solvents, freshly distilled or obtained from a solvent purification system.
-
Catalyst Precursor and Ligand: Use high-purity metal precursors and chiral ligands. Store them under an inert atmosphere and handle them in a glovebox if they are particularly sensitive.
-
In-situ Catalyst Formation: When preparing the catalyst in-situ, allow sufficient time for the metal and ligand to form the active complex before adding the substrate.
Q3: Can impurities in my substrate lead to poor enantiomeric excess?
Absolutely. The purity of the substrate is a frequently overlooked cause of low enantioselectivity.
-
Enantiomeric Purity of Substrate: If your substrate is already a chiral molecule (e.g., in a dynamic kinetic resolution), its enantiomeric purity is critical.
-
Chemical Impurities: Non-chiral impurities can sometimes coordinate to the catalyst and alter its activity or selectivity. Certain functional groups in impurities can act as catalyst poisons.
-
Isomeric Purity: For substrates that can exist as isomers (e.g., E/Z isomers of an alkene), the presence of the undesired isomer can lead to the formation of the wrong product enantiomer, thus lowering the overall ee.[5]
Data on Substrate Purity Impact:
| Substrate | Purity Issue | Impact on Enantioselectivity | Reference |
| (Z)-α-acetamidocinnamate | Presence of E-isomer | Formation of opposite enantiomer, lowering overall ee | [5] |
| Ethyl pyruvate | Unspecified impurities | Low initial ee values | [6] |
Q4: How do solvent, temperature, and hydrogen pressure influence the outcome of the reaction?
These reaction parameters have a profound effect on both the rate and the enantioselectivity of the hydrogenation.
-
Solvent: The solvent can influence the stability of the catalyst-substrate complex and the transition states leading to the major and minor products.[7] A screen of different solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., THF, dichloromethane) and polar protic (e.g., methanol, ethanol), is often necessary to find the optimal conditions.[8] In some cases, the use of a water co-solvent has been shown to enhance enantioselectivity.[9]
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[10] However, this can also decrease the reaction rate. Therefore, a balance must be struck. It is crucial to accurately monitor the internal reaction temperature.[4]
-
Hydrogen Pressure: The effect of hydrogen pressure on enantioselectivity can be complex and substrate-dependent.[11] For some systems, higher pressure can lead to a decrease in ee due to a change in the rate-determining step or the formation of different catalytic species. For others, an increase in pressure might be beneficial. An unusual increase in optical yields at high hydrogen pressures has been observed in some cases.[11]
Table of Solvent and Temperature Effects on Enantioselectivity:
| Substrate | Catalyst System | Solvent | Temperature (°C) | ee (%) | Reference |
| (Z)-α-acetamidocinnamates | Rh(I)-tropos catalyst | Dichloromethane | -20 | 87 (R) | [10] |
| (Z)-α-acetamidocinnamates | Rh(I)-tropos catalyst | Dichloromethane | 60 | 97 (S) | [10] |
| Pyrimidines | Ir-Josiphos | Toluene/Dioxane | RT | up to 98 (R) | [7] |
| Pyrimidines | Ir-Josiphos | Ethanol | RT | up to 93 (S) | [7] |
Q5: Could the addition of a co-catalyst or additive improve my low ee?
Yes, additives can have a significant impact on the enantioselectivity of a reaction.[12]
-
Bases: In many transfer hydrogenation reactions, a base is required to generate the active catalyst.[13] The strength and steric bulk of the base can influence both the reaction rate and the enantioselectivity. Common bases include triethylamine, potassium carbonate, and sodium hydroxide.[13]
-
Lewis Acids: Lewis acids can sometimes enhance enantioselectivity by coordinating to the substrate or the catalyst, leading to a more ordered transition state. For example, lanthanide triflates have been shown to be crucial for achieving high enantioselectivity in the iridium-catalyzed hydrogenation of pyrimidines.[14]
-
Alcohols: In some ruthenium-catalyzed ketone hydrogenations, the addition of bulky chiral alcohols has been shown to significantly enhance enantioselectivity.[15]
Experimental Protocol: Screening for Additives
-
Baseline Reaction: Run the reaction without any additives to establish a baseline for conversion and enantioselectivity.
-
Additive Screen: Systematically screen a range of additives (e.g., different bases, Lewis acids) at various concentrations.
-
Stoichiometry: Ensure the stoichiometry of the additive relative to the catalyst and substrate is carefully controlled.
-
Analysis: Analyze the conversion and enantiomeric excess for each reaction to identify the optimal additive and its concentration.
References
- 1. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 2. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 3. ethz.ch [ethz.ch]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Observation of the solvent enantio-isotope effect in asymmetric ring-opening of cyclic diaryliodoniums with selenocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Temperature-controlled bidirectional enantioselectivity in a dynamic catalyst for asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Enhancement of enantioselectivity by alcohol additives in asymmetric hydrogenation with bis(oxazolinyl)phenyl ruthenium catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Tetrahydroisoquinoline (THIQ) Derivatives
Welcome to the Technical Support Center for the synthesis of tetrahydroisoquinoline (THIQ) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side reactions encountered during the synthesis of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common synthetic routes to tetrahydroisoquinolines and what are their primary challenges?
A1: The most prevalent methods for synthesizing the THIQ core are the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch reactions.
-
Pictet-Spengler reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[1][2] A primary challenge is the requirement for an electron-rich aromatic ring to facilitate the intramolecular electrophilic substitution.[3][4]
-
Bischler-Napieralski reaction: This method involves the cyclization of a β-arylethylamide using a dehydrating agent.[5][6] A common issue is the formation of a styrene byproduct through a retro-Ritter reaction.[5]
-
Pomeranz-Fritsch reaction: This synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal.[7][8] Challenges include potentially low yields and the need for harsh acidic conditions.[8]
Pictet-Spengler Reaction
Q2: My Pictet-Spengler reaction is giving a low yield. What are the likely causes?
A2: Low yields in the Pictet-Spengler reaction are often due to:
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, and its success is highly dependent on the nucleophilicity of the aromatic ring. Electron-withdrawing groups on the phenyl ring will significantly hinder the cyclization, leading to poor or no product formation. The reaction is most effective with electron-donating groups, such as methoxy or hydroxy groups.[3][4]
-
Iminium Ion Formation Issues: The reaction proceeds via an iminium ion intermediate. Inefficient formation of this intermediate, due to factors like inappropriate pH or steric hindrance, can lead to low yields.
-
Reaction Conditions: Suboptimal temperature, reaction time, or choice of acid catalyst can all contribute to reduced yields.
Q3: Can I use substrates with electron-withdrawing groups in a Pictet-Spengler reaction?
A3: While challenging, it is possible. Using stronger acid catalysts (superacids) or converting the imine to a more electrophilic N-acyliminium ion can enable the cyclization of less activated substrates.[1]
Bischler-Napieralski Reaction
Q4: I am observing a significant amount of a styrene byproduct in my Bischler-Napieralski reaction. How can I minimize this?
A4: The formation of a styrene derivative is a result of the retro-Ritter reaction, a common side reaction.[5] To minimize this:
-
Use Nitrile as a Solvent: Employing the corresponding nitrile as the solvent can shift the equilibrium away from the retro-Ritter product.[5]
-
Milder Reaction Conditions: Using milder dehydrating agents, such as triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine, can allow the reaction to proceed at lower temperatures, suppressing the fragmentation.[6]
-
Alternative Reagents: Using oxalyl chloride to generate an N-acyliminium intermediate avoids the formation of the nitrilium ion that precedes the retro-Ritter fragmentation.[5]
Q5: My Bischler-Napieralski reaction is not working with a substrate that has electron-withdrawing groups. What can I do?
A5: The Bischler-Napieralski reaction is an electrophilic aromatic substitution and is thus disfavored by electron-withdrawing groups on the aromatic ring. For such substrates, more forceful conditions are often necessary. A combination of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) is often the most effective for less reactive substrates.[5]
Q6: I have isolated a product with an unexpected substitution pattern on the aromatic ring. What could be the cause?
A6: The formation of an unexpected regioisomer can occur, particularly with certain substrates and reagents. For example, using P₂O₅ can sometimes lead to cyclization at the ipso-carbon of the phenyl ring, followed by rearrangement to give an "abnormal" substitution pattern. Using a different dehydrating agent, such as POCl₃ alone, may favor the formation of the "normal" product.
Pomeranz-Fritsch Reaction
Q7: The yields for my Pomeranz-Fritsch synthesis are consistently low. How can I improve them?
A7: Low yields are a known issue with the classical Pomeranz-Fritsch reaction.[8] Several modifications have been developed to address this:
-
Schlittler-Muller Modification: This approach uses a substituted benzylamine and glyoxal hemiacetal, which can provide better access to C1-substituted isoquinolines.[9][10]
-
Bobbitt Modification: This involves hydrogenation of the intermediate benzalaminoacetal before the acid-catalyzed cyclization to generate a tetrahydroisoquinoline directly.[9][10]
-
Catalyst Choice: While concentrated sulfuric acid is traditional, other Lewis acids like trifluoroacetic anhydride and lanthanide triflates have been used and may offer improved yields for certain substrates.[7]
Other Common Issues
Q8: I am trying to perform an N-alkylation on a THIQ derivative containing a lactam, but I am getting O-alkylation as the major product. How can I control the selectivity?
A8: The N- versus O-alkylation of ambident nucleophiles like lactams is influenced by several factors. Generally, N-alkylation is favored under conditions that promote thermodynamic control, while O-alkylation is favored under kinetic control.
-
For N-alkylation: Using a strong base to fully deprotonate the lactam, followed by reaction with an alkyl halide in a polar aprotic solvent like DMF, often favors N-alkylation.[11]
-
For O-alkylation: Using a silver salt of the lactam in a nonpolar solvent like benzene can promote O-alkylation. The choice of the alkylating agent is also crucial; hard electrophiles tend to favor O-alkylation, while softer electrophiles favor N-alkylation.[11]
Q9: I am having trouble with my protecting groups during a multi-step THIQ synthesis. What are some common pitfalls?
A9: Protecting group strategy is critical in complex syntheses. Common issues include:
-
Instability: The protecting group may not be stable to the reaction conditions of a subsequent step, leading to premature deprotection and unwanted side reactions.
-
Difficult Removal: The protecting group may be too robust, requiring harsh conditions for removal that may affect other functional groups in the molecule.
-
Interference: The protecting group itself may influence the reactivity or stereoselectivity of a reaction in an unforeseen way.
Careful selection of protecting groups based on the planned synthetic route and the orthogonality of their deprotection conditions is essential for success.
Troubleshooting Guides
Bischler-Napieralski Reaction: Low Yield and/or Styrene Formation
| Symptom | Possible Cause | Troubleshooting Steps |
| Low to no yield of desired dihydroisoquinoline | 1. Deactivated aromatic ring (electron-withdrawing groups).[5] 2. Insufficiently powerful dehydrating agent.[5] 3. Reaction temperature too low. | 1. For deactivated substrates, use a stronger dehydrating system like P₂O₅ in refluxing POCl₃. 2. Switch to a more potent dehydrating agent (see table below). 3. Increase the reaction temperature, but monitor for decomposition. |
| Significant formation of styrene byproduct (Retro-Ritter reaction) | 1. Formation of a stabilized conjugated system in the styrene byproduct. 2. High reaction temperatures. | 1. Use the corresponding nitrile as the reaction solvent to shift the equilibrium.[5] 2. Employ milder conditions, such as Tf₂O and 2-chloropyridine at lower temperatures.[6] 3. Use oxalyl chloride to form an N-acyliminium intermediate, avoiding the nitrilium ion precursor to the styrene.[5] |
| Formation of an unexpected regioisomer | Cyclization at an alternative, electronically favored position, or ipso-attack followed by rearrangement (especially with P₂O₅). | 1. Modify the activating groups on the aromatic ring to direct cyclization. 2. Use POCl₃ instead of P₂O₅ to favor the "normal" cyclization product. |
Table 1: Common Dehydrating Agents for the Bischler-Napieralski Reaction and Their Typical Conditions
| Dehydrating Agent | Typical Conditions | Notes |
| POCl₃ | Reflux in an inert solvent (e.g., toluene, acetonitrile) | Most common, effective for activated rings. |
| P₂O₅ | Reflux in an inert solvent, often with POCl₃ | More powerful, suitable for less activated rings. |
| Tf₂O / 2-chloropyridine | Low temperature (e.g., -20 °C to rt) in DCM | Milder conditions, can suppress side reactions.[6] |
| Polyphosphoric acid (PPA) | High temperature (e.g., >100 °C) | Strong dehydrating agent, can also act as a solvent. |
Pictet-Spengler Reaction: Low Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| Low to no yield of desired tetrahydroisoquinoline | 1. Deactivated aromatic ring (lacks strong electron-donating groups).[3][4] 2. Inappropriate acid catalyst or pH. 3. Unstable iminium ion intermediate. | 1. Ensure the aromatic ring is sufficiently activated with electron-donating groups (e.g., -OMe, -OH). 2. Screen different acid catalysts (e.g., HCl, H₂SO₄, TFA, Lewis acids). 3. For less reactive substrates, consider forming an N-acyliminium ion, which is more electrophilic.[1] |
| Formation of side products from the aldehyde/ketone | The aldehyde or ketone is undergoing self-condensation or other side reactions under the acidic conditions. | 1. Add the aldehyde/ketone slowly to the reaction mixture. 2. Consider pre-forming the Schiff base before adding the acid catalyst. |
Table 2: Influence of Aromatic Ring Substituents on Pictet-Spengler Reaction Yields (Illustrative)
| Substituent on Phenyl Ring | Relative Reactivity/Yield | Rationale |
| -OCH₃, -OH | High | Strong electron-donating groups activate the ring for electrophilic attack.[3][4] |
| -CH₃ | Moderate | Weakly electron-donating. |
| -H | Low to Moderate | Requires harsher conditions (stronger acid, higher temperature).[1] |
| -Cl, -Br | Low | Weakly deactivating. |
| -NO₂, -CN | Very Low / No Reaction | Strongly deactivating, disfavors electrophilic substitution. |
Experimental Protocols
Protocol 1: General Procedure for Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline using POCl₃
-
Setup: To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equiv).
-
Reagent Addition: Add an anhydrous solvent such as toluene or acetonitrile. Add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at room temperature.[12]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly pouring it onto crushed ice. Basify the aqueous solution with concentrated ammonium hydroxide to pH > 9.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Pictet-Spengler Synthesis of Salsolidine
-
Setup: In a round-bottom flask, dissolve 3,4-dimethoxyphenethylamine (1.0 equiv) in a suitable solvent (e.g., water or ethanol).
-
Acidification: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid.
-
Reagent Addition: Add acetaldehyde (1.1-1.5 equiv) dropwise to the stirred solution.[13]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Work-up: Once the reaction is complete, neutralize the mixture with a base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. The crude product can be purified by column chromatography or recrystallization.[13]
Visualizations
Caption: Troubleshooting workflow for the Bischler-Napieralski synthesis.
Caption: Generalized mechanism of the Pictet-Spengler synthesis.
Caption: Reaction pathway of the Pomeranz-Fritsch synthesis.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Chemicals [chemicals.thermofisher.cn]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Large-Scale Synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Step 1: Pictet-Spengler Reaction - Synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic-OH)
Q1: My Pictet-Spengler reaction is resulting in a low yield of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. What are the potential causes and solutions?
A1: Low yields in the Pictet-Spengler reaction for this synthesis can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction temperature is maintained between 70°C and 90°C.[1] Monitor the reaction progress using a suitable analytical technique like TLC or HPLC.
-
Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are crucial. Hydrobromic acid has been shown to be effective for this reaction, leading to high yields and optical purity.[1] Using other acids like hydrochloric acid may lead to increased racemization.[1]
-
Formaldehyde Source: The reactivity of formaldehyde can vary depending on its source (e.g., formalin, paraformaldehyde, trioxane).[1][2] Paraformaldehyde or trioxane are often preferred for more controlled depolymerization to formaldehyde under acidic conditions.[2]
-
Work-up and Isolation Issues: The product is precipitated from the reaction mixture upon cooling.[1] Ensure the cooling is gradual to allow for proper crystallization. Inefficient filtration or washing of the precipitated hydrobromide salt can also lead to loss of product.
Q2: I am observing significant racemization in my (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid product. How can I improve the enantiomeric excess (ee%)?
A2: Maintaining the stereochemical integrity of the chiral center from L-phenylalanine is a critical challenge.
-
Acid Choice: As mentioned, the use of hydrobromic acid is reported to provide an enantiomeric excess of 99% or better.[1] Traditional methods using hydrochloric acid are known to cause more significant racemization.[1]
-
Temperature Control: Elevated temperatures can favor racemization.[3] Strictly adhere to the recommended temperature range of 70°C to 90°C.[1]
-
Reaction Time: Prolonged reaction times at elevated temperatures can increase the risk of racemization. Monitor the reaction and stop it once the starting material is consumed.
Q3: The filtration of the (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrobromide salt is very slow. What can I do to improve this?
A3: Slow filtration is often due to very fine particle size of the precipitate.
-
Controlled Precipitation: Allow the reaction mixture to cool slowly to room temperature, and then further cool in an ice bath. This promotes the formation of larger crystals that are easier to filter.
-
Filter Aid: On a large scale, using a filter aid like Celite® can significantly improve filtration speed.
-
Appropriate Filtration Setup: For large quantities, a Nutsche filter or a similar large-scale filtration apparatus is recommended over standard laboratory glassware.
Step 2: Reduction of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid to this compound
Q1: The reduction of the carboxylic acid to the alcohol is not going to completion. What are the best reducing agents and conditions for this step on a large scale?
A1: The reduction of a carboxylic acid to an alcohol requires a strong reducing agent.
-
Borane Complexes: Borane complexes such as borane-tetrahydrofuran (B-THF) or borane-dimethyl sulfide (BMS) are effective for this transformation.[4] However, for large-scale synthesis, handling these reagents can be challenging.
-
Borane-Ammonia Complex: A stable and safer alternative is the borane-ammonia complex (NH₃-BH₃).[4][5] This reagent, often used in conjunction with a Lewis acid catalyst like titanium tetrachloride (TiCl₄), can efficiently reduce carboxylic acids to alcohols.[4][5]
-
Reaction Conditions: The reaction with borane-ammonia and TiCl₄ can be performed at room temperature.[5] The slow addition of the solid borane-ammonia to the reaction mixture is crucial for controlling the reaction rate and temperature.[5]
Q2: I am observing side reactions during the reduction step. What are the likely byproducts and how can I avoid them?
A2: Potential side reactions during the reduction of an amino acid derivative include:
-
Over-reduction: While less common for the tetrahydroisoquinoline ring, aggressive reducing conditions could potentially affect the aromatic ring. Using a milder, more controlled reducing system like borane-ammonia can mitigate this.
-
Formation of Borate Esters: During the work-up, stable borate esters can form with the product alcohol, complicating purification. A proper acidic quench (e.g., with cold 3 M HCl) followed by basification is necessary to hydrolyze these intermediates.[5][6]
Q3: The purification of the final product, this compound, is proving difficult. What are the recommended purification methods for large-scale production?
A3: Purification challenges often arise from the polar nature of the product and potential impurities.
-
Work-up Procedure: A thorough acid-base work-up is critical. After quenching the reaction with acid, basifying the mixture (e.g., with 1 M NaOH) will ensure the product is in its free base form, which is more soluble in organic solvents.[5] Multiple extractions with a suitable solvent like diethyl ether or dichloromethane will be necessary.[5]
-
Crystallization: The final product is a solid with a melting point of 114-116 °C. Crystallization from a suitable solvent system is the most effective method for purification on a large scale.
-
Column Chromatography: While feasible on a smaller scale, large-scale column chromatography can be resource-intensive. It should be considered as a secondary option if crystallization does not provide the desired purity.
Data Presentation
Table 1: Comparison of Reaction Conditions for Pictet-Spengler Synthesis of Tic-OH
| Parameter | Traditional Method | Improved Method |
| Starting Material | L-Phenylalanine | L-Phenylalanine |
| Acid Catalyst | Hydrochloric Acid (HCl) | Hydrobromic Acid (HBr) |
| Temperature | Not specified, often higher | 70°C - 90°C |
| Reported Yield | ~68% | Up to 85% |
| Enantiomeric Excess | ~74% | ≥ 99% |
| Reference | [1] | [1] |
Table 2: Reagents for the Reduction of Carboxylic Acids
| Reducing System | Key Features | Typical Conditions | Reference |
| Borane-Ammonia (NH₃-BH₃) / TiCl₄ | Stable solid reductant, safer for large scale. | TiCl₄ (0.15 eq), NH₃-BH₃ (2 eq), THF, 0°C to RT. | [5] |
| Borane-Tetrahydrofuran (B-THF) | Commercially available solution, effective. | Anhydrous THF, often at 0°C to reflux. | [4] |
| Borane-Dimethyl Sulfide (BMS) | Stable liquid, less hazardous than diborane. | Anhydrous THF or other ethereal solvents. | [4] |
| Lithium Aluminum Hydride (LAH) | Very powerful, but hazardous and air/moisture sensitive. | Anhydrous ethereal solvents, strict inert atmosphere. | [4] |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrobromide
This protocol is adapted from an improved Pictet-Spengler reaction method.[1]
-
Reaction Setup: In a suitable large-scale reactor, charge L-phenylalanine and a solution of hydrobromic acid.
-
Reagent Addition: While stirring, add a formaldehyde equivalent (e.g., paraformaldehyde or trioxane) to the mixture.
-
Heating: Heat the reaction mixture to a temperature between 70°C and 90°C.
-
Reaction Monitoring: Monitor the reaction for the consumption of L-phenylalanine using an appropriate analytical method (e.g., HPLC).
-
Crystallization: Once the reaction is complete, cool the mixture slowly to ambient temperature, followed by further cooling in an ice bath to precipitate the hydrobromide salt of the product.
-
Isolation: Collect the precipitate by filtration, wash it with a suitable cold solvent, and dry it under vacuum. This yields the substantially pure L-isomer of the hydrobromide salt of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.[1]
Protocol 2: Large-Scale Reduction to this compound
This protocol is a general procedure based on the reduction of carboxylic acids using borane-ammonia and TiCl₄.[5]
-
Reaction Setup: In a large, dry, inert-atmosphere reactor, suspend (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (or its neutralized free acid form) in anhydrous tetrahydrofuran (THF).
-
Catalyst Addition: Cool the mixture to 0°C using an ice/water bath. Slowly add titanium tetrachloride (TiCl₄, ~0.15 equivalents) dropwise via a syringe or addition funnel.
-
Reductant Addition: Carefully add solid borane-ammonia complex (~2.0 equivalents) in portions, maintaining the temperature below a safe limit. Note that this addition can be exothermic.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or HPLC).
-
Quenching: Cool the reaction mixture back to 0°C and slowly quench by the addition of cold 1 M HCl.
-
Work-up: Basify the mixture with 1 M NaOH. Transfer the mixture to a separatory funnel and extract multiple times with diethyl ether or another suitable organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for the Pictet-Spengler reaction step.
Caption: Troubleshooting logic for the reduction and purification step.
References
- 1. WO1997017050A2 - An improved method for preparation of substituted tetrahydroisoquinolines - Google Patents [patents.google.com]
- 2. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. mdpi.com [mdpi.com]
managing impurities in the synthesis of isoquinoline alkaloids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of isoquinoline alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities encountered in the synthesis of isoquinoline alkaloids?
A1: Impurities in isoquinoline alkaloid synthesis can be broadly categorized as follows:
-
Process-Related Impurities: These are substances that originate from the manufacturing process. They include unreacted starting materials, synthetic by-products from side reactions, intermediates, and residual reagents or solvents (e.g., toluene, dichloromethane).
-
Degradation Impurities: These impurities form due to the degradation of the drug substance over time. Common causes include exposure to air (oxidation), high temperatures (thermal degradation), or improper storage, which can lead to the formation of polymeric by-products.
-
Structurally Related Analogs: These are molecules with a similar structure to the target isoquinoline alkaloid, which can be formed during the synthesis.[1]
-
Elemental Impurities: These include traces of heavy metals (e.g., lead, cadmium, arsenic, mercury) that may originate from catalysts or manufacturing equipment.
Q2: What are the primary sources of these impurities in common synthetic routes?
A2: The synthetic pathway is a major determinant of the impurity profile.
-
Bischler-Napieralski Reaction: A significant side reaction in this synthesis is the retro-Ritter reaction, which can lead to the formation of styrene byproducts.
-
Pictet-Spengler Reaction: The reaction conditions, such as temperature and the nature of the acid catalyst, can influence the formation of byproducts. Less nucleophilic aromatic rings may require harsher conditions, potentially leading to higher impurity levels.[2]
-
General Synthesis Steps: Incomplete reactions can leave unreacted precursors, while side reactions can generate various unintended molecules. The purification and storage steps themselves can also introduce impurities if not performed correctly.[1]
Q3: Which analytical techniques are most effective for detecting and quantifying impurities in isoquinoline alkaloids?
A3: A range of chromatographic and spectroscopic methods are used for impurity profiling.[3] High-Performance Liquid Chromatography (HPLC) is considered a gold standard for its ability to separate trace impurities.[4] Other commonly used techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS)[5]
-
Thin-Layer Chromatography (TLC)[6]
-
Ultra High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS)[7]
-
Hyphenated techniques like LC-MS-MS and LC-NMR are particularly powerful for both separation and structural identification of impurities.[8]
Troubleshooting Guides
Guide 1: Low or No Yield in Synthesis Reactions
This guide addresses common issues of low or no product yield in the Bischler-Napieralski and Pictet-Spengler reactions.
Q4: My Bischler-Napieralski reaction is giving a very low yield. What should I check?
A4: Low yields in the Bischler-Napieralski reaction can often be attributed to a few key factors:
-
Insufficiently Activated Aromatic Ring: This reaction is an intramolecular electrophilic aromatic substitution. If the benzene ring lacks electron-donating groups, the cyclization will be difficult. For such substrates, stronger dehydrating agents like phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) are more effective.
-
Decomposition: High temperatures or prolonged reaction times can lead to the decomposition of starting materials or the desired product. It is crucial to monitor the reaction's progress using TLC or LC-MS to determine the optimal reaction time.
-
Reagent Quality: The dehydrating agents used (e.g., POCl₃, P₂O₅) must be of high quality and handled under anhydrous conditions to be effective.
Q5: I'm observing a significant amount of styrene byproduct in my Bischler-Napieralski reaction. How can I minimize this?
A5: The formation of a styrene byproduct is a known side reaction that proceeds through a retro-Ritter reaction mechanism. To minimize this, you can try the following:
-
Use a Nitrile Solvent: Using the corresponding nitrile as the solvent can help shift the equilibrium away from the retro-Ritter pathway.
-
Alternative Reagents: Employing oxalyl chloride can help generate an N-acyliminium intermediate, which avoids the elimination of the amide group as a nitrile.
Q6: My Pictet-Spengler reaction is not working well. What are the common pitfalls?
A6: The success of the Pictet-Spengler reaction is highly dependent on the reaction conditions and substrates:
-
Aromatic Ring Nucleophilicity: Similar to the Bischler-Napieralski reaction, the aromatic ring needs to be sufficiently nucleophilic. Rings with electron-donating groups react under milder conditions and give higher yields.[2] Less nucleophilic rings may require higher temperatures and stronger acids.[2]
-
Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate. The formation of this electrophile is acid-catalyzed. If the reaction is sluggish, the acid catalyst may not be effective. A screening of different protic or Lewis acids can be beneficial.
-
Carbonyl Compound: Using a slight excess of the aldehyde or ketone can help ensure the complete consumption of the starting β-arylethylamine.
Guide 2: Purification Challenges
Q7: My crude product is a complex mixture. What is a general workflow for purification?
A7: A multi-step approach is often necessary to achieve high purity. A typical workflow involves extraction followed by chromatography.
Q8: I am having trouble with column chromatography separation. How can I improve it?
A8: Poor separation in column chromatography can be due to several factors:
-
Incorrect Stationary Phase: Silica gel is commonly used for the purification of isoquinoline alkaloids.
-
Inappropriate Mobile Phase: A gradient elution, gradually increasing the polarity of the solvent, is often effective. A common solvent system is a gradient of chloroform-methanol.
-
Use of Additives: For basic alkaloids, peak tailing can be an issue on silica gel. Adding a small amount of a base like triethylamine (TEA) to the mobile phase can improve peak shape and resolution.
-
Ion Exchange Chromatography: For more challenging separations, strong cation exchange (SCX) columns can be very effective. These work by a "catch-and-release" mechanism where basic alkaloids are retained on the column while neutral and acidic impurities are washed away. The alkaloids are then eluted by changing the pH or ionic strength of the mobile phase.[9]
Data Presentation
Table 1: Purity of Isoquinoline Alkaloids After Purification
| Alkaloid | Purification Method | Purity Achieved (%) | Reference |
| Isocorydine | pH-Zone-Refining Counter-Current Chromatography | > 90 | [10] |
| Corydine | pH-Zone-Refining Counter-Current Chromatography | > 90 | [10] |
| Tetrahydropalmatine | pH-Zone-Refining Counter-Current Chromatography | > 90 | [10] |
| Jatrorrhizine | pH-Zone-Refining Counter-Current Chromatography | 99.0 | [10] |
| Palmatine | pH-Zone-Refining Counter-Current Chromatography | 99.0 | [10] |
| Berberine | pH-Zone-Refining Counter-Current Chromatography | 99.5 | [10] |
| Isoquinoline (tar-based) | Multi-step Recrystallization | > 99.9 | [11] |
Table 2: HPLC Method Parameters for Impurity Analysis
| Parameter | Condition | Reference |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | [12] |
| Mobile Phase | Gradient of acetonitrile and 10 mM ammonium acetate buffer (pH 5.0) with 0.2% triethylamine | [13] |
| Flow Rate | 0.3 - 1.0 mL/min | [7][14] |
| Detection | UV at 205 nm or Diode Array Detector (DAD) | [3][14] |
| Temperature | Ambient or controlled (e.g., 25-40°C) | [12] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography (Silica Gel)
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or chloroform). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude alkaloid mixture in a minimum amount of the mobile phase or a suitable solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% chloroform). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol). A typical gradient might be from 100% chloroform to 95:5 chloroform:methanol.
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify which fractions contain the pure desired product.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified alkaloid.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the isoquinoline alkaloid is highly soluble at high temperatures but poorly soluble at low temperatures. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[15]
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more hot solvent incrementally until the solid is completely dissolved, creating a saturated solution.[16]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a gravity filtration of the hot solution to remove them. This step should be done quickly to prevent premature crystallization.[16]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal formation.[17]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.[15]
-
Drying: Dry the purified crystals in a vacuum oven or by air drying to remove any residual solvent.
Signaling Pathway Diagram
Many isoquinoline alkaloids exert their biological effects by modulating key cellular signaling pathways. For instance, some have been shown to influence the MAPK and mTOR pathways, which are critical in regulating cell proliferation, differentiation, and survival.[18][19] Dysregulation of these pathways is often implicated in diseases like cancer.[19][20]
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods of isolation and determination of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative determination of isoquinoline alkaloids and chlorogenic acid in Berberis species using ultra high performance liquid chromatography with hybrid triple quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iajps.com [iajps.com]
- 9. teledyneisco.com [teledyneisco.com]
- 10. researchgate.net [researchgate.net]
- 11. JPH01153679A - Purification of isoquinoline - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. ijcmas.com [ijcmas.com]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. mt.com [mt.com]
- 18. Isoquinoline alkaloids from Coptis japonica stimulate the myoblast differentiation via p38 MAP-kinase and Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cusabio.com [cusabio.com]
Technical Support Center: Chiral HPLC Method Development for Enantiomeric Excess Determination
Welcome to the Technical Support Center for chiral HPLC method development. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the determination of enantiomeric excess (ee).
Troubleshooting Guides
This section addresses specific problems you may encounter during your chiral separation experiments, offering step-by-step solutions.
Issue 1: Poor or No Resolution of Enantiomers
Q: My enantiomers are co-eluting or showing very poor separation (Resolution < 1.5). What steps should I take?
A: Poor resolution is a common challenge in chiral HPLC.[1][2] Enantiomers have identical physical and chemical properties in an achiral environment, so separation relies on the formation of transient diastereomeric complexes with the chiral stationary phase (CSP).[2][3] A systematic approach is required to improve separation.
Troubleshooting Workflow:
-
Evaluate Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor.[2][4] If you have no prior information about separating your compound, screening different types of CSPs is the most effective strategy.[1][5] Polysaccharide-based (e.g., cellulose and amylose derivatives) and macrocyclic glycopeptide-based columns are versatile and widely used.[4][6]
-
Optimize Mobile Phase Composition:
-
Normal Phase: Adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane).[4][6] Increasing the alcohol content generally decreases retention time but may also affect resolution.[4]
-
Reversed Phase: Modify the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.
-
Additives/Modifiers: For acidic or basic analytes, adding a small amount (typically 0.1%) of a modifier can significantly improve peak shape and resolution.[6][7]
-
-
Adjust Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations.[1][9] Reducing the flow rate can increase the interaction time between the enantiomers and the CSP, potentially improving resolution. A flow rate of 1.0 mL/min is a common starting point for method development, but optimization may require reducing it.
-
Vary Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[1][10]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: My peaks are asymmetric (tailing or fronting). How can I improve the peak shape?
A: Asymmetrical peaks can compromise the accuracy of integration and, therefore, the enantiomeric excess calculation.[12]
Common Causes and Solutions:
| Cause | Solution |
| Secondary Interactions | For basic compounds showing tailing, add a basic modifier (e.g., 0.1% DEA) to the mobile phase.[10] For acidic compounds, add an acidic modifier (e.g., 0.1% TFA).[7][10] These modifiers compete with the analyte for active sites on the stationary phase.[10] |
| Incorrect Mobile Phase pH | For ionizable compounds, adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic form.[1] |
| Column Overload | The sample concentration may be too high, saturating the stationary phase.[2][10] Prepare 1:10 and 1:100 dilutions of your sample and reinject. If the peak shape improves, the original sample was overloaded.[10] |
| Column Contamination | Contaminants from previous injections can accumulate on the column.[1] Flush the column with a strong solvent. If using a guard column, replace it.[13] |
| Extra-Column Volume | Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening. Use tubing with a small internal diameter and keep lengths to a minimum. |
Issue 3: Appearance of "Ghost Peaks"
Q: I am observing unexpected peaks in my chromatogram, especially during a gradient run. What are these "ghost peaks" and how can I eliminate them?
A: Ghost peaks are extraneous peaks that can originate from various sources and interfere with the analysis.[10]
Troubleshooting Protocol:
-
Identify the Source:
-
Run a blank gradient (without injecting a sample). If the ghost peaks are present, the source is likely the mobile phase or the HPLC system.[10]
-
If the blank run is clean, inject the sample solvent (without the analyte). If peaks appear, the solvent is contaminated.[10]
-
If the solvent blank is also clean, the issue is likely carryover from the autosampler.[10]
-
-
Address the Source:
-
Mobile Phase: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[1][10] Filter all aqueous buffers.
-
System Contamination: Thoroughly flush the entire HPLC system with a strong solvent.
-
Autosampler Carryover: Optimize the needle wash method in your autosampler settings, using a strong solvent to clean the needle between injections.
-
Frequently Asked Questions (FAQs)
Method Development and Optimization
Q1: How do I select the right chiral column to start my method development?
A1: Column selection is the most crucial step.[6] A "trial-and-error" approach is often necessary, but a systematic screening strategy can save significant time.[6]
-
Literature Search: Check for existing methods for similar compounds.
-
Column Screening Kits: Many manufacturers offer kits with 3-4 columns that have complementary selectivities (e.g., polysaccharide-based columns like CHIRALPAK® IA, IB, IC, and IG or CHIRALCEL® OD and OJ).[5] This is a highly effective approach for novel compounds.[9][14]
-
Compound Structure: Consider the functional groups on your analyte. Some column types are known to work well for certain compound classes.[6] For example, polysaccharide-based CSPs are versatile and have shown success for a broad range of compounds.[4][15]
Q2: What are typical starting conditions for a chiral screen?
A2: A good starting point for screening on polysaccharide columns in normal phase is to use a mobile phase of n-hexane with an alcohol modifier.[6]
| Parameter | Typical Starting Condition |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) or n-Hexane/Ethanol (90:10, v/v)[6] |
| Additive | 0.1% DEA for basic compounds; 0.1% TFA for acidic compounds[6] |
| Flow Rate | 1.0 mL/min for a 4.6 mm ID column[6] |
| Temperature | 25 °C[4] |
| Detection | UV, wavelength based on analyte's chromophore (e.g., 230 or 254 nm)[4] |
Allow at least 10 column volumes for equilibration when changing mobile phases.[9][11]
Q3: How does temperature affect chiral separations?
A3: Temperature is a critical parameter. Lowering the temperature often increases the selectivity (α) between enantiomers, leading to better resolution, because it enhances the stability of the transient diastereomeric complexes formed on the CSP.[7][9][11] However, higher temperatures can increase column efficiency (N) and improve peak shape.[9][11] The effect is compound-dependent, so it is a valuable parameter to screen.[10]
Q4: When should I use normal-phase vs. reversed-phase chromatography?
A4: The choice depends on the analyte's solubility and the desired compatibility with detection methods.
-
Normal Phase (NP): Historically, NP has been more widely used for chiral separations and often provides better selectivity.[16] It is suitable for compounds soluble in non-polar organic solvents.
-
Reversed Phase (RP): RP is preferred for polar compounds or when working with biological samples. It is also compatible with mass spectrometry (LC-MS).[6][16]
-
Polar Organic Mode: This mode uses polar organic solvents like methanol or acetonitrile, sometimes with additives.[17] It can offer different selectivity and is useful for polar ionizable compounds.[17]
Sample Preparation and Calculation
Q5: What is a typical protocol for sample preparation?
A5:
-
Dissolution: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 0.1-1 mg/mL.[4][18][19] Using a solvent that is less polar than the mobile phase can sometimes improve peak shape.[20]
-
Filtration: Filter the sample solution through a 0.22 or 0.45 µm syringe filter to remove particulates that could clog the column.[4]
Q6: How is Enantiomeric Excess (ee) calculated from the chromatogram?
A6: Enantiomeric excess is a measure of the purity of a chiral sample.[21] It is calculated from the integrated peak areas of the two enantiomers.
Formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[4]
Alternatively, if the percentage of each enantiomer is known: ee (%) = |% Major Enantiomer - % Minor Enantiomer|[21]
A racemic mixture (50:50) has an ee of 0%, while a pure single enantiomer has an ee of 100%.[21]
Experimental Protocols & Visualizations
General Chiral Method Development Workflow
The following diagram illustrates a systematic approach to developing a robust chiral HPLC method.
Caption: A workflow for systematic chiral HPLC method development.
Troubleshooting Logic for Poor Resolution
This decision tree provides a logical path for troubleshooting poor or no enantiomeric separation.
Caption: A decision tree for resolving poor enantiomeric separation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. chiraltech.com [chiraltech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 8. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. uhplcs.com [uhplcs.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. Guide for Chiral Column Selection | Phenomenex [phenomenex.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. m.youtube.com [m.youtube.com]
- 18. orgchem.natur.cuni.cz [orgchem.natur.cuni.cz]
- 19. chem.purdue.edu [chem.purdue.edu]
- 20. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 21. pharmaguru.co [pharmaguru.co]
Technical Support Center: 1H NMR of Tetrahydroisoquinoline Compounds
Welcome to the technical support center for resolving common 1H NMR issues with tetrahydroisoquinoline compounds. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals obtain high-quality NMR spectra.
Frequently Asked Questions (FAQs)
Q1: Why are the proton signals in my tetrahydroisoquinoline 1H NMR spectrum broad?
Broadening of proton signals in the 1H NMR spectra of tetrahydroisoquinolines is a common issue that can arise from several factors:
-
Chemical Exchange: The N-H proton and the protons on the carbons adjacent to the nitrogen (alpha-protons) can undergo chemical exchange. This exchange can occur with traces of water, acidic or basic impurities in the solvent, or between molecules of the tetrahydroisoquinoline itself. When the rate of this exchange is on the same timescale as the NMR experiment, it leads to significant peak broadening.[1][2][3]
-
Nitrogen Quadrupolar Broadening: The most abundant nitrogen isotope, ¹⁴N, is a quadrupolar nucleus (spin I = 1).[4][5] Its interaction with the local electric field gradient can cause rapid relaxation, which in turn broadens the signals of nearby protons, particularly the N-H proton and the alpha-protons.[6][7][8]
-
Conformational Dynamics: Tetrahydroisoquinolines can exist in different conformations due to ring flipping or rotation around single bonds (rotamers). If the rate of interconversion between these conformations is slow on the NMR timescale at the temperature of the experiment, it can result in broad peaks.
-
Sample Concentration and Aggregation: At high concentrations, tetrahydroisoquinoline molecules can form aggregates through intermolecular hydrogen bonding.[9] This increases the viscosity of the solution and restricts molecular tumbling, leading to broader signals.[2]
-
Solvent Effects: The choice of solvent can significantly impact the spectrum. Protic solvents may facilitate proton exchange, while viscous solvents can lead to broader lines. Some deuterated solvents, like chloroform-d, can contain acidic impurities that catalyze exchange.[10]
-
Paramagnetic Impurities: The presence of dissolved oxygen or trace metal ions in the sample can cause paramagnetic broadening of all signals.[11]
Q2: The N-H proton signal is particularly broad or not visible at all. Is this normal?
Yes, this is a very common observation for secondary amines like tetrahydroisoquinolines. The N-H proton is directly affected by both rapid chemical exchange and quadrupolar broadening from the adjacent ¹⁴N nucleus, often resulting in a very broad, low-intensity signal that can be difficult to distinguish from the baseline.[12][13][14]
Q3: How can I confirm that a broad signal is from the N-H proton?
A simple and effective method is to perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the spectrum. The labile N-H proton will exchange with deuterium, and its signal will disappear from the spectrum.[13]
Q4: Can changing the experimental temperature help in sharpening the peaks?
Yes, variable temperature (VT) NMR is a powerful tool for addressing peak broadening.
-
Cooling the sample can slow down intermediate exchange processes (chemical or conformational), potentially resolving broad peaks into separate, sharp signals for each species.[11][15]
-
Heating the sample can increase the rate of exchange, causing the signals to coalesce into a single, sharp, averaged peak.[16][17][18] This can also disrupt intermolecular hydrogen bonding.[9]
Q5: Which NMR solvent is best for tetrahydroisoquinoline compounds?
The ideal solvent depends on the specific compound and the source of broadening.
-
Chloroform-d (CDCl₃): Commonly used, but can contain acidic impurities. Filtering through a small plug of basic alumina can remove these.
-
DMSO-d₆: A polar, aprotic solvent that is excellent at disrupting hydrogen bonds, which can help break up aggregates and sharpen signals.[9]
-
Methanol-d₄ (CD₃OD): A polar, protic solvent. It will exchange with the N-H proton, causing its signal to disappear. However, it can be useful for sharpening the signals of the rest of the molecule by breaking up aggregates.[9]
Troubleshooting Guide
If you are observing broad peaks in the 1H NMR spectrum of your tetrahydroisoquinoline compound, follow this troubleshooting workflow:
dot
Caption: Troubleshooting workflow for broad 1H NMR peaks.
| Issue | Recommended Action |
| High Sample Concentration | High concentrations can lead to aggregation via hydrogen bonding and increased viscosity.[9] Solution: Prepare a more dilute sample (e.g., 1-5 mg in 0.5 mL of solvent) and increase the number of scans to improve the signal-to-noise ratio. |
| Chemical Exchange (N-H, α-H) | Protons are exchanging between different chemical environments at a rate comparable to the NMR timescale.[1][2][3] This is often catalyzed by acidic or basic impurities.[10] Solution: 1. pH Adjustment: Add a single drop of trifluoroacetic acid (TFA) to protonate the nitrogen fully, or a small amount of solid potassium carbonate (K₂CO₃) to ensure a basic environment. Alternatively, filter the CDCl₃ through a plug of basic alumina before use.[10] 2. D₂O Exchange: Add a drop of D₂O to the sample to replace the N-H proton with deuterium, which will cause its signal to disappear and may sharpen adjacent proton signals.[13] |
| Conformational Exchange | The molecule is undergoing slow conformational changes (e.g., ring inversion). Solution: Perform variable temperature (VT) NMR. Increasing the temperature may coalesce the broad signals into a sharp average, while decreasing the temperature may resolve them into sharp signals for each conformer.[15][17][18] |
| Inappropriate Solvent Choice | The solvent may be promoting aggregation or exchange. Solution: Change the solvent. Switching from a non-polar solvent like CDCl₃ to a polar aprotic solvent like DMSO-d₆ can disrupt hydrogen bonding.[9] |
| Paramagnetic Impurities | Dissolved oxygen or trace metal ions can cause significant broadening of all peaks in the spectrum.[11] Solution: Degas the sample by bubbling an inert gas (like nitrogen or argon) through the NMR tube for several minutes before capping it. |
Experimental Protocols
Protocol 1: D₂O Exchange
-
Acquire Initial Spectrum: Dissolve your tetrahydroisoquinoline sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard 1H NMR spectrum.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the sample.
-
Mix: Cap the NMR tube securely and invert it several times to ensure thorough mixing. A brief, gentle vortexing can also be used.
-
Re-acquire Spectrum: Place the sample back in the spectrometer and acquire another 1H NMR spectrum using the same parameters.
-
Analysis: Compare the two spectra. The broad signal corresponding to the N-H proton should have disappeared or significantly decreased in intensity in the second spectrum.
Protocol 2: Variable Temperature (VT) NMR
-
Sample Preparation: Prepare a sample of your compound in a suitable deuterated solvent (e.g., DMSO-d₆ or toluene-d₈, which have wide liquid ranges). Ensure the NMR tube is properly sealed.
-
Acquire Room Temperature Spectrum: Obtain a standard 1H NMR spectrum at the default probe temperature (e.g., 25 °C).
-
Cooling: Decrease the temperature in increments of 10-20 °C (e.g., to 0 °C, -20 °C, -40 °C). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum. Monitor the peaks for sharpening or splitting.
-
Heating: If cooling does not resolve the peaks, return to room temperature and then increase the temperature in increments of 10-20 °C (e.g., to 40 °C, 60 °C, 80 °C). Again, allow the temperature to equilibrate before each acquisition. Monitor for the coalescence of broad peaks into sharper signals.
-
Analysis: Analyze the series of spectra to determine the temperature at which the best resolution is achieved.
dot
Caption: Effect of temperature on NMR peak resolution.
Protocol 3: pH Adjustment with Acid/Base
-
Acquire Initial Spectrum: Obtain a 1H NMR spectrum of your compound in CDCl₃.
-
Acidification: Add one small drop of trifluoroacetic acid (TFA) to the NMR tube. Mix thoroughly and re-acquire the spectrum. This should protonate the nitrogen, stopping the exchange between the protonated and free-base forms.
-
Basification (Alternative): For a fresh sample, add a few milligrams of anhydrous potassium carbonate (K₂CO₃) to the NMR tube, shake well, and allow the solid to settle. The K₂CO₃ will act as a solid base to neutralize any acidic impurities. Acquire the spectrum.
-
Analysis: Compare the spectra. In many cases, either the acidic or basic conditions will result in significantly sharper signals for the protons alpha to the nitrogen.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nitrogen NMR [chem.ch.huji.ac.il]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. N.M.R. spectra of molecules containing quadrupolar nuclei | Semantic Scholar [semanticscholar.org]
- 7. University of Ottawa NMR Facility Blog: January 2017 [u-of-o-nmr-facility.blogspot.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. ias.ac.in [ias.ac.in]
- 12. Spectroscopy of Amines [sites.science.oregonstate.edu]
- 13. che.hw.ac.uk [che.hw.ac.uk]
- 14. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 15. researchgate.net [researchgate.net]
- 16. Troubleshooting [chem.rochester.edu]
- 17. Effect of Temperature on 1H NMR Spectra, Antitrypanosomal Activity, Conformational Analysis, and Molecular Docking of Curine Derivatives from Berberis brevissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Temperature dependence of 1H NMR chemical shifts and its influence on estimated metabolite concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Chiral Resolving Agents for Racemic Tetrahydroisoquinolines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chiral resolution of racemic tetrahydroisoquinolines via diastereomeric salt crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of chiral resolution by diastereomeric salt formation?
Chiral resolution by diastereomeric salt formation is a classical technique for separating enantiomers. It relies on the reaction of a racemic mixture (e.g., a racemic tetrahydroisoquinoline, which is a base) with an enantiomerically pure chiral resolving agent (typically a chiral acid).[1] This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, most importantly, solubility.[2] This difference in solubility allows for the separation of the two diastereomers through fractional crystallization. One diastereomer will preferentially crystallize from a suitable solvent, while the other remains in the mother liquor. After separation, the individual enantiomers of the tetrahydroisoquinoline can be recovered by breaking the diastereomeric salt, usually by treatment with a base.
Q2: How do I select an appropriate chiral resolving agent for my racemic tetrahydroisoquinoline?
The selection of a chiral resolving agent is often an empirical process, and it is common to screen several agents to find the most effective one.[1] For basic compounds like tetrahydroisoquinolines, acidic resolving agents are used. Commonly employed and commercially available chiral acids include:
-
(+)-Tartaric acid and its derivatives (e.g., dibenzoyl-D-tartaric acid)
-
(1S)-(+)-10-Camphorsulfonic acid
-
(R)-(-)-Mandelic acid and its derivatives
An ideal resolving agent will form a diastereomeric salt with one enantiomer that is significantly less soluble in the chosen solvent than the salt formed with the other enantiomer. This large solubility difference is crucial for achieving high recovery and high enantiomeric excess (e.e.) of the desired enantiomer.
Q3: What are the key factors influencing the success of a chiral resolution experiment?
Several factors are critical for a successful chiral resolution:
-
Choice of Resolving Agent: As discussed above, this is a primary determinant of the separation efficiency.
-
Solvent System: The solvent plays a crucial role in differentiating the solubilities of the diastereomeric salts. An ideal solvent will maximize this solubility difference.
-
Stoichiometry: The molar ratio of the racemic tetrahydroisoquinoline to the resolving agent can significantly impact the yield and selectivity. While a 1:1 ratio is a common starting point, optimization is often necessary.
-
Temperature Profile: The temperature at which salt formation and crystallization occur affects the solubility of the salts. A controlled cooling profile is often critical.
-
Supersaturation: The level of supersaturation dictates the rate of nucleation and crystal growth. Controlling supersaturation is key to obtaining high-quality crystals and preventing issues like oiling out.
Q4: What is "oiling out," and how can I prevent it?
Oiling out, or liquid-liquid phase separation, is a phenomenon where the diastereomeric salt separates from the solution as a liquid ("oil") instead of a solid crystalline phase.[3] This is a common problem that can significantly hinder purification. The oil phase can trap impurities, and may eventually solidify into an amorphous solid with low purity.
Oiling out is often caused by high supersaturation, which can result from:
-
Rapid Cooling: Cooling the solution too quickly can lead to a rapid increase in supersaturation.
-
Poor Solvent Choice: A solvent in which the diastereomeric salt is too soluble can promote oiling out.
-
High Solute Concentration: Starting with a highly concentrated solution increases the likelihood of oiling out.
To prevent oiling out, you can:
-
Control Supersaturation: Employ a slower cooling rate to allow for controlled crystal growth.
-
Optimize Solvent: Screen for a solvent system where the diastereomeric salts have moderate solubility.
-
Reduce Concentration: Use a more dilute solution.
-
Implement Seeding: Add a small amount of pre-existing crystals of the desired diastereomeric salt to encourage crystallization.[3]
Troubleshooting Guides
Issue 1: No Crystallization Occurs After Adding the Resolving Agent and Cooling
| Possible Cause | Troubleshooting Step |
| High Solubility of Diastereomeric Salts | The diastereomeric salts may be too soluble in the chosen solvent. Try a less polar solvent or a solvent mixture to decrease solubility. |
| Insufficient Supersaturation | The concentration of the salts may be too low. Carefully evaporate some of the solvent to increase the concentration. Alternatively, add an "anti-solvent" (a solvent in which the salts are less soluble) dropwise to induce precipitation. |
| Incorrect Stoichiometry | The ratio of the racemic compound to the resolving agent may not be optimal. Experiment with different molar ratios (e.g., 1:0.5, 1:1.2) to find the ideal stoichiometry for salt formation and crystallization. |
| Inhibition of Nucleation | Impurities in the racemic mixture or solvent can sometimes inhibit crystal nucleation. Try filtering the hot solution before cooling. "Scratching" the inside of the flask with a glass rod at the liquid-air interface can sometimes provide nucleation sites and induce crystallization. |
| Sub-optimal Temperature | The solution may not be cold enough for crystallization to occur. Try cooling the solution to a lower temperature (e.g., in an ice bath or refrigerator), but do so slowly to avoid oiling out. |
Issue 2: Low Enantiomeric Excess (e.e.) in the Crystallized Product
| Possible Cause | Troubleshooting Step |
| Co-crystallization of Both Diastereomers | The solubility difference between the two diastereomeric salts is insufficient in the current solvent system. A systematic solvent screening is the most effective approach to maximize this difference. |
| Rapid Crystallization | Fast crystal growth can trap the more soluble diastereomer in the crystal lattice. Employ a slower and more controlled cooling profile to allow for selective crystallization of the less soluble diastereomer. |
| Incomplete Reaction | If the salt formation reaction is incomplete, the unreacted starting material can interfere with the crystallization process. Ensure the salt formation reaction goes to completion by allowing sufficient time and appropriate temperature. |
| Equilibration | In some cases, the initially formed crystals may equilibrate with the solution over time, leading to a decrease in diastereomeric excess. It can be beneficial to filter the crystals shortly after they have formed. |
Issue 3: "Oiling Out" of the Diastereomeric Salt
| Possible Cause | Troubleshooting Step |
| High Supersaturation | The concentration of the diastereomeric salt is too high, favoring the formation of a liquid phase. Reduce the cooling rate to allow the system to remain in the metastable zone for longer.[3] |
| Poor Solvent Choice | The solvent system is not suitable for crystallization. Conduct a solvent screening to find a solvent in which the diastereomeric salts have moderate solubility. Sometimes, adding a small amount of a co-solvent can help. |
| High Solute Concentration | The initial concentration of the reactants is too high. Start with a more dilute solution to prevent reaching the critical supersaturation for oiling out. |
| Impurities | The presence of impurities can disrupt the crystallization process. Purify the starting racemic tetrahydroisoquinoline if necessary. |
| Lack of Nucleation Sites | The absence of nucleation sites can lead to a buildup of supersaturation. Use seeding with a small amount of the desired pure diastereomer to promote controlled crystal growth.[3] |
Quantitative Data on Chiral Resolution of Tetrahydroisoquinolines
The following tables provide a summary of quantitative data from various chiral resolution experiments on tetrahydroisoquinolines and related amines.
Table 1: Resolution of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
| Resolving Agent | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Recovered Amine | Reference |
| (+)-Tartaric Acid | Methanol | 35-40% | > 85% | [4] |
Table 2: Resolution of (±)-trans-2,3-diphenylpiperazine
| Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Yield of Desired Enantiomer | Enantiomeric Excess (e.e.) | Reference |
| (1S)-(+)-10-Camphorsulfonic Acid | THF | 1:1.5 | - | 58% | |
| (1S)-(+)-10-Camphorsulfonic Acid | THF | 1:2 | 20% | 80% | |
| (1S)-(+)-10-Camphorsulfonic Acid | Dichloromethane | 1:2 | - | 98% |
Experimental Protocols
Protocol 1: General Procedure for Chiral Resolution of a Racemic Tetrahydroisoquinoline with a Chiral Acid
-
Dissolution of the Racemic Tetrahydroisoquinoline: In an Erlenmeyer flask, dissolve the racemic tetrahydroisoquinoline in a suitable solvent (e.g., methanol, ethanol, or acetone). Gentle heating may be required to achieve complete dissolution.
-
Preparation of the Resolving Agent Solution: In a separate flask, dissolve the chiral resolving acid (e.g., (+)-tartaric acid, (1S)-(+)-10-camphorsulfonic acid) in the minimum amount of the same hot solvent.
-
Formation of the Diastereomeric Salt: Slowly add the hot solution of the resolving agent to the solution of the racemic tetrahydroisoquinoline with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, the solution can be further cooled in an ice bath or a refrigerator. The formation of prism-shaped crystals should be observed.
-
Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Recovery of the Enantiomerically Enriched Tetrahydroisoquinoline: Suspend the collected diastereomeric salt in water and add a base (e.g., 10% NaOH solution) until the salt completely dissolves and the solution becomes basic.
-
Extraction: Extract the liberated free amine with an organic solvent (e.g., diethyl ether, dichloromethane).
-
Drying and Evaporation: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched tetrahydroisoquinoline.
-
Determination of Enantiomeric Excess: Determine the enantiomeric excess of the product using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.
Protocol 2: Recovery of the Unwanted Enantiomer and the Resolving Agent
-
Mother Liquor: The filtrate from the crystallization step contains the more soluble diastereomeric salt.
-
Recovery of the Other Enantiomer: Treat the mother liquor with a base and extract with an organic solvent as described in Protocol 1 to recover the other enantiomer of the tetrahydroisoquinoline.
-
Recovery of the Resolving Agent: The aqueous layer from the basic extractions contains the salt of the chiral resolving agent. Acidify the aqueous layer with a strong acid (e.g., HCl) and extract the chiral resolving agent with an appropriate organic solvent. Dry the organic extract and evaporate the solvent to recover the resolving agent for reuse.
Visualizations
Caption: Experimental workflow for chiral resolution.
References
Technical Support Center: Diastereoselective Synthesis of 1,3-Disubstituted Tetrahydroisoquinolines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-disubstituted tetrahydroisoquinolines (THIQ). Our aim is to help you overcome common experimental challenges and improve the diastereoselectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1,3-disubstituted tetrahydroisoquinolines with high diastereoselectivity?
A1: Several robust methods are employed to achieve high diastereoselectivity in the synthesis of 1,3-disubstituted THIQs. These include:
-
Catalytic Asymmetric Hydrogenation: This widely used method often employs Iridium, Ruthenium, or Rhodium-based catalysts with chiral ligands to reduce dihydroisoquinolines or isoquinolinium salts.[1][2]
-
Pictet-Spengler Reaction: A classic and versatile method involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization.[3][4] Diastereoselectivity can be controlled through the use of chiral auxiliaries or catalysts.
-
1,3-Dipolar Cycloaddition: This method utilizes C,N-cyclic azomethine imines reacting with dipolarophiles to construct the THIQ core with good stereocontrol.[5][6]
-
Chemoenzymatic Cascades: These approaches combine the selectivity of enzymes with chemical synthesis steps to achieve high diastereo- and enantioselectivity.[7]
-
Organocatalysis: Chiral Brønsted acids can catalyze reactions like reductive amination/aza-Michael sequences to yield trans-1,3-disubstituted THIQs.
-
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of the reaction, which is then cleaved to yield the desired product.[8]
Q2: How can I control the cis vs. trans diastereoselectivity in my synthesis?
A2: The cis/trans selectivity is highly dependent on the chosen synthetic route and reaction conditions. For instance, in Iridium-catalyzed asymmetric hydrogenation, the choice of solvent and additives can be critical. Stoltz's group demonstrated that switching from THF and TBAI to 1,2-dichloroethane (1,2-DCE) and TBABr facilitated a switch from cis to trans-selective hydrogenation.[1] In other systems, such as Grignard additions to chiral nitrones, the inherent facial bias of the substrate often leads to the preferential formation of the trans product.[9]
Q3: What role do directing groups play in improving diastereoselectivity?
A3: Introducing a directing group, such as a hydroxyl, alkoxyl, or amino group, at the C-1 position of an isoquinoline substrate can enhance its coordination to the metal center of a catalyst. This improved coordination can significantly increase both catalytic activity and stereoselectivity, often favoring a specific diastereomer.[1]
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in Catalytic Hydrogenation
| Symptom | Possible Cause | Suggested Solution |
| Poor diastereomeric ratio (dr) | Suboptimal Catalyst/Ligand Combination: The chosen chiral ligand may not be providing sufficient steric hindrance or electronic influence. | Screen a variety of chiral ligands with different steric and electronic properties. Common effective ligands include those based on BINAP, JosiPhos, or spiro phosphoramidites.[1][2] |
| Incorrect Solvent or Additives: Solvent polarity and coordinating ability can significantly impact the transition state geometry. | Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, DCE).[1] Evaluate the effect of additives like halide sources (e.g., KI, I2, TBABr) or Lewis acids (e.g., AgSbF6, Bi(OTf)3), which can act as activators.[1] | |
| Inadequate Reaction Temperature or Pressure: These parameters can influence the reaction kinetics and equilibrium, affecting selectivity. | Optimize the reaction temperature and hydrogen pressure. Lower temperatures often lead to higher selectivity.[2] | |
| Inconsistent results | Catalyst Poisoning or Deactivation: Impurities in the substrate or solvent (e.g., water, oxygen, coordinating functional groups) can deactivate the catalyst. | Ensure all reagents and solvents are pure and dry. Degas solvents prior to use. If the substrate contains a strongly coordinating group, consider a protection strategy. |
| Incomplete Reaction: If the reaction does not go to completion, the observed dr may not reflect the true selectivity. | Monitor the reaction progress by TLC or LC-MS to ensure it has reached completion. If necessary, increase the catalyst loading or reaction time. |
Problem 2: Poor Yields or Selectivity in Pictet-Spengler Reaction
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the desired product | Inefficient Iminium Ion Formation: The condensation between the amine and carbonyl compound is a crucial equilibrium step. | Use a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards iminium ion formation. Ensure the appropriate pH for the reaction; typically acidic conditions are required.[3][10] |
| Decomposition of Starting Materials: Highly acidic conditions or elevated temperatures can lead to side reactions or decomposition. | Screen different Brønsted or Lewis acids and their concentrations.[4] Consider milder reaction conditions, including lower temperatures. | |
| Low diastereoselectivity | Lack of Stereocontrol: The cyclization step may not have a strong facial preference. | Employ a chiral β-arylethylamine or a chiral aldehyde/ketone. Alternatively, use a chiral auxiliary on the nitrogen atom.[11] The use of chiral catalysts, such as chiral Brønsted acids, can also induce high diastereoselectivity. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Asymmetric Hydrogenation of Dihydroisoquinolines (DHIQs)
| Catalyst System | Substrate | Solvent | Additive | Yield (%) | dr | ee (%) | Reference |
| Ir-catalyst / Chiral Spiro Ligand | 1-Alkyl DHIQs | Toluene | I2 | High | - | >95 | [1] |
| [Ru(H-benzene)((R,R)-TsDPEN)OTf] | 1-Alkyl DHIQs | [Bmim]NTf2 | - | Excellent | - | High | [1] |
| Rh/Diamine Catalyst | DHIQs | Organic | HCOOH/Et3N | up to 96 | - | up to 99 | [1] |
Table 2: Diastereoselectivity in 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines
| Catalyst | Solvent | Additive | Yield (%) | dr | ee (%) | Reference |
| Chiral Primary Amine (C2) | CHCl3 | - | 89 | 12.5:1 | 80 | [5] |
| Chiral Primary Amine (C2) | DCE | - | 91 | 25:1 | 80 | [5] |
| Chiral Primary Amine (C2) | DCE | o-fluorobenzoic acid | 92 | >25:1 | 84 | [5] |
Experimental Protocols
Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of a 1-Substituted Dihydroisoquinoline
This protocol is a generalized procedure based on methodologies reported by Zhou and co-workers.[1]
-
Preparation: In a glovebox, a Schlenk tube is charged with the 1-substituted 3,4-dihydroisoquinoline (1.0 equiv), the Iridium catalyst precursor (e.g., [Ir(COD)Cl]2, 0.5 mol%), and the chiral ligand (e.g., a spiro phosphoramidite, 1.1 mol%).
-
Reagent Addition: Anhydrous and degassed solvent (e.g., toluene) is added, followed by an iodide source (e.g., I2, 10 mol%).
-
Reaction Setup: The Schlenk tube is sealed, removed from the glovebox, and connected to a hydrogen line. The system is purged with hydrogen gas multiple times.
-
Hydrogenation: The reaction mixture is stirred vigorously under the desired hydrogen pressure (e.g., 50 atm) at a set temperature (e.g., 25 °C) for the required time (e.g., 12-24 hours).
-
Work-up and Analysis: Upon completion, the pressure is carefully released. The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
Protocol 2: Chiral Primary Amine-Catalyzed [3+2] 1,3-Dipolar Cycloaddition
This protocol is adapted from a procedure for the synthesis of tetrahydroisoquinoline derivatives.[5][6]
-
Reagent Preparation: To a vial are added the C,N-cyclic azomethine imine (1.0 equiv, 0.1 mmol), the chiral primary amine catalyst (e.g., C2, 10 mol%), and an acid additive if required (e.g., o-fluorobenzoic acid, 20 mol%).
-
Solvent and Substrate Addition: Anhydrous 1,2-dichloroethane (DCE, 1.0 mL) is added, and the mixture is stirred briefly. The allyl alkyl ketone (2.0 equiv, 0.2 mmol) is then added.
-
Reaction: The mixture is stirred at room temperature for the specified duration (e.g., 12 hours), while being monitored by TLC.
-
Purification and Analysis: After the reaction is complete, the mixture is directly loaded onto a silica gel column for purification by flash chromatography. The yield of the isolated product is determined, and the diastereomeric ratio and enantiomeric excess are measured by 1H NMR and chiral HPLC, respectively.
Visualizations
Caption: Workflow for Catalytic Asymmetric Hydrogenation.
Caption: Troubleshooting Logic for Low Diastereoselectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01413D [pubs.rsc.org]
- 3. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diastereoselective Pictet-Spengler Based Synthesis of a Chiral Tetrahydroisoquinoline D1 Potentiator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselective synthesis of 1,3-disubstituted dihydroisoquinolines vial-phenylalanine-derived dihydroisoquinoline N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. arkat-usa.org [arkat-usa.org]
Validation & Comparative
Comparative ¹H and ¹³C NMR Analysis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol and Its Analogs
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (S)-1,2,3,4-tetrahydroisoquinoline-3-methanol and structurally related compounds. A thorough understanding of the NMR characteristics of these molecules is fundamental for structural elucidation, purity assessment, and monitoring chemical modifications during the drug discovery and development process.
Note on Data Availability: Extensive searches for experimental ¹H and ¹³C NMR chemical shift data for this compound did not yield specific numerical values within publicly accessible resources. Therefore, this guide provides a comparative analysis with two closely related analogs: the parent compound 1,2,3,4-tetrahydroisoquinoline and the corresponding carboxylic acid, (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid . This comparison offers a valuable spectral framework for the target molecule.
Quantitative Data Summary: ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for 1,2,3,4-tetrahydroisoquinoline and (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. These data serve as a benchmark for predicting and interpreting the NMR spectrum of this compound.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Proton Assignment | 1,2,3,4-Tetrahydroisoquinoline | (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid |
| Aromatic-H | 7.08 - 7.15 (m) | 7.18 - 7.29 (m) |
| H-1 | 4.08 (s) | 4.15 (s) |
| H-3 | 3.21 (t, J = 5.9 Hz) | 3.65 (t, J = 5.7 Hz) |
| H-4 | 2.85 (t, J = 5.9 Hz) | 3.05 (d, J = 5.7 Hz) |
| NH | 1.83 (s) | 2.49 (br s) |
| COOH | - | 12.5 (br s) |
*Solvent: CDCl₃ for 1,2,3,4-Tetrahydroisoquinoline and DMSO-d₆ for (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid.
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Carbon Assignment | 1,2,3,4-Tetrahydroisoquinoline | (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid |
| C-1 | 47.1 | 43.1 |
| C-3 | 42.9 | 55.4 |
| C-4 | 29.2 | 25.4 |
| C-4a | 134.5 | 132.8 |
| C-5 | 126.5 | 128.4 |
| C-6 | 125.8 | 127.1 |
| C-7 | 128.8 | 127.2 |
| C-8 | 125.5 | 129.1 |
| C-8a | 133.0 | 129.5 |
| COOH | - | 171.1 |
*Solvent: CDCl₃ for 1,2,3,4-Tetrahydroisoquinoline and DMSO-d₆ for (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid.
Experimental Protocols
The following provides a detailed methodology for acquiring high-resolution ¹H and ¹³C NMR spectra for compounds of this nature.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆, or Deuterium oxide).
-
To ensure homogeneity, the sample can be gently vortexed or sonicated.
-
Transfer the clear solution into a 5 mm NMR tube, filtering through a small cotton plug if any particulate matter is visible.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
2. NMR Data Acquisition:
-
All NMR spectra should be recorded on a spectrometer operating at a proton frequency of 400 MHz or higher to ensure adequate spectral dispersion.
-
The probe temperature should be maintained at a constant value, typically 298 K.
-
Prior to data acquisition, the magnetic field homogeneity should be optimized by shimming on the sample.
¹H NMR Spectroscopy:
-
A standard single-pulse sequence is typically employed.
-
The number of scans can range from 16 to 64, depending on the sample concentration.
-
A relaxation delay of 1-2 seconds between scans is generally sufficient.
-
The spectral width should be set to cover a range of at least -1 to 13 ppm.
¹³C NMR Spectroscopy:
-
A proton-decoupled pulse sequence with a 30° pulse angle is recommended.
-
Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required.
-
A relaxation delay of 2 seconds is typically used.
-
The spectral width should encompass a range from 0 to 220 ppm.
3. Data Processing and Analysis:
-
The acquired free induction decays (FIDs) are subjected to Fourier transformation.
-
The resulting spectra are phase-corrected and the baseline is corrected.
-
The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
For ¹H NMR spectra, the signals are integrated to determine the relative proton ratios.
-
The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) are analyzed to deduce proton-proton connectivities.
-
The chemical shifts in both ¹H and ¹³C NMR spectra are assigned to the specific nuclei in the molecule based on established chemical shift ranges and, if necessary, further 2D NMR experiments (e.g., COSY, HSQC, HMBC).
Visualized Workflow
The logical flow of the NMR analysis process, from sample preparation to structural elucidation, is depicted in the following diagram.
Caption: NMR analysis workflow from sample preparation to structural assignment.
Unraveling the Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of Tetrahydroisoquinoline Derivatives
For researchers, scientists, and professionals in drug development, understanding the structural intricacies of tetrahydroisoquinoline (THIQ) derivatives is paramount. Mass spectrometry stands as a cornerstone analytical technique for the elucidation of these structures, with the fragmentation patterns generated providing a veritable molecular fingerprint. This guide offers a comprehensive comparison of the mass spectrometric fragmentation behavior of THIQ derivatives under different ionization techniques, supported by experimental data and detailed protocols.
The tetrahydroisoquinoline core is a privileged scaffold in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. Determining the precise substitution patterns and stereochemistry of these molecules is crucial for understanding their function and for the development of new therapeutic agents. Mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS) techniques like collision-induced dissociation (CID), provides invaluable insights into their molecular architecture.
Key Fragmentation Pathways: A Mechanistic Overview
The fragmentation of tetrahydroisoquinoline derivatives is largely dictated by the ionization method employed and the inherent structural features of the molecule. Electron Ionization (EI) and Electrospray Ionization (ESI) are the most common techniques, each inducing distinct and informative fragmentation cascades.
Under Electron Ionization (EI) , the high-energy electrons typically lead to extensive fragmentation, providing a detailed fingerprint of the molecule. A primary and highly characteristic fragmentation pathway for many benzyltetrahydroisoquinolines is the cleavage of the C1-Cα bond, which is benzylic and alpha to the nitrogen atom. This results in the formation of a stable isoquinolinium ion.
Electrospray Ionization (ESI) , a softer ionization technique, typically produces a prominent protonated molecule ([M+H]+). Subsequent fragmentation via CID reveals key structural information. Common fragmentation pathways observed in ESI-MS/MS include:
-
Retro-Diels-Alder (RDA) Reaction: Particularly prevalent in tetrahydroprotoberberine and protopine type alkaloids, the RDA reaction of the B-ring leads to characteristic fragment ions.[1][2]
-
α-Cleavage: Similar to EI, cleavage of the bond alpha to the nitrogen atom is a common fragmentation route, especially in benzylisoquinoline alkaloids.[2][3]
-
Loss of Substituents: The neutral loss of substituent groups, such as methyl, methoxy, or water molecules from hydroxyl groups, provides valuable information about the peripheral functionality of the molecule.[1]
-
Cleavage of the Isoquinoline Skeleton: In some cases, cleavage within the isoquinoline ring system itself can occur, yielding diagnostic fragment ions.[1]
The presence of different functional groups and the overall molecular architecture, including ring fusion and stereochemistry, can significantly influence the observed fragmentation patterns.[4][5] For instance, bisbenzyltetrahydroisoquinoline alkaloids exhibit complex fragmentation patterns resulting from cleavages at the ether linkages and within the individual isoquinoline moieties.[6][7]
Comparative Fragmentation Data
The following tables summarize the characteristic fragmentation patterns and observed m/z values for different classes of tetrahydroisoquinoline derivatives under ESI-MS/MS conditions.
| Alkaloid Type | Precursor Ion [M+H]+ | Characteristic Fragment Ions (m/z) | Fragmentation Pathway | Reference |
| Benzyltetrahydroisoquinolines | Varies | 107, 123, 137 | β-cleavage of the skeleton | [1] |
| Bisbenzyltetrahydroisoquinolines | Varies | 580 ([M-CH3N=CH2]+) | Retro-Diels-Alder (RDA) fragmentation | [1] |
| Aporphine Alkaloids | Varies | [M - substituent groups]+ | Loss of substituent groups | [1] |
| Ipecac Alkaloids | Varies | Varies | Cleavage of the alkaloid skeleton | [1] |
| Chelidonine Alkaloids | 354.1313 | 336.1210 ([M-H2O]+) | Neutral loss of a water molecule | [1] |
Visualizing Fragmentation Pathways
To further illustrate the key fragmentation mechanisms, the following diagrams are provided in DOT language.
Caption: General α-cleavage fragmentation of benzyltetrahydroisoquinolines.
Caption: Retro-Diels-Alder fragmentation in tetrahydroprotoberberines.
Experimental Protocols
The following provides a generalized methodology for the analysis of tetrahydroisoquinoline derivatives using LC-MS/MS. Specific parameters may need to be optimized depending on the analyte and instrumentation.
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 150 x 2.0 mm, 5 µm) is commonly used.[8]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid) is typically employed.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is generally appropriate.[8]
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is widely used for its high sensitivity for these basic compounds.[1][9]
-
Mass Analyzer: Triple quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometers are commonly utilized for their ability to perform tandem MS experiments.[1][9]
-
MS Parameters:
-
Source Temperature: ~150 °C
-
Desolvation Temperature: ~400 °C
-
Desolvation Gas Flow: ~800 L/h
-
Cone Gas Flow: ~20 L/h
-
Collision Gas: Argon or nitrogen is typically used.
-
Collision Energy: This parameter needs to be optimized for each compound to achieve optimal fragmentation, typically ranging from 10-40 eV.
-
Sample Preparation:
Biological samples often require extraction and clean-up steps prior to LC-MS/MS analysis. A common approach involves a combination of solvent extraction and solid-phase extraction (SPE).[8]
Alternative Analytical Techniques
While LC-MS/MS is a powerful tool, other techniques can provide complementary information for the structural elucidation of tetrahydroisoquinoline derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for determining the complete chemical structure, including stereochemistry.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives, GC-MS can provide excellent chromatographic separation and detailed fragmentation patterns under electron ionization.[11]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments, greatly aiding in their identification.[12]
References
- 1. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OAK 국가리포지터리 - OA 학술지 - Mass Spectrometry Letters - General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry [oak.go.kr]
- 3. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [mdpi.com]
- 4. Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 1-substituted tetrahydroisoquinolines by lithiation and electrophilic quenching guided by in situ IR and NMR spectroscopy and application to the synthesis of salsolidine, carnegine and laudanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism and brain accumulation of tetrahydroisoquinoline (TIQ) a possible parkinsonism inducing substance, in an animal model of a poor debrisoquine metabolizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of (S)- and (R)-Tetrahydroisoquinoline-3-methanol: An Overview
A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the pharmacological characterization of the specific enantiomers of tetrahydroisoquinoline-3-methanol. At present, there are no direct comparative studies or detailed quantitative data on the biological activities of (S)-tetrahydroisoquinoline-3-methanol versus (R)-tetrahydroisoquinoline-3-methanol.
While the broader class of tetrahydroisoquinoline (THIQ) derivatives has been the subject of extensive research due to their diverse and potent biological activities, including antitumor, antifungal, and neuropharmacological effects, the specific enantiomers of tetrahydroisoquinoline-3-methanol have not been individually profiled in a comparative manner.[1][2][3][4][5] This guide aims to provide a transparent overview of the current state of knowledge and highlights the absence of data that would be required for a detailed comparison.
Lack of Quantitative Biological Data
Searches of prominent scientific databases, including PubChem, have identified entries for racemic and (S)-tetrahydroisoquinoline-3-methanol. However, these entries do not contain any associated biological assay data that would allow for an assessment of their activity on specific molecular targets or in functional assays.[6][7] This indicates that these compounds have likely been synthesized, but their biological effects have not been systematically investigated or publicly disclosed.
Synthesis and Potential for Future Investigation
The synthesis of chiral tetrahydroisoquinolines is a well-established area of organic chemistry, with numerous methods available for the enantioselective preparation of these scaffolds.[8][9] The availability of synthetic routes to both (S)- and (R)-tetrahydroisoquinoline-3-methanol suggests that a comparative biological evaluation would be feasible. Given the stereospecific nature of many biological interactions, it is highly probable that the two enantiomers would exhibit different pharmacological profiles.
The Broader Context: Biological Activities of Tetrahydroisoquinolines
The tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, found in a variety of natural products and synthetic drugs.[5] Derivatives of this structural class have been shown to interact with a wide range of biological targets, leading to various therapeutic effects. The lack of specific data for the enantiomers of tetrahydroisoquinoline-3-methanol represents a clear opportunity for future research to explore their potential pharmacological applications.
Conclusion
References
- 1. Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [diposit.ub.edu]
- 3. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and mechanism study of novel tetrahydroisoquinoline derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (1,2,3,4-Tetrahydro-isoquinolin-3-yl)-methanol | C10H13NO | CID 3752277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol | C10H13NO | CID 776757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. New strategy for the synthesis of tetrahydroisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Unveiling the Three-Dimensional Architecture of (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol Derivatives: A Comparative Guide to Structural Elucidation
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its properties. This guide provides a comprehensive comparison of X-ray crystallography and alternative methods for the structural analysis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol and its derivatives, a class of compounds with significant interest in medicinal chemistry.
Single-crystal X-ray diffraction stands as the definitive method for obtaining high-resolution structural data of crystalline compounds. It provides unambiguous information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. This guide presents the crystallographic data for this compound, alongside a comparison with complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, offering a holistic view of the available tools for structural elucidation.
Performance Comparison: X-ray Crystallography vs. Alternative Methods
The choice of technique for structural determination depends on several factors, including the nature of the sample, the required level of detail, and the specific research question. While X-ray crystallography provides a static, solid-state structure, NMR spectroscopy offers insights into the dynamic conformational landscape of a molecule in solution. Computational methods, such as Density Functional Theory (DFT), can predict and complement experimental findings.
| Feature | Single-Crystal X-ray Diffraction | Nuclear Magnetic Resonance (NMR) Spectroscopy | Computational Modeling (DFT) |
| Sample Phase | Crystalline solid | Solution | In silico |
| Information | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration | Connectivity, solution-state conformation, dynamic processes | Predicted geometry, electronic properties, theoretical vibrational frequencies |
| Resolution | Atomic resolution | Lower resolution for 3D structure | Dependent on level of theory and basis set |
| Sample Amount | Micrograms to milligrams | Milligrams | Not applicable |
| Key Advantage | Unambiguous determination of absolute stereochemistry | Provides information on conformational dynamics in solution | Can be used to predict structures of unstable or difficult-to-crystallize compounds |
| Limitations | Requires high-quality single crystals | Complex data analysis for full 3D structure, less precise for solid state | Accuracy depends on the computational model; requires experimental validation |
Crystallographic Data of this compound
The crystal structure of this compound has been determined by X-ray diffraction and the data is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 823631 .
| Parameter | Value |
| Empirical Formula | C₁₀H₁₃NO |
| Formula Weight | 163.22 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.86 |
| b (Å) | 10.45 |
| c (Å) | 14.21 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 870.1 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.246 |
Experimental Protocols
Single-Crystal X-ray Diffraction
A detailed experimental protocol for the X-ray crystallographic analysis of a chiral organic compound like this compound is crucial for reproducibility.
1. Crystal Growth:
-
High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound.
-
A suitable solvent system (e.g., methanol, ethanol, or a mixture of solvents) is chosen in which the compound has moderate solubility.
-
The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at a constant temperature.
2. Crystal Mounting:
-
A well-formed, single crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope.
-
The crystal is carefully mounted on a goniometer head using a suitable adhesive or cryo-oil.
3. Data Collection:
-
The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
The diffractometer software is used to determine the unit cell parameters and to collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
4. Structure Solution and Refinement:
-
The collected diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as absorption.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
An atomic model is built into the electron density map and refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.
-
The absolute configuration of the chiral molecule is determined by analyzing the anomalous scattering effects, often reported as the Flack parameter.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages involved in determining the crystal structure of a small molecule using single-crystal X-ray diffraction.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Logical Flow for Structural Analysis
The decision to use a particular structural analysis technique depends on the specific requirements of the research. The following diagram outlines a logical approach to selecting the appropriate method.
Caption: Decision-making flowchart for structural analysis.
Validating Enantiomeric Purity: A Comparative Guide to Chiral Chromatography and Alternative Methods
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric purity is a cornerstone of modern pharmaceutical development. The stereochemical configuration of a drug molecule can profoundly influence its pharmacological activity, safety, and efficacy.[1][2] Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as the principal technique for separating and quantifying enantiomers.[3][4] This guide provides an objective comparison of chiral chromatography with other analytical methods, supported by experimental data and detailed protocols.
The Gold Standard: Chiral Chromatography
Chiral chromatography operates by creating a stereoselective environment where enantiomers interact differently, leading to their separation. This is most commonly achieved by using a Chiral Stationary Phase (CSP) within an HPLC, Supercritical Fluid Chromatography (SFC), or Gas Chromatography (GC) system.[3][4]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely adopted method for determining enantiomeric purity in the pharmaceutical industry.[2][4] It utilizes a CSP and a liquid mobile phase to achieve separation. Polysaccharide-based CSPs are noted for their versatility and broad applicability.[4][5]
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase. It often provides faster analysis, reduced organic solvent consumption, and superior resolution compared to HPLC.[6][7][] For many applications, SFC can yield better enantioselectivity in shorter analysis times.[9]
-
Gas Chromatography (GC): Chiral GC is suitable for volatile and thermally stable compounds. It can offer high efficiency and sensitivity, sometimes surpassing HPLC and SFC for specific molecules, especially after a simple derivatization step.[10][11]
Alternative and Complementary Techniques
While chromatographic methods are dominant, other techniques offer alternative or confirmatory data for enantiomeric purity assessment.
-
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique particularly well-suited for polar and charged compounds.[12][13] By adding a chiral selector to the background electrolyte, CE can achieve excellent enantiomeric separations with minimal sample and solvent consumption, making it a "green" analytical technique.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can determine enantiomeric excess without requiring physical separation.[16] This is achieved by using chiral solvating agents or chiral derivatizing agents to induce a chemical shift difference between the enantiomers, making them distinguishable in the NMR spectrum.[17][18]
-
Polarimetry: A historical method, polarimetry measures the rotation of plane-polarized light caused by a chiral molecule. The degree of rotation is proportional to the concentration of the excess enantiomer.[19] However, it is less sensitive and can be difficult to reproduce accurately compared to modern chromatographic methods.[10]
Quantitative Performance Comparison
The choice of analytical technique depends on factors such as the physicochemical properties of the analyte, required sensitivity, speed, and available instrumentation. The following table summarizes typical performance characteristics for the validation of enantiomeric purity.
| Parameter | Chiral HPLC | Chiral SFC | Chiral GC | Chiral CE | NMR Spectroscopy |
| Principle | Differential partitioning with a Chiral Stationary Phase (CSP) | Differential partitioning with a CSP using a supercritical fluid mobile phase | Differential partitioning with a CSP for volatile compounds | Differential migration in an electric field with a chiral selector in the electrolyte | Chemical shift differentiation using chiral auxiliaries |
| Typical Resolution (Rs) | > 1.5 (often > 2.0)[20] | Often superior to HPLC[6] | Can be very high (> 4.0)[11] | High efficiency can resolve small mobility differences[13] | N/A (Resolution of signals) |
| Limit of Quantitation (LOQ) | ~0.05 - 0.5 µg/mL[1][20] | Comparable or better than HPLC | Can be very low (e.g., 0.04% of nominal concentration)[11] | Low µg/mL to ng/mL range | ~0.07 mg/L (compound dependent)[18] |
| Analysis Time | 10 - 30 minutes | 3 - 10 minutes (often faster than HPLC)[9] | 5 - 20 minutes | 10 - 40 minutes | 5 - 15 minutes per sample |
| Solvent Consumption | Moderate to High | Low (primarily CO2)[7] | Low | Very Low[15] | Low |
| Key Advantage | Robust, widely applicable, well-established[5] | Fast, high-resolution, green chemistry[7] | High sensitivity for volatile analytes[11] | High efficiency, minimal sample volume[14] | No physical separation needed, direct measurement[16] |
| Key Limitation | Higher solvent usage and cost than SFC/GC | Higher initial instrument cost | Requires volatile/thermally stable analytes (or derivatization)[10] | Can be less robust than HPLC for some applications | Lower sensitivity than chromatographic methods |
Data is compiled from multiple sources and represents typical values. Actual performance is highly dependent on the specific analyte, method, and instrumentation.[1][11][18][20][21]
Experimental Protocols
Detailed and validated protocols are crucial for obtaining accurate and reproducible results. Below are generalized methodologies for key techniques.
Protocol 1: Chiral HPLC Method Validation
This protocol outlines the validation of a chiral HPLC method for determining the enantiomeric purity of a hypothetical drug substance, based on common industry practices.[1][3]
-
Chromatographic System:
-
Instrument: HPLC with UV Detector.
-
Column: Immobilized Polysaccharide-based CSP (e.g., Chiralpak IA/IB/IC, Lux Cellulose-2).[1]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol modifier (e.g., Isopropanol or Ethanol). For basic analytes, a small amount of an amine modifier (e.g., 0.1% Diethylamine) is often added to improve peak shape. For acidic analytes, an acid modifier (e.g., 0.1% Trifluoroacetic acid) may be used.[5][22]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (e.g., 230 or 254 nm).[5]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the sample accurately in the mobile phase to a final concentration of approximately 1.0 mg/mL.[5]
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters (as per ICH Guidelines):
-
Specificity: Inject the desired enantiomer, the undesired enantiomer, and a racemic mixture to demonstrate that the method can resolve the two enantiomers from each other and from any impurities.
-
Linearity: Prepare a series of solutions of the undesired enantiomer over a concentration range (e.g., from the Limit of Quantitation to 150% of the specification limit). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be > 0.999.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the undesired enantiomer that can be reliably detected and quantified. This is often established based on a signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[23][24]
-
Accuracy: Analyze samples spiked with known amounts of the undesired enantiomer at different levels. The recovery should typically be within 98.0% - 102.0%.[1]
-
Precision (Repeatability & Intermediate Precision): Assess the variability of the results by repeatedly analyzing the same sample on the same day (repeatability) and on different days with different analysts or equipment (intermediate precision). The Relative Standard Deviation (RSD) should typically be < 2.0%.[1]
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, temperature ±2 °C) and assess the impact on the results.[1]
-
-
Calculation of Enantiomeric Excess (% ee):
Visualization of Analytical Workflow
A clear workflow is essential for planning and executing the validation of enantiomeric purity. The following diagram illustrates the general process.
Caption: General workflow for validating enantiomeric purity.
References
- 1. benchchem.com [benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of enantiomeric excess [ch.ic.ac.uk]
- 11. Development and validation of a GC method for quantitative determination of enantiomeric purity of a proline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. researchgate.net [researchgate.net]
- 15. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. asianpubs.org [asianpubs.org]
- 23. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. dujps.com [dujps.com]
A Comparative Guide to Tetrahydroisoquinoline Synthesis: Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch-Bobbitt Routes
For researchers, scientists, and drug development professionals, the synthesis of the tetrahydroisoquinoline (THIQ) core is a fundamental technique in medicinal chemistry. This privileged scaffold is a key structural component in a vast array of natural alkaloids and pharmacologically active molecules. This guide provides an objective comparison of three classical and powerful methods for constructing the THIQ framework: the Pictet-Spengler reaction, the Bischler-Napieralski reaction followed by reduction, and the Pomeranz-Fritsch-Bobbitt synthesis. This comparative study is supported by experimental data and detailed protocols to inform the selection of the most suitable synthetic strategy.
At a Glance: A Comparative Overview of THIQ Synthesis Methods
The selection of a synthetic route to a target tetrahydroisoquinoline is often dictated by the availability of starting materials, desired substitution patterns, and tolerance to reaction conditions. The following table summarizes the key differences between the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch-Bobbitt reactions.
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction | Pomeranz-Fritsch-Bobbitt Synthesis |
| Starting Materials | β-arylethylamine and an aldehyde or ketone. | β-arylethylamide. | Benzaldehyde derivative and an aminoacetal. |
| Key Reagents | Protic or Lewis acid catalyst (e.g., HCl, TFA).[1] | Dehydrating/condensing agent (e.g., POCl₃, P₂O₅).[2][3] | Strong acid (e.g., H₂SO₄, HCl).[4] |
| Initial Product | 1,2,3,4-Tetrahydroisoquinoline.[1] | 3,4-Dihydroisoquinoline.[2] | 1,2,3,4-Tetrahydroisoquinoline.[4] |
| Subsequent Steps | Often the final product. | Requires a subsequent reduction step (e.g., with NaBH₄).[5] | Typically the final product. |
| Reaction Conditions | Can range from mild (near physiological pH for activated aryls) to harsher conditions with strong acids for less reactive substrates.[1] | Generally requires harsher, refluxing acidic conditions.[2] | Often requires strong acids and elevated temperatures.[4] |
| Key Intermediate | Iminium ion.[1] | Nitrilium ion.[2] | Aminoacetal.[4] |
Reaction Mechanisms and Logical Flow
The fundamental difference between these synthetic pathways lies in the nature of the electrophilic species that undergoes cyclization and the manner in which the tetrahydroisoquinoline ring is formed.
Pictet-Spengler Reaction Pathway
The Pictet-Spengler reaction proceeds through the formation of an iminium ion from a β-arylethylamine and a carbonyl compound. This is followed by an intramolecular electrophilic aromatic substitution to yield the tetrahydroisoquinoline product directly.[1]
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. BJOC - Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems [beilstein-journals.org]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of Tetrahydroisoquinoline Analogs
For researchers, scientists, and drug development professionals, the tetrahydroisoquinoline (THIQ) scaffold represents a privileged structure in medicinal chemistry, offering a versatile framework for the design of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of THIQ analogs targeting distinct and critical biological pathways implicated in cancer, infectious diseases, and metabolic disorders.
This publication delves into the nuanced molecular interactions that govern the efficacy of THIQ derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological processes. By offering a clear comparison of analog performance, this guide aims to accelerate the rational design and development of next-generation THIQ-based therapeutics.
Targeting KRas in Cancer: Taming an Oncogenic Driver
The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRas) is a frequently mutated oncogene in various cancers, making it a prime target for therapeutic intervention. A series of THIQ derivatives have been investigated as KRas inhibitors, with their anti-proliferative activities evaluated against a panel of colorectal cancer cell lines.
Quantitative SAR Data: Anti-Cancer Activity of THIQ Analogs
| Compound ID | Substitution on Phenyl Ring | Target Cell Line | IC50 (µM) | Reference |
| GM-3-18 | 4-Chloro | HCT116 | 0.9 - 10.7 | [1] |
| GM-3-143 | 4-Trifluoromethyl | Colon Cancer Cell Lines | Significant Inhibition | [1] |
| GM-3-121 | 4-Ethyl | HCT116 | Potent Inhibition | [1] |
| GM-3-16 | Not Specified | Colon 320 KRas SL | 1.6 - 2.6 | [1] |
Key SAR Insights:
-
Electron-withdrawing groups at the 4-position of the phenyl ring, such as chloro (GM-3-18) and trifluoromethyl (GM-3-143), are associated with significant KRas inhibition.[1]
-
The presence of an ethyl group at the 4-position (GM-3-121) also confers potent activity.[1]
-
The nature of the substituent on the phenyl ring is a critical determinant of the inhibitory activity against colorectal cancer cell lines.[1]
Experimental Protocol: Cell Viability (MTT) Assay
The anti-proliferative activity of the THIQ analogs is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HCT116, Colo320) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the THIQ analogs and incubated for a further 48-72 hours.
-
MTT Addition: The culture medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plates are then incubated for 1.5 hours at 37°C.
-
Formazan Solubilization: After removing the MTT solution, the formazan crystals are dissolved in 130 µL of dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Caption: KRas signaling pathway and its inhibition by THIQ analogs.
Combating Tuberculosis: Inhibition of a Vital Enzyme
Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis, relies on the F1Fo-ATP synthase for its energy metabolism, making this enzyme an attractive drug target. A series of 5,8-disubstituted THIQs have demonstrated potent inhibitory activity against M. tb.
Quantitative SAR Data: Anti-Mycobacterial Activity of THIQ Analogs
| Compound ID | 5-Substituent | 8-Substituent | Linker | M. tb MIC (µM) | M. smegmatis ATP synthase IC50 (µM) | Reference |
| 142 | Bn | N-methylpiperazine | -CH2- | Potent | Not Reported | [2] |
| 143 | Bn | N-methylpiperazine | -CONH- | Potent | 1.8 | [2] |
Key SAR Insights:
-
A large substituent like benzyl (Bn) at the 5-position is well-tolerated.[3]
-
N-methylpiperazine is the preferred substituent at the 8-position.[3]
-
The nature of the linker at the 7-position is crucial, with -CH2- and -CONH- linkers being more effective than -CO- or -COCH2- linkers.[3] This suggests that the positioning of a terminal aromatic ring is important for target binding.[3]
Experimental Protocol: M. tuberculosis ATP Synthase Inhibition Assay
The inhibitory activity of THIQ analogs against mycobacterial ATP synthase is determined by measuring the inhibition of ATP synthesis.
Methodology:
-
Preparation of Inverted Membrane Vesicles (IMVs): IMVs are prepared from M. smegmatis.
-
Assay Reaction: The assay is performed in a 96- or 384-well plate. The reaction mixture contains IMVs, the test compound (THIQ analog) at various concentrations, and substrates for ATP synthesis (e.g., ADP and Pi).
-
Initiation of ATP Synthesis: The reaction is initiated by adding an electron donor (e.g., NADH).
-
ATP Measurement: The amount of ATP produced is quantified using a luciferin/luciferase-based chemiluminescence assay.
-
IC50 Determination: The IC50 value is calculated from the dose-response curve of ATP synthesis inhibition.
Caption: Workflow for M. tuberculosis ATP synthase inhibition assay.
Modulating the Circadian Clock: Rev-erbα Agonism
The nuclear receptor Rev-erbα is a key regulator of circadian rhythm and metabolism. The development of synthetic agonists for Rev-erbα, including THIQ analogs, holds promise for treating sleep disorders and metabolic diseases.
Quantitative SAR Data: Rev-erbα Agonist Activity of THIQ Analogs
| Compound ID | 4-Position Substitution | EC50 (µM) | Reference |
| 6h | -CH2OH | Significantly Increased Activity | [4] |
| 6i | -CH2CH2OH | Potent | [4] |
| 6j | -CH2CH2CH2OH | 0.077 | [4] |
| 6k | -C(CH3)3 | Tolerated | [4] |
| 6f, 6r | -F | Little Effect | [4] |
| 6g | -Phenyl | Little Effect | [4] |
| 6n | ortho-methoxy | Loss in Potency | [4] |
| 6o-6q | meta-substituted | Good Activity | [4] |
Key SAR Insights:
-
Polar substituents at the 4-position, particularly alkyl alcohols, dramatically increase agonist activity.[4]
-
An increase in the alkyl chain length of the alcohol substituent from methyl to n-propyl enhances potency, with the n-propyl analog (6j) being the most potent.[4]
-
Ortho-methoxy substitution on the phenyl ring leads to a loss of potency, while meta-substitution is well-tolerated.[4]
Experimental Protocol: Rev-erbα Luciferase Reporter Assay
The agonist activity of THIQ analogs on Rev-erbα is often evaluated using a cell-based luciferase reporter assay.
Methodology:
-
Cell Transfection: Cells (e.g., HEK293T) are co-transfected with an expression plasmid for full-length Rev-erbα and a luciferase reporter plasmid driven by the Bmal1 promoter.
-
Compound Treatment: The transfected cells are treated with different concentrations of the THIQ analogs.
-
Cell Lysis and Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The repression of Bmal1 transcription, indicated by a decrease in luciferase activity, is quantified. The EC50 value, the concentration at which the compound elicits a half-maximal response, is determined.
Caption: Key SAR determinants for THIQ-based Rev-erbα agonists.
References
- 1. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT (Assay protocol [protocols.io]
- 3. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
Comparative Efficacy of Osimertinib, a Third-Generation EGFR Inhibitor, to the First-Generation Inhibitor Gefitinib
For Researchers, Scientists, and Drug Development Professionals
The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of targeted therapies against the epidermal growth factor receptor (EGFR). First-generation EGFR tyrosine kinase inhibitors (TKIs), such as Gefitinib, offered a significant advancement over chemotherapy for patients with activating EGFR mutations. However, the efficacy of these agents is often limited by the development of resistance, most commonly through the T790M "gatekeeper" mutation. This guide provides a detailed comparison of the third-generation, irreversible EGFR TKI, Osimertinib, with the first-generation, reversible inhibitor, Gefitinib, supported by preclinical and clinical data.
Mechanism of Action: A Generational Leap
Gefitinib functions as a reversible, competitive inhibitor of the ATP-binding site within the EGFR tyrosine kinase domain.[1][2] This action is particularly effective against tumors with activating EGFR mutations, such as exon 19 deletions and the L858R point mutation.[3] However, its efficacy is compromised by the emergence of the T790M resistance mutation.[4]
Osimertinib represents a significant evolution in EGFR inhibition. It is a third-generation, irreversible inhibitor that forms a covalent bond with the cysteine-797 residue in the ATP-binding site of the EGFR kinase.[5][6] This irreversible binding provides sustained inhibition and, crucially, is effective against both the initial sensitizing mutations and the T790M resistance mutation.[5] Furthermore, Osimertinib exhibits a higher selectivity for mutant EGFR over wild-type EGFR, which can contribute to a more favorable safety profile.[6]
Preclinical Efficacy: Potency Against Key Mutations
The differential activity of Osimertinib and Gefitinib is clearly demonstrated in in-vitro studies. The half-maximal inhibitory concentration (IC50) values, which measure the potency of an inhibitor, highlight Osimertinib's superior activity against the T790M resistance mutation.
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Gefitinib IC50 (nM) |
| PC-9 | Exon 19 deletion | ~11.64 | ~5.88 |
| H1975 | L858R & T790M | <15 | >1000 |
| PC-9VanR | Exon 19 deletion & T790M | <15 | >1000 |
Data sourced from multiple preclinical studies.[5][7][8]
Clinical Efficacy: The FLAURA Trial
The superior efficacy of Osimertinib in a clinical setting was definitively established in the Phase III FLAURA trial, which compared Osimertinib to standard-of-care first-generation EGFR-TKIs (Gefitinib or Erlotinib) in treatment-naïve patients with EGFR-mutated advanced NSCLC.
| Efficacy Endpoint | Osimertinib | Gefitinib/Erlotinib | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months | 0.46 (0.37-0.57) | <0.001 |
| Median Overall Survival (OS) | 38.6 months | 31.8 months | 0.80 (0.64-1.00) | 0.046 |
| Overall Response Rate (ORR) | 80% | 76% | - | - |
| Median Duration of Response (DoR) | 17.2 months | 8.5 months | - | - |
Data from the FLAURA trial.[9][10]
Visualizing Mechanisms and Pathways
Caption: EGFR Signaling Pathway and Inhibition by Gefitinib and Osimertinib.
Caption: Simplified workflow of the FLAURA Phase III clinical trial.
Caption: Primary mechanisms of acquired resistance to Gefitinib and Osimertinib.
Experimental Protocols
In Vitro EGFR Kinase Inhibition Assay
This assay quantifies the ability of an inhibitor to block the enzymatic activity of EGFR.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Gefitinib and Osimertinib against wild-type and various mutant forms of the EGFR kinase domain.
Methodology:
-
Reagents and Materials:
-
Purified, recombinant EGFR kinase domains (wild-type, L858R, Exon 19 deletion, T790M).
-
Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).
-
ATP.
-
A suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Test compounds (Gefitinib, Osimertinib) dissolved in DMSO.
-
A detection reagent to quantify kinase activity (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well plates.
-
-
Procedure: a. Prepare serial dilutions of Gefitinib and Osimertinib in DMSO. b. In a 384-well plate, add the diluted compounds to the appropriate wells. Include a DMSO-only control (100% activity) and a no-enzyme control (0% activity). c. Add the EGFR kinase and the peptide substrate to each well. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol. This typically involves measuring luminescence, which is proportional to the amount of ADP produced.
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay
This assay assesses the cytotoxic effects of the inhibitors on cancer cell lines with different EGFR mutation statuses.
Objective: To determine the IC50 of Gefitinib and Osimertinib in NSCLC cell lines expressing wild-type or mutant EGFR.
Methodology:
-
Reagents and Materials:
-
NSCLC cell lines with defined EGFR mutation status (e.g., PC-9, H1975).
-
Cell culture medium and supplements.
-
Test compounds (Gefitinib, Osimertinib) dissolved in DMSO.
-
A reagent to measure cell viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
96-well cell culture plates.
-
-
Procedure: a. Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of Gefitinib or Osimertinib. Include a DMSO-only control. c. Incubate the plates for a specified period (e.g., 72 hours). d. Measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's instructions. This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.
-
Data Analysis: a. Calculate the percentage of cell viability for each compound concentration relative to the DMSO control. b. Plot the percentage of viability against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
Osimertinib demonstrates superior efficacy over the first-generation inhibitor Gefitinib in both preclinical and clinical settings for the treatment of EGFR-mutated NSCLC. Its ability to effectively target the T790M resistance mutation, which is a major limitation of Gefitinib, has established it as a standard of care. The experimental protocols outlined provide a framework for the continued evaluation of novel EGFR-TKIs, which is crucial for advancing the field of targeted cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 3. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Overall Survival with Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
A Comparative Guide to the In Vitro and In Vivo Activity of Synthesized Tetrahydroisoquinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules with therapeutic potential. This guide provides an objective comparison of the in vitro and in vivo activities of synthesized THIQ compounds, focusing on their anticancer and anti-angiogenic properties. The information presented herein is supported by experimental data from peer-reviewed studies to aid researchers in understanding the translation of preclinical data from laboratory assays to living organisms.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data for representative synthesized tetrahydroisoquinoline compounds, highlighting their in vitro cytotoxic and anti-angiogenic activities. While direct in vivo comparative data for these specific synthesized compounds is not always available in a single publication, we will use Trabectedin, a clinically approved THIQ anticancer agent, to illustrate the correlation between in vitro potency and in vivo efficacy.
Table 1: In Vitro Cytotoxicity of Tetrahydroisoquinoline Derivatives Against Colon Cancer Cell Lines
| Compound ID | Target | Cell Line | IC₅₀ (µM) |
| GM-3-18 | KRas | Colo320 | 1.6 |
| DLD-1 | 2.6 | ||
| HCT116 | 0.9 | ||
| SNU-C1 | 1.8 | ||
| SW480 | 10.7 | ||
| GM-3-121 | KRas | HCT116 | >10 |
Data sourced from a study on the anti-angiogenic and anti-cancer activities of novel tetrahydroisoquinoline derivatives.[1]
Table 2: In Vitro Anti-Angiogenic Activity of Tetrahydroisoquinoline Derivatives
| Compound ID | Assay | IC₅₀ (µM) |
| GM-3-121 | VEGF Angiotube Formation | 1.72 |
Data from an in vitro assessment of the inhibition of vascular endothelial growth factor (VEGF)-induced tube formation.[2]
Table 3: In Vitro vs. In Vivo Activity of Trabectedin (A Clinically Used Tetrahydroisoquinoline Alkaloid)
| Activity Type | Assay/Model | Result |
| In Vitro | Cytotoxicity against STS cell lines | IC₅₀: 0.0002–0.3 nM |
| Cytotoxicity against MCF7 cells | IC₅₀: 1.5 nM | |
| In Vivo | Murine tumors and human xenografts | Good antitumor activity |
| MX-1 mammary carcinoma xenografts | Increased antitumor effects at 30-50 µg/kg |
This table conceptually illustrates the translation from potent in vitro cytotoxicity to significant in vivo antitumor activity, as documented for Trabectedin.[3][4] It's important to note that a direct correlation between in vitro IC₅₀ values and in vivo efficacy is not always linear and can be influenced by various pharmacokinetic and pharmacodynamic factors.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the synthesized tetrahydroisoquinoline compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours under the same conditions.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
In Vivo Efficacy Testing: Tumor Xenograft Model
Human tumor xenograft models in immunodeficient mice are a standard for preclinical evaluation of the antitumor activity of novel compounds.
Principle: Human cancer cells are implanted into immunodeficient mice, which lack a functional immune system to prevent rejection of the foreign cells. This allows for the growth of a human tumor in a living organism, enabling the assessment of a drug's ability to inhibit tumor growth.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or BALB/c nude mice), typically 6-8 weeks old. Allow the animals to acclimatize for at least one week before the experiment. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Preparation and Implantation: Harvest human cancer cells from culture and resuspend them in a sterile medium, often mixed with Matrigel to enhance tumor formation. Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 100 µL) into the flank of each mouse.
-
Tumor Growth Monitoring: Once tumors become palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomly assign the mice to control and treatment groups. Administer the tetrahydroisoquinoline compound or vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.
-
Data Collection and Analysis: Continue to monitor tumor volume and the body weight of the mice throughout the study. At the end of the experiment, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histological examination). The primary endpoint is typically tumor growth inhibition.
Mandatory Visualizations
Signaling Pathway Diagrams
The anticancer and anti-angiogenic effects of many tetrahydroisoquinoline compounds are attributed to their interaction with key signaling pathways. The diagrams below, generated using the DOT language, illustrate the KRas and VEGF signaling pathways, which are prominent targets for the compounds discussed.
Caption: KRas Signaling Pathway and Point of Inhibition.
Caption: VEGF Signaling Pathway in Angiogenesis.
Experimental Workflow Diagram
Caption: Preclinical Drug Discovery Workflow.
References
- 1. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Trabectedin | Apoptosis | Reactive Oxygen Species | TargetMol [targetmol.com]
- 5. Comparison of in vitro and in vivo biological effects of trabectedin, lurbinectedin (PM01183) and Zalypsis® (PM00104) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Characterizing Substituted Tetrahydroisoquinolines: A Comparative Analysis of Key Analytical Techniques
For researchers, scientists, and drug development professionals navigating the complexities of substituted tetrahydroisoquinolines (THIQs), a robust analytical strategy is paramount. This guide provides a comparative overview of the most effective analytical techniques for characterizing these versatile compounds, complete with experimental data, detailed protocols, and workflow visualizations to aid in methodological selection and implementation.
Substituted tetrahydroisoquinolines are a critical class of compounds in medicinal chemistry and drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals. Their diverse biological activities necessitate precise and comprehensive characterization. This guide delves into the application, strengths, and limitations of key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Separation and Quantification
HPLC stands as a cornerstone technique for the analysis of substituted THIQs, offering high resolution and sensitivity for both qualitative and quantitative assessments. Reversed-phase HPLC is a common approach for separating these compounds.[1][2] Given that many THIQs are chiral and their enantiomers can exhibit different pharmacological effects, chiral HPLC is often essential for enantiomeric separation.[3]
Comparative Data for HPLC Analysis:
| Compound | Column | Mobile Phase | Retention Time (t1) | Resolution (Rs) | Enantiomer Elution Order (EEO) | Reference |
| Laudanosine | Amylose-based | Methanol (MeOH) + 0.1% DEA | - | - | - | [3] |
| Laudanosine | Cellulose-based | Acetonitrile (ACN) + 0.1% DEA | - | - | - | [3] |
| 1,2,3,4-Tetrahydroisoquinoline | Newcrom R1 | Acetonitrile (MeCN), Water, Phosphoric Acid | - | - | Not Applicable | [1] |
| 6,7-Dihydroxytetrahydroisoquinolines | Reversed-phase | Acetic acid and 2-propanol (gradient) | - | - | Not Applicable | [2] |
Note: Specific retention times and resolution values are highly dependent on the exact experimental conditions and the specific substituted THIQ being analyzed. The table illustrates the types of columns and mobile phases commonly employed.
Experimental Protocol: Chiral HPLC Separation of THIQ Enantiomers
This protocol is a generalized procedure based on methodologies described in the literature.[3]
-
Column Selection: Choose a suitable chiral stationary phase (CSP), such as an amylose or cellulose-based column.
-
Mobile Phase Preparation: Prepare the mobile phase, for instance, a mixture of methanol or acetonitrile with an amine modifier like diethylamine (DEA) at a low concentration (e.g., 0.1%) to improve peak shape.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve the substituted THIQ sample in the mobile phase or a compatible solvent.
-
Injection and Analysis: Inject the sample onto the column and run the analysis under isocratic or gradient elution conditions.
-
Detection: Use a UV detector at an appropriate wavelength to monitor the elution of the enantiomers.
-
Data Analysis: Determine the retention times of the enantiomers and calculate the resolution (Rs) to assess the quality of the separation.
Mass Spectrometry (MS): Unraveling Molecular Weight and Structure
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of substituted THIQs. Electron ionization (EI) mass spectra are influenced by the ring size, fusion, heteroatoms, and substituents of the THIQ core.[4][5] The fragmentation patterns observed in the mass spectra provide valuable information about the compound's structure. For instance, the mass spectra of stereoisomers can sometimes reveal stereochemically relevant differences.[4][5]
Key Fragmentation Patterns in EI-MS of THIQs:
| Feature | Description | Reference |
| Molecular Ion Peak (M+) | Often observed, though can be of low intensity or absent for some derivatives.[6] | [6] |
| Loss of a Methyl Radical (M-15) | Characteristic for 1-methyl substituted THIQs.[6] | [6] |
| Loss of Substituents | Fragmentation often involves the loss of substituents from the THIQ skeleton. | [7] |
| Base Peak | Can vary significantly depending on the substitution pattern. For some derivatized THIQs, an ion corresponding to the loss of the derivatizing agent is the base peak.[6] | [6] |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
For volatile and thermally stable THIQs, GC-MS is a viable option. Chiral analysis on a non-chiral column can be achieved through pre-column derivatization with a chiral reagent.[6][8]
-
Derivatization: React the THIQ enantiomeric mixture with an optically pure derivatizing agent, such as (–)-(1R)-menthyl chloroformate, to form diastereomers.[6][8]
-
GC Column: Use a non-polar GC column (e.g., DB-5).
-
GC Conditions:
-
Injector Temperature: Set to a temperature that ensures volatilization without degradation.
-
Oven Program: Implement a temperature gradient to achieve separation of the diastereomers.
-
Carrier Gas: Use an inert gas like helium.
-
-
Mass Spectrometry:
-
Ionization Mode: Use Electron Ionization (EI).
-
Mass Analyzer: Scan a relevant mass range to detect the molecular ions and characteristic fragment ions of the diastereomeric derivatives.
-
-
Data Analysis: Analyze the resulting chromatogram to determine the resolution of the diastereomers and the mass spectra to confirm their identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy, including ¹H and ¹³C NMR, is indispensable for the unambiguous structural characterization of substituted THIQs.[9][10] It provides detailed information about the chemical environment of each proton and carbon atom in the molecule.
Characteristic NMR Spectral Data:
| Nucleus | Chemical Shift Range (ppm) | Notes | Reference |
| ¹H NMR | Aromatic Protons: ~6.5 - 7.6 | The exact shifts and coupling patterns depend on the substitution on the aromatic ring. | [9][11] |
| CH₂ Protons (heterocyclic ring): ~2.5 - 4.5 | Protons at different positions (C1, C3, C4) will have distinct chemical shifts and multiplicities. | [11][12] | |
| Substituent Protons | Varies depending on the nature of the substituent (e.g., -OCH₃, -CH₃). | [13] | |
| ¹³C NMR | Aromatic Carbons: ~110 - 150 | [10] | |
| Aliphatic Carbons (heterocyclic ring): ~20 - 60 | [10] |
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve a small amount of the purified substituted THIQ in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10][12]
-
NMR Spectrometer: Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better resolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction).
-
Spectral Interpretation:
-
Chemical Shift (δ): Identify the different types of protons (aromatic, aliphatic, substituent).
-
Integration: Determine the relative number of protons for each signal.
-
Multiplicity (Splitting Pattern): Use the splitting patterns (singlet, doublet, triplet, etc.) to deduce the number of neighboring protons.
-
Coupling Constants (J): Analyze coupling constants to gain information about the dihedral angles between protons, which can help in determining stereochemistry.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[9][14]
Characteristic FT-IR Absorption Bands for THIQs:
| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |
| O-H Stretch | 3300 - 3600 | Present in hydroxyl-substituted THIQs. | [9][15] |
| N-H Stretch | 3200 - 3500 | Characteristic of the secondary amine in the THIQ ring. | [9][15] |
| C-H Stretch (Aromatic) | 3000 - 3100 | [15] | |
| C-H Stretch (Aliphatic) | 2850 - 3000 | [15] | |
| C≡N Stretch | 2215 - 2260 | For cyano-substituted THIQs. | [9][15] |
| C=O Stretch | 1650 - 1750 | For carbonyl-containing substituents (e.g., acetyl, amide). | [9][11] |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: The sample can be analyzed as a neat liquid, a solid mixed with KBr to form a pellet, or as a thin film on a salt plate.
-
Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Conclusion
The comprehensive characterization of substituted tetrahydroisoquinolines relies on the synergistic use of multiple analytical techniques. HPLC is essential for assessing purity and enantiomeric composition, while mass spectrometry provides crucial information on molecular weight and fragmentation. NMR spectroscopy remains the definitive tool for complete structure elucidation, and FT-IR offers a quick method for functional group identification. By understanding the principles, applications, and experimental considerations of each technique, researchers can develop a robust analytical workflow to confidently characterize these important molecules and accelerate their research and development efforts.
References
- 1. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation. | Semantic Scholar [semanticscholar.org]
- 6. Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate [scirp.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
- 11. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ias.ac.in [ias.ac.in]
- 13. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
comparison of different chiral catalysts for asymmetric synthesis
A researcher's guide to the comparative analysis of chiral catalysts in the asymmetric reduction of acetophenone, offering a side-by-side look at performance metrics and detailed experimental protocols for transition-metal, organocatalytic, and biocatalytic systems.
The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical production. The asymmetric reduction of prochiral ketones, such as acetophenone, serves as a benchmark reaction for evaluating the efficacy of various chiral catalysts. This guide provides a comparative overview of three principal classes of catalysts used for this transformation: transition-metal complexes, organocatalysts, and biocatalysts. Each class offers distinct advantages in terms of efficiency, selectivity, and operational simplicity.
Catalyst Performance Comparison
The choice of catalyst profoundly impacts the yield, enantioselectivity, and overall efficiency of the asymmetric reduction of acetophenone to 1-phenylethanol. The following table summarizes the performance of representative catalysts from each class under specific experimental conditions.
| Catalyst Class | Catalyst System | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Key Conditions |
| Transition-Metal | RuCl₂[(R)-BINAP] | 0.1 | High | ~75 | H₂ (1100 psi), EtOH, 30 °C, 6 days[1] |
| Organocatalyst | (S)-Me-CBS-oxazaborolidine | 10 | 97 | 96 (R) | Borane-THF, THF |
| Biocatalyst | Ketoreductase (KRED) | ~1% w/w (enzyme) | >95 | >99 (S) | Isopropanol, NADP⁺, pH 7.0, 30 °C |
Logical Overview of Chiral Catalyst Classes
The field of asymmetric catalysis is broadly categorized into three main pillars, each utilizing a different approach to induce chirality.
Caption: Hierarchical classification of major chiral catalyst types.
Experimental Protocols
Detailed methodologies are crucial for the replication and evaluation of catalytic performance. Below are representative protocols for the asymmetric reduction of acetophenone using each class of catalyst.
Transition-Metal Catalysis: Noyori Asymmetric Hydrogenation
This protocol is adapted from procedures for the asymmetric hydrogenation of ketones using BINAP-Ru(II) complexes.
Catalyst: Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II) (RuCl₂[(R)-BINAP]) Reactant: Acetophenone
Procedure:
-
A solution of acetylacetone (315 mmol) in ethanol (32.3 mL) is placed in a Schlenk flask and sparged with nitrogen for 1 hour.[1]
-
In a nitrogen-filled glovebox, the solution is transferred to a glass jar, and RuCl₂[(R)-BINAP] (0.1 mol%) is added.[1]
-
The glass jar is placed inside a Parr hydrogenation bomb, which is then sealed and removed from the glovebox.
-
The bomb is purged with hydrogen gas and then pressurized to 1100 psi.[1]
-
The reaction is stirred at 30 °C for 6 days.[1]
-
After releasing the pressure, the reaction mixture is concentrated under reduced pressure.
-
The product, 1-phenylethanol, is purified by distillation. The enantiomeric excess is determined using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Organocatalysis: Corey-Bakshi-Shibata (CBS) Reduction
This protocol describes the highly enantioselective reduction of acetophenone using a chiral oxazaborolidine catalyst.[2][3]
Catalyst: (S)-Methyl-CBS-oxazaborolidine (formed in situ or used as a pre-formed catalyst) Reactant: Acetophenone Reducing Agent: Borane-tetrahydrofuran complex (BH₃·THF)
Procedure:
-
To a flame-dried 25 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add (S)-(−)-α,α-diphenyl-2-pyrrolidinemethanol (25.5 mg, 0.1 mmol).[2]
-
Add 1 mL of anhydrous tetrahydrofuran (THF) and trimethylborate (12.5 µL, 0.11 mmol) and stir the solution at room temperature for 30 minutes.[2]
-
Add another 1 mL of THF, followed by 2 mL of a 1 M solution of BH₃·THF (2 mmol).[2] This forms the active catalyst.
-
In a separate flask, prepare a solution of acetophenone (240 mg, 2 mmol) in 3 mL of anhydrous THF.
-
Slowly add the acetophenone solution to the catalyst mixture over a period of at least 10 minutes.[2]
-
Stir the reaction mixture for 30 minutes at room temperature.[2]
-
Carefully quench the reaction by the slow, dropwise addition of methanol (2 mL), followed by 1 M hydrochloric acid (1 mL).
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography to yield 1-phenylethanol.[2] Enantiomeric excess is determined by chiral HPLC or GC.
Biocatalysis: Ketoreductase (KRED) Mediated Reduction
This protocol is a general method for screening and utilizing commercial ketoreductases for ketone reduction.
Catalyst: Commercial Ketoreductase (KRED) Reactant: Acetophenone Cofactor System: NADP⁺/NADPH with a recycling system (e.g., glucose/glucose dehydrogenase or isopropanol)
Procedure:
-
Prepare a buffer solution (e.g., 250 mM potassium phosphate, pH 7.0) containing magnesium sulfate (2 mM).
-
To this buffer, add the cofactor NADP⁺ (1.1 mM), a recycling substrate such as D-glucose (80 mM), and the recycling enzyme, glucose dehydrogenase (GDH, 10 U/mL). Alternatively, isopropanol can be used in excess as the recycling substrate.
-
Add the acetophenone substrate to a final concentration of 50 mM.
-
Initiate the reaction by adding the ketoreductase enzyme (e.g., 10 mg of a lyophilized powder).
-
The reaction mixture is incubated at 30 °C with shaking (e.g., 180 rpm) for 19-24 hours.
-
The reaction is monitored for conversion. Upon completion, the mixture is typically worked up by extracting the product with an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).
-
The organic layer is separated, dried, and concentrated. The conversion and enantiomeric excess of the resulting 1-phenylethanol are determined by chiral GC or HPLC.
General Experimental Workflow
The process for conducting and analyzing an asymmetric synthesis experiment follows a standardized sequence, from reaction setup to final product characterization.
Caption: A typical experimental workflow for asymmetric synthesis.
References
A Comparative Analysis of Novel Tetrahydroisoquinoline-Based Compounds in Oncology Research
A deep dive into the biological evaluation of emerging tetrahydroisoquinoline derivatives showcases their potential as potent and selective anticancer agents. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers and drug development professionals in navigating this promising class of compounds.
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with significant biological activities.[1] Recent research has focused on the design and synthesis of novel THIQ derivatives, primarily exploring their potential as anticancer agents.[2][3] These compounds have demonstrated a wide range of mechanisms of action, including enzyme inhibition, disruption of cellular signaling pathways, and induction of apoptosis.[2] This guide offers a comparative overview of the biological evaluation of several novel series of THIQ-based compounds, presenting their efficacy and underlying mechanisms.
Comparative Anticancer Activity
Novel tetrahydroisoquinoline derivatives have been extensively evaluated for their in vitro cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined for various derivatives, allowing for a direct comparison of their anticancer activity.
A series of THIQ derivatives were synthesized and tested for their KRas inhibitory activity in different colon cancer cell lines.[1] Notably, compounds with specific substitutions on the phenyl ring demonstrated significant inhibitory potential. For instance, a chloro-substituted derivative (GM-3-18) and a trifluoromethyl-substituted derivative (GM-3-143) exhibited potent KRas inhibition across all tested colon cancer cell lines.[1] Another study highlighted a phthalascidin analog, compound 20, which showed good broad-spectrum antitumor activity in vitro against a variety of human carcinoma cell lines.[4]
Furthermore, newly synthesized 5,6,7,8-tetrahydroisoquinolines and 6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines have shown potent cytotoxic activity against lung (A549) and breast (MCF7) cancer cell lines.[5] Specifically, compound 7e was most potent against the A549 cell line, while compound 8d showed the highest activity against the MCF7 cell line.[5]
Below is a summary of the IC50 values for selected novel tetrahydroisoquinoline compounds against various cancer cell lines, providing a clear comparison of their in vitro efficacy.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| GM-3-121 | HUVEC (Angiogenesis) | 1.72 | [1] |
| GM-3-13 | HUVEC (Angiogenesis) | 5.44 | [1] |
| Compound 20 | Various Carcinoma Lines | Good Activity | [4] |
| Compound 7e | A549 (Lung Cancer) | 0.155 | [5] |
| Compound 8d | MCF7 (Breast Cancer) | 0.170 | [5] |
| Compound 12h | (APN Inhibition) | 6.28 | [6] |
| Bestatin | (APN Inhibition) | 5.55 | [6] |
Inhibition of Key Oncogenic Enzymes
Beyond general cytotoxicity, recent studies have focused on the specific molecular targets of these novel THIQ compounds. This targeted approach offers the potential for more selective and less toxic cancer therapies.
Cyclin-Dependent Kinase 2 (CDK2) and Dihydrofolate Reductase (DHFR) Inhibition:
A recent study investigated a series of novel tetrahydroisoquinolines as inhibitors of CDK2 and DHFR, two crucial enzymes in cell cycle progression and nucleotide synthesis, respectively.[5] Compound 7e emerged as a potent CDK2 inhibitor with an IC50 of 0.149 µM, outperforming the control drug Roscovitine (IC50 of 0.380 µM).[5] In parallel, compound 8d was identified as a significant DHFR inhibitor with an IC50 of 0.199 µM, comparable to the established DHFR inhibitor Methotrexate (IC50 of 0.131 µM).[5]
| Compound ID | Target Enzyme | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Reference |
| Compound 7e | CDK2 | 0.149 | Roscovitine | 0.380 | [5] |
| Compound 8d | DHFR | 0.199 | Methotrexate | 0.131 | [5] |
Phosphodiesterase 4 (PDE4) Inhibition:
In the context of inflammatory diseases with links to cancer, such as psoriasis, novel THIQ derivatives have been developed as selective PDE4 inhibitors.[7] PDE4 plays a key role in regulating inflammatory responses. A lead compound from this series, compound 36, demonstrated significant inhibitory potency against PDE4D and the release of the pro-inflammatory cytokine TNF-α.[7]
Aminopeptidase N (APN/CD13) Inhibition:
A series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were designed as inhibitors of aminopeptidase N (APN/CD13), a cell-surface enzyme implicated in tumor invasion and angiogenesis.[6] Compound 12h from this series showed inhibitory activity (IC50 = 6.28 µM) comparable to the well-known APN inhibitor Bestatin (IC50 = 5.55 µM).[6]
Mechanisms of Action: Signaling Pathways and Cellular Effects
The anticancer effects of these novel tetrahydroisoquinoline compounds are rooted in their ability to modulate critical cellular signaling pathways, leading to cell cycle arrest and apoptosis.
KRas Inhibition Pathway:
The Kirsten rat sarcoma (KRas) oncogene is frequently mutated in various cancers.[1] Novel THIQ derivatives have been shown to inhibit KRas, thereby interfering with downstream signaling pathways that promote cancer cell proliferation and survival.[1]
CDK2 and DHFR Inhibition Leading to Cell Cycle Arrest and Apoptosis:
Inhibition of CDK2 by compounds like 7e disrupts the normal progression of the cell cycle, leading to arrest at the G2/M phase.[5] Similarly, inhibition of DHFR by compounds like 8d depletes the building blocks for DNA synthesis, causing cell cycle arrest at the S phase.[5] Both mechanisms ultimately trigger apoptosis, or programmed cell death, in cancer cells.[5]
Experimental Protocols
The biological evaluation of these novel tetrahydroisoquinoline compounds relies on a set of standardized and robust experimental protocols.
In Vitro Cytotoxicity Assay (MTT Assay):
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the tetrahydroisoquinoline derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: Living cells metabolize MTT into a purple formazan product, which is then solubilized using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.
Enzyme Inhibition Assays:
The inhibitory activity of the compounds against specific enzymes is determined using various in vitro assay kits.
-
Enzyme and Substrate Preparation: The target enzyme (e.g., CDK2, DHFR) and its specific substrate are prepared according to the assay kit instructions.
-
Compound Incubation: The enzyme is pre-incubated with different concentrations of the tetrahydroisoquinoline inhibitor.
-
Reaction Initiation: The reaction is initiated by adding the substrate.
-
Signal Detection: The enzymatic activity is measured by detecting the product formation, which can be a colorimetric, fluorometric, or luminescent signal, depending on the assay.
-
IC50 Determination: The IC50 value is determined by plotting the enzyme activity against the inhibitor concentration.
Cell Cycle Analysis by Flow Cytometry:
This technique is used to determine the effect of the compounds on the cell cycle distribution of cancer cells.
-
Cell Treatment and Harvesting: Cancer cells are treated with the test compound for a specific duration, then harvested and washed.
-
Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Interpretation: The resulting histogram shows the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M), allowing for the detection of cell cycle arrest at a specific phase.
Apoptosis Assay by Annexin V-FITC/PI Staining:
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment and Harvesting: Similar to the cell cycle analysis, cells are treated with the compound and then harvested.
-
Staining: The cells are stained with Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, and propidium iodide (PI), which stains necrotic or late apoptotic cells with compromised membranes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Quadrant Analysis: The results are typically displayed as a dot plot with four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
References
- 1. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as aminopeptidase N/CD13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of tetrahydroisoquinolines derivatives as novel, selective PDE4 inhibitors for antipsoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it must be treated as a hazardous substance, necessitating disposal through a licensed hazardous waste management service.[1] This guide provides essential, step-by-step instructions for the safe handling and disposal of this chemical.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3]
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling, culminating in professional collection.
1. Waste Characterization and Segregation:
-
Treat all this compound waste, including contaminated labware (e.g., pipette tips, vials, and gloves), as hazardous.[4][5]
-
Segregate the waste based on its physical state (solid or liquid) and chemical compatibility.
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified to prevent unintended reactions.[6][7] Specifically, avoid mixing with acids, bases, or oxidizers.[7]
2. Waste Containment:
-
Liquid Waste: Collect liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.[6][8] The container should have a secure screw-top cap.[1]
-
Solid Waste: Place contaminated solids, such as absorbent materials, gloves, and empty vials, in a separate, clearly marked, and durable plastic bag or a designated solid waste container.[5]
-
Do not overfill containers; it is recommended to fill them to no more than 75-90% of their capacity to allow for vapor expansion.[7][9]
3. Labeling:
-
Immediately label all waste containers with the words "Hazardous Waste."[6][8]
-
The label must clearly identify the contents, including the full chemical name: "this compound."
-
If the waste is a solution, list all constituents and their approximate percentages.[1]
-
Include the date when the waste was first added to the container.[4]
4. Storage:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.[8]
-
Ensure containers are kept closed at all times, except when adding waste.[4][9]
-
Store containers in secondary containment trays to mitigate potential leaks or spills.
5. Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][8]
-
Never dispose of this compound down the drain or in regular trash.[4][10] Evaporation of the chemical as a means of disposal is also strictly prohibited.[4]
Quantitative Data Summary
For effective waste management, quantitative data regarding waste generation should be meticulously recorded. The following table provides a template for tracking such data:
| Waste Stream ID | Chemical Composition | Physical State | Quantity (g or mL) | Generation Date | Container ID | Disposal Date |
| Example: W-THIM-001 | This compound | Solid | 15 g | YYYY-MM-DD | SC-001 | YYYY-MM-DD |
| Example: W-THIM-002 | This compound in Methanol (5% w/v) | Liquid | 250 mL | YYYY-MM-DD | LC-001 | YYYY-MM-DD |
Experimental Protocol Reference
While no specific experimental protocols for the disposal of this compound are publicly available, the procedures outlined above are based on established guidelines for the management of hazardous laboratory chemicals from reputable sources such as Vanderbilt University Medical Center, the University of Pennsylvania, and Northwestern University.[4][6][8] Adherence to these general protocols is mandatory in the absence of specific guidance for a novel or uncharacterized compound.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 4. vumc.org [vumc.org]
- 5. orf.od.nih.gov [orf.od.nih.gov]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. nipissingu.ca [nipissingu.ca]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. ethz.ch [ethz.ch]
- 10. acs.org [acs.org]
Personal protective equipment for handling (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol (CAS Number: 18881-17-9). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1] The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[2]
| PPE Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and irritation.[1][3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect against eye irritation from dust or splashes.[1][2] |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | To prevent respiratory tract irritation from inhalation of dust.[2] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to maintaining the chemical's integrity and preventing accidental exposure.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[1]
Handling Protocols:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Dispensing: Avoid generating dust when handling the solid form. Use appropriate tools for transferring the chemical.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1] Contaminated clothing should be removed and washed before reuse.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency and First-Aid Measures
Immediate and appropriate first-aid measures are critical in the event of an exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] If skin irritation persists, seek medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1] Seek medical attention if eye irritation persists.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Disposal Plan
Dispose of this compound and its containers in accordance with local, state, and federal regulations.[1]
-
Waste Chemical: Dispose of as hazardous waste through an approved waste disposal plant.[1]
-
Contaminated Packaging: Triple rinse the container and offer for recycling if possible. Otherwise, dispose of as hazardous waste.
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
